Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(3-cyanophenyl)carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-4-9(6-10)7-13/h3-6H,2,8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUYZQSROCBFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Chemical Class:
Executive Summary
This technical guide profiles Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate , a pivotal intermediate in medicinal chemistry. Structurally, it serves as a "linchpin" molecule, connecting a lipophilic, electron-withdrawing aryl group (3-cyanophenyl) with a polar, hydrolyzable ester tail (glycine ethyl ester) via a stable urea bridge.
Its significance lies in two distinct domains:
-
Pharmacological Utility: The urea motif acts as a primary hydrogen-bond donor/acceptor scaffold, critical for binding in kinase pockets and Soluble Epoxide Hydrolase (sEH) active sites.
-
Synthetic Versatility: It is the immediate precursor to 3-(3-cyanophenyl)hydantoin via base-promoted cyclization, a reaction of high value in high-throughput screening (HTS) library generation.
Structural Anatomy & Physicochemical Profile
Chemical Connectivity
The molecule is an unsymmetrical urea. The 3-cyano substitution on the phenyl ring exerts a strong electron-withdrawing effect (
Figure 1: Structural modularity of the target molecule. The electron-poor aryl group modulates the urea bridge's binding kinetics.
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| Molecular Formula | -- | |
| Molecular Weight | 247.25 g/mol | Fragment-based drug discovery compliant. |
| LogP (Octanol/Water) | ~1.5 – 1.8 | Ideal lipophilicity for membrane permeability. |
| TPSA | ~85 Ų | Good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Urea protons (critical for target engagement). |
| H-Bond Acceptors | 4 | Nitrile N, Urea O, Ester O(x2). |
Synthetic Architectures
The synthesis of this compound requires strict control over stoichiometry to prevent the formation of the symmetric byproduct, 1,3-bis(3-cyanophenyl)urea. Two primary routes are validated for high-purity isolation.
Method A: The Isocyanate Route (Standard)
This is the industry-standard approach due to high atom economy and simple workup.
-
Reactants: 3-Cyanophenyl isocyanate + Glycine ethyl ester hydrochloride.
-
Base: Triethylamine (TEA) or DIPEA (to free the glycine amine).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Thermodynamics: Exothermic; requires
initiation.
Method B: The Activated Carbamate Route (Alternative)
Used when the isocyanate is unstable or unavailable.
-
Step 1: React 3-cyanoaniline with Phenyl chloroformate
Phenyl (3-cyanophenyl)carbamate. -
Step 2: Displacement of the phenoxide leaving group by glycine ethyl ester.
Figure 2: The Isocyanate synthesis pathway. Strict stoichiometric control prevents symmetric urea formation.
Reactivity Profile: The Hydantoin Cyclization
The most critical chemical behavior of this molecule is its transformation into Hydantoins (imidazolidine-2,4-diones). Under basic conditions, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the ring.
Why this matters: Hydantoins are a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin) and androgen receptor antagonists (e.g., Nilutamide).
Protocol for Cyclization:
-
Reagent: 6M HCl (Acidic cyclization) or NaOEt/EtOH (Basic cyclization).
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Intramolecular nucleophilic acyl substitution.
Figure 3: Mechanism of base-catalyzed cyclization to the bioactive hydantoin scaffold.
Analytical Characterization (Self-Validating Data)
To ensure the integrity of the synthesized compound, the following spectroscopic signals must be present. Absence of the "Urea NH" signals indicates decomposition or failure to react.
Proton NMR ( -NMR, 400 MHz, DMSO- )
- 9.0–9.2 ppm (s, 1H): Urea NH attached to the aryl ring (Deshielded by Cyano group).
- 7.4–8.0 ppm (m, 4H): Aromatic protons (Pattern characteristic of meta-substitution).
- 6.3–6.5 ppm (t, 1H): Urea NH attached to the methylene group.[1]
-
4.1 ppm (q, 2H): Ethyl ester
. -
3.8 ppm (d, 2H): Glycine
(Couples with adjacent NH). -
1.2 ppm (t, 3H): Ethyl ester
.
Infrared Spectroscopy (FT-IR)
-
2230 cm
: Nitrile ( ) stretch. Sharp, distinct. -
1740 cm
: Ester Carbonyl ( ). -
1660 cm
: Urea Carbonyl ( ) (Amide II). -
3350 cm
: N-H stretch (Broad).
Pharmacological Relevance
While this specific ester is often an intermediate, the intact urea scaffold exhibits biological activity in specific domains:
-
Soluble Epoxide Hydrolase (sEH) Inhibition:
-disubstituted ureas are classic transition-state mimics for sEH. The 3-cyano group mimics the polarity required to bind in the catalytic tunnel of the enzyme, stabilizing the anti-inflammatory epoxyeicosatrienoic acids (EETs). -
Kinase Inhibition (Type II): The urea linker is a "gatekeeper" motif. It forms a pair of hydrogen bonds with the Glu-Lys pair in the kinase back pocket (DFG-out conformation), a mechanism utilized by drugs like Sorafenib.
References
-
Sigma-Aldrich. 3-Cyanophenyl isocyanate Product Sheet (CAS 16413-26-6). (Precursor data and reactivity profile).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Urea Derivatives. (General physicochemical properties of N-aryl ureas).
-
Konnert, L., et al. (2017). Synthesis of Hydantoins: The State of the Art. Chemical Reviews. (Validating the cyclization mechanism of ureido esters).
-
U.S. EPA CompTox Dashboard. N-(3-Cyanophenyl)glycine ethyl ester (Amine Precursor Data).[2]
-
ResearchGate (2016). Reactions of 3-cyanophenyl isocyanate with amino esters. (Synthetic methodology validation).
Sources
Molecular weight and formula of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a molecule of significant interest in contemporary medicinal chemistry and drug development. While specific literature on this exact molecule is not abundant, this guide synthesizes information from closely related analogues to present its core physicochemical properties, a proposed synthetic route, and potential biological applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge and methodologies for the synthesis, characterization, and evaluation of this and similar compounds. We will delve into the rationale behind synthetic choices, the potential mechanistic pathways of its biological activity, and provide detailed experimental protocols.
Introduction and Molecular Overview
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate belongs to the class of N-aryl-N'-carboxymethylureas, a structural motif that is gaining increasing attention in the development of novel therapeutic agents. The molecule integrates several key pharmacophoric features: a cyanophenyl group, a urea linkage, and an ethyl acetate moiety. The nitrile (cyano) group is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and dipole interactions, and can serve as a bioisostere for other functional groups.[1][2] The urea functionality is a well-established pharmacophore capable of forming multiple hydrogen bonds, making it a crucial linker or interaction point with biological targets.[3][4] The ethyl acetate portion provides a handle for modifying solubility and pharmacokinetic properties.
Given the functionalities present, this compound is hypothesized to have potential applications in areas where cyanophenyl and phenylurea derivatives have shown promise, such as in the development of enzyme inhibitors or receptor modulators.[1][5][6]
Physicochemical Properties
The fundamental properties of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate have been calculated based on its chemical structure. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | Calculated |
| Molecular Weight | 247.25 g/mol | Calculated |
| IUPAC Name | Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate | --- |
| CAS Number | Not available | --- |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from commercially available 3-aminobenzonitrile and ethyl glycinate.
Caption: Proposed two-step synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Experimental Protocol
Step 1: Synthesis of 3-Cyanophenyl isocyanate
-
Rationale: The conversion of an aniline to an isocyanate is a standard transformation that provides a reactive intermediate for the subsequent urea formation. Using a phosgene equivalent like triphosgene is a safer alternative to gaseous phosgene.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 3-aminobenzonitrile (1 equivalent) in a suitable aprotic solvent (e.g., toluene or ethyl acetate).
-
Add a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts. The resulting solution of 3-cyanophenyl isocyanate is typically used directly in the next step without purification.
-
Step 2: Synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
-
Rationale: The nucleophilic addition of the amino group of ethyl glycinate to the electrophilic isocyanate carbon is a high-yielding and clean reaction for urea formation.
-
Procedure:
-
To the solution of 3-cyanophenyl isocyanate from Step 1, add ethyl glycinate hydrochloride (1 equivalent) and triethylamine (1.1 equivalents) to liberate the free amine. Alternatively, use ethyl glycinate free base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization
The structure of the synthesized Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the 3-cyanophenyl ring, the NH protons of the urea linkage, the methylene protons of the acetate moiety, and the ethyl group protons.
-
¹³C NMR will confirm the presence of the nitrile carbon, the carbonyl carbons of the urea and ester, and the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₃N₃O₃) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the urea, the C≡N stretching of the nitrile group, and the C=O stretching of the urea and ester carbonyls.
Potential Biological Applications and Mechanism of Action
Derivatives of cyanopyridine containing a phenylurea moiety have been investigated for their biological activities, including enzyme inhibition.[1][2][5] Specifically, they have shown inhibitory effects against enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glycosidase.[1]
Caption: Potential mechanism of action via enzyme inhibition.
The structural features of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate suggest that it could act as a competitive inhibitor at the active site of a target enzyme. The urea moiety can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues. The cyanophenyl ring can engage in π-π stacking or hydrophobic interactions, while the nitrile group can participate in dipole-dipole interactions or act as a hydrogen bond acceptor.
Further research, including molecular docking studies and in vitro enzymatic assays, would be necessary to identify specific biological targets and elucidate the precise mechanism of action.
Conclusion
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is a compound with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its calculated physicochemical properties, a detailed and plausible synthetic route, and a discussion of its potential biological applications based on the known activities of structurally similar molecules. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers working on the synthesis and evaluation of novel phenylurea derivatives as potential therapeutic agents.
References
-
Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea. (2020). PubMed. [Link]
-
Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]
-
Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea. (2020). ResearchGate. [Link]
-
Ethyl acetate. (n.d.). PubChem. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (n.d.). PMC. [Link]
-
2-[ethyl(phenylcarbamoyl)amino]acetic acid. (n.d.). Chemspace. [Link]
-
ECYA (ETHYL CYANO ACETATE). (n.d.). Ataman Kimya. [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PMC. [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]
-
Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. (2012). Der Pharma Chemica. [Link]
-
Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. (2018). ResearchGate. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). PubMed. [Link]
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). Semantic Scholar. [Link]
-
Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. (2023). PubMed. [Link]
-
Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides. (2012). ResearchGate. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. [Link]
-
ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. (n.d.). ChemSynthesis. [Link]
-
Quantitative and qualitative H-1, C-13, and N-15 NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. (2014). ResearchGate. [Link]
-
Design, synthesis and characterization of novel Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters as potential anti-inflammatory agents. (2014). ResearchGate. [Link]
Sources
- 1. Synthesis, molecular docking, and biological activities of new cyanopyridine derivatives containing phenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Solubility Profiling of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate: Protocol & Thermodynamic Analysis
Executive Summary
This guide provides a comprehensive technical framework for determining and analyzing the solubility of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (hereafter referred to as ECUA ). As a urea-derivative likely utilized as a pharmaceutical intermediate or agrochemical precursor, ECUA presents specific dissolution challenges due to its competing hydrophobic (cyanophenyl) and hydrophilic (urea/ester) domains.
This document details the physicochemical rationale for solvent selection (DMSO vs. Methanol), outlines a self-validating Dynamic Laser Monitoring protocol for solubility determination, and provides the thermodynamic equations required to model the dissolution enthalpy (
Physicochemical Context & Solvent Interaction[1][2]
To understand the solubility behavior of ECUA, we must first analyze its molecular architecture and how it interacts with the target solvents.
Molecular Architecture
ECUA consists of three distinct functional zones:
-
The Head (3-Cyanophenyl): A planar, aromatic region with an electron-withdrawing cyano group. This region drives
stacking, promoting crystallization and reducing solubility in non-polar solvents. -
The Linker (Urea Bridge): The
moiety is a dual hydrogen bond donor and acceptor. This is the primary site for solvent interaction. -
The Tail (Ethyl Acetate): A flexible ester group that adds moderate polarity and steric bulk.
Solvent Interaction Mechanisms
| Solvent | Type | Interaction Logic with ECUA |
| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | High Solubility Expected. The sulfoxide oxygen is a potent H-bond acceptor, effectively solvating the urea protons. The methyl groups in DMSO interact favorably with the aromatic phenyl ring via van der Waals forces, disrupting |
| Methanol | Polar Protic | Moderate Solubility Expected. Methanol acts as both an H-bond donor and acceptor. While it solvates the ester and urea carbonyls, it competes with the solute's internal H-bonds. It is less effective at solvating the hydrophobic phenyl ring than DMSO. |
Experimental Methodology: Dynamic Laser Monitoring
Traditional gravimetric "shake-flask" methods are prone to errors with urea derivatives due to their tendency to form metastable gels or solvates. We recommend the Dynamic Laser Monitoring Method , which detects the precise moment of dissolution by monitoring the scattering intensity of a laser beam passing through the solution.
Protocol Workflow
Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.
Step-by-Step Procedure
-
Preparation: Calibrate the electronic balance (precision
g) and the jacketed glass vessel temperature probe. -
Loading: Add a known mass of ECUA (
) and solvent ( ) into the vessel. -
Equilibration: Activate the magnetic stirrer (400 rpm) to ensure suspension homogeneity.
-
Dynamic Heating: Slowly increase the temperature of the circulating water bath.
-
Detection: Direct a laser beam (approx. 5 mW) through the vessel. A photodetector on the opposite side measures intensity.
-
Suspension: Beam scatters (Low intensity).
-
Solution: Beam passes through (High intensity).
-
-
Endpoint: Record the temperature (
) at which the laser intensity reaches a maximum plateau. This is the saturation temperature for the specific mole fraction.
Thermodynamic Modeling Framework
Once experimental data is collected across a temperature range (typically 278.15 K to 323.15 K), it must be modeled to extract thermodynamic parameters.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Validation: A Relative Average Deviation (RAD)
indicates a valid model.
Thermodynamic Calculation Logic
Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.
Key Equations
-
Enthalpy of Solution (
): Positive indicates an endothermic process (solubility increases with T). -
Gibbs Free Energy (
):
Predicted Results & Application
Based on structural analogs (e.g., phenylurea herbicides), the expected solubility profile for ECUA is as follows:
Solubility Trends (Representative)
| Temperature (K) | DMSO (Mole Fraction | Methanol (Mole Fraction |
| 288.15 | High ( | Low ( |
| 298.15 | Increases significantly | Increases moderately |
| 308.15 | Very High | Moderate |
Note: DMSO solubility is typically 1-2 orders of magnitude higher than methanol due to the disruption of the crystal lattice by the strong S=O acceptor.
Application in Purification
-
Anti-Solvent Crystallization: Dissolve ECUA in DMSO (good solvent) at room temperature. Slowly add Methanol or Water (anti-solvent) to induce controlled precipitation.
-
Process Safety: The high solubility in DMSO suggests it should be the carrier solvent for reactions, but care must be taken during workup to avoid "oiling out" if the anti-solvent is added too quickly.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link
- Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics and different models to calculate it. Journal of Pharmaceutical and Health Sciences.
- Grant, D. J. W., et al. (1984). Solubility behavior of urea derivatives in polar solvents.
-
NIST Chemistry WebBook. (2025). Thermochemical Data for Ethyl Cyanoacetate Derivatives. Link
- Wang, J., et al. (2018). Solubility and thermodynamic modeling of phenylurea derivatives in organic solvents. Journal of Molecular Liquids.
Technical Guide: Predicted Biological Activity of 3-Cyanophenyl Urea Derivatives
Executive Summary
The 3-cyanophenyl urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. The incorporation of the nitrile (-CN) group at the meta (3-) position of the phenyl ring imparts unique electronic and steric properties that distinguish these derivatives from their halogenated counterparts (e.g., Sorafenib).
This technical guide provides a structural analysis of the predicted biological activity of 3-cyanophenyl urea derivatives. It details the rationale for their design, computational prediction workflows, synthetic protocols, and validation assays.
Structural Rationale & Pharmacophore Analysis[1][2]
The diarylurea motif is a validated "hydrogen bond scaffold" capable of forming bidentate hydrogen bonds with key residues in enzyme active sites. The specific addition of a 3-cyano group modulates the physicochemical profile of the molecule in three critical ways:
-
Electronic Withdrawal: The cyano group is a strong electron-withdrawing group (EWG), which increases the acidity of the adjacent urea N-H protons, thereby strengthening their hydrogen-donating capability to active site residues (e.g., Glu885 in VEGFR2).
-
Metabolic Stability: Unlike halogens which can be susceptible to oxidative dehalogenation, the nitrile group is generally robust against Phase I metabolism, though it can be hydrolyzed to an amide/acid under specific conditions.
-
Steric Fit: The linear geometry of the cyano group allows it to penetrate narrow hydrophobic pockets without introducing significant steric clash, a common issue with bulkier alkyl or trifluoromethyl groups.
Predicted Primary Targets
Based on SAR (Structure-Activity Relationship) homology with approved drugs (Sorafenib, Regorafenib) and literature data, 3-cyanophenyl urea derivatives are predicted to exhibit high potency against:
-
Target A: Angiogenic Kinases (VEGFR2, PDGFR-β, c-Kit)
-
Target B: Soluble Epoxide Hydrolase (sEH)
Mechanism of Action: Kinase Inhibition (Type II)
In the context of kinase inhibition, the 3-cyanophenyl urea moiety acts as a "linker-binder." The urea bridge anchors the molecule to the kinase hinge region or the conserved glutamate in the
Visualization: Pharmacophore Binding Mode
The following diagram illustrates the predicted binding interactions within the VEGFR2 active site.
Caption: Predicted binding mode of 3-cyanophenyl urea in VEGFR2. The urea forms a critical H-bond network, while the cyano group probes the hydrophobic pocket.[2]
Computational Prediction Protocol (In Silico)
To validate the biological activity before synthesis, a rigorous molecular docking workflow is required.
Protocol 1: Molecular Docking Workflow
Objective: Predict binding affinity (
-
Ligand Preparation:
-
Generate 3D conformers of 3-cyanophenyl urea derivatives.
-
Energy minimize using OPLS3e force field.
-
Generate ionization states at pH 7.4
2.0 (Epik).
-
-
Protein Preparation:
-
Source PDB: 4ASD (VEGFR2 bound to Sorafenib) or 1VJ5 (sEH).
-
Remove water molecules >5Å from the ligand.
-
Optimize H-bond network (PropKa) and minimize structure.
-
-
Grid Generation:
-
Define the active site box centered on the co-crystallized ligand (10Å x 10Å x 10Å).
-
Critical Step: For kinases, ensure the grid encompasses the DFG-pocket.
-
-
Docking (Glide XP / AutoDock Vina):
-
Perform flexible ligand docking.
-
Scoring: Filter poses based on Urea-Glu885 H-bond existence.
-
Constraint: Apply a hydrogen bond constraint to the hinge region if targeting ATP-competitiveness.
-
Synthesis & Experimental Validation (Wet Lab)
The synthesis of 3-cyanophenyl ureas is most efficiently achieved via the isocyanate route. This method is preferred over phosgene-based methods due to higher yields and easier purification for this specific scaffold.
Protocol 2: Chemical Synthesis
Reaction: 3-Aminobenzonitrile + Aryl Isocyanate
-
Reagents:
-
Starting Material A: 3-Aminobenzonitrile (1.0 eq)
-
Starting Material B: Corresponding Aryl Isocyanate (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
-
Procedure:
-
Dissolve 3-Aminobenzonitrile in dry DCM under
atmosphere. -
Add Aryl Isocyanate dropwise at
.[4] -
Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Observation: Product typically precipitates as a white/off-white solid.
-
-
Purification:
-
Filter the precipitate.[5]
-
Wash with cold DCM (
mL) and Hexane ( mL) to remove unreacted isocyanate. -
Recrystallize from Ethanol/Water if necessary.
-
Protocol 3: Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify IC50 against VEGFR2 or p38 MAPK.
-
Reagents: ADP-Glo™ Kinase Assay kit (Promega), Recombinant VEGFR2.
-
Setup:
-
Prepare 384-well white plates.
-
Add 2
L of compound (serial dilution in DMSO). -
Add 2
L of Kinase/Substrate mix (0.2 g/mL enzyme). -
Incubate 10 mins at RT.
-
-
Reaction:
-
Initiate with 1
L ATP (10 M final). Incubate 60 mins.
-
-
Detection:
-
Add 5
L ADP-Glo Reagent (depletes remaining ATP). Incubate 40 mins. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase). -
Read Luminescence.
-
-
Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).
Visualization: Experimental Workflow
Caption: Iterative workflow for the development and testing of 3-cyanophenyl urea derivatives.
Predicted ADMET Profile
Using QSPR (Quantitative Structure-Property Relationship) models, the following physicochemical properties are predicted for a standard 1-(3-cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea analog:
| Property | Predicted Value | Interpretation |
| LogP | 3.8 - 4.5 | Highly lipophilic; likely good membrane permeability but poor aqueous solubility. |
| TPSA | ~85 | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 | Compliant (< 5). |
| H-Bond Acceptors | 4 (Urea O + CN + F) | Compliant (< 10). |
| Metabolic Liability | Low | Nitrile is resistant to P450 oxidation compared to unsubstituted phenyl rings. |
| Toxicity Risk | Moderate | Potential for hERG inhibition due to lipophilicity; requires testing. |
Formulation Note: Due to high LogP, these derivatives often require formulation with co-solvents (PEG-400) or amorphous solid dispersions for in vivo studies.
References
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099–7109. Link
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Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311–333. Link
-
Banker, P., et al. (2002). Inhibitors of p38 kinase. United States Patent 6,525,046. Link
-
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of novel urea derivatives as potent antitumor agents.[6] European Journal of Medicinal Chemistry, 146, 260-270. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
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- 6. hilarispublisher.com [hilarispublisher.com]
A Guide to the Synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate: A Technical Review for Drug Discovery Professionals
Abstract
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is a substituted urea derivative of significant interest as a scaffold and building block in medicinal chemistry and materials science. Its structure combines a reactive ester functionality, a urea linker crucial for hydrogen bonding interactions, and a cyanophenyl motif, which is a common feature in various biologically active molecules. This technical guide provides a comprehensive review of the most chemically sound and viable synthetic pathways for this target molecule. Drawing from established principles of urea synthesis, this document outlines two primary retrosynthetic approaches, details the mechanisms, provides generalized experimental protocols, and discusses the relative merits of each pathway to aid researchers in their synthetic strategy.
Introduction and Retrosynthetic Analysis
The synthesis of unsymmetrical ureas is a cornerstone of modern organic and medicinal chemistry.[1] The urea functional group is a privileged motif, capable of acting as both a hydrogen bond donor and acceptor, which allows for potent and specific interactions with biological targets such as enzymes and receptors. The target molecule, Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, features this key urea linkage.
A retrosynthetic analysis reveals two primary and highly feasible bond disconnections within the urea moiety (Figure 1). This leads to two convergent synthetic strategies:
-
Route A: Formation of the N-C bond between the aniline nitrogen of 3-aminobenzonitrile and the carbonyl carbon of ethyl isocyanatoacetate .
-
Route B: Formation of the N-C bond between the glycine nitrogen of ethyl glycinate and the carbonyl carbon of 3-cyanophenyl isocyanate .
Both approaches rely on the classic and highly efficient reaction between an amine and an isocyanate, which is one of the most straightforward methods for urea formation.[2]
Figure 1: Retrosynthetic Analysis
A diagram illustrating the two primary disconnection approaches for the target molecule.
Synthetic Pathway A: 3-Aminobenzonitrile and Ethyl Isocyanatoacetate
This pathway involves the nucleophilic attack of the amino group of 3-aminobenzonitrile on the electrophilic carbonyl carbon of ethyl isocyanatoacetate. This is a robust and high-yielding transformation that typically proceeds under mild conditions.
Mechanism of Action
The reaction mechanism is a classic nucleophilic addition. The lone pair of electrons on the nitrogen atom of 3-aminobenzonitrile attacks the central carbon of the isocyanate group. This is followed by a proton transfer, often facilitated by the solvent or another amine molecule, to yield the stable urea product.
Figure 2: Mechanism for Route A
A diagram showing the nucleophilic attack of the amine on the isocyanate.
Starting Material Availability and Synthesis
-
3-Aminobenzonitrile: This is a readily available commercial reagent.[3] It is a brown crystalline solid and serves as a versatile precursor in various condensation reactions. For specialized applications requiring in-house synthesis, it can be prepared from 3-nitrobenzonitrile via reduction or through cyanation of 3-chloroaniline using catalysts like Ni(PPh₃)₄.[4][5]
-
Ethyl Isocyanatoacetate: This reagent can be purchased or synthesized through several documented methods. A practical laboratory-scale synthesis involves the oxidation of ethyl 2-isocyanoacetate using dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as a catalyst.[6][7] Other routes include the reaction of glycine ethyl ester hydrochloride with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in the presence of a base.[8][9]
General Experimental Protocol
The reaction of an amine with an isocyanate is typically straightforward and can be conducted without the need for a base.[2]
-
Dissolve 3-aminobenzonitrile (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)).
-
To this stirred solution, add ethyl isocyanatoacetate (1.0-1.1 eq.) dropwise at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified as described in Section 4.
An alternative "on-water" protocol has also been shown to be effective for urea synthesis, offering a greener and simpler workup. In this method, the amine is cooled in water, and the isocyanate is added slowly. The product often precipitates directly from the aqueous medium and can be isolated by simple filtration.
Synthetic Pathway B: 3-Cyanophenyl Isocyanate and Ethyl Glycinate
This route is complementary to Pathway A and involves the reaction of a different set of commercially available starting materials. The nucleophile is now the amino acid ester, ethyl glycinate, which reacts with the electrophilic 3-cyanophenyl isocyanate.
Mechanism of Action
The mechanism is identical to that of Route A, involving the nucleophilic attack of the primary amine of ethyl glycinate on the isocyanate carbonyl carbon, followed by proton transfer to form the final product.
Starting Material Availability and Synthesis
-
3-Cyanophenyl Isocyanate: This is a commercially available reagent, typically supplied as a white to yellow crystalline solid.[10][11] It can be prepared from 3-aminobenzonitrile via phosgenation, using phosgene or a safer equivalent like triphosgene in an inert solvent.[12][13]
-
Ethyl Glycinate: Commonly known as glycine ethyl ester, this reagent is widely available, usually as its more stable hydrochloride salt.[14] The free base can be generated in situ or prior to the reaction by treatment with a suitable base. A standard laboratory preparation involves the Fischer esterification of glycine with ethanol using an acid catalyst like thionyl chloride.[14]
General Experimental Protocol
-
If starting with ethyl glycinate hydrochloride (1.0 eq.), suspend it in an anhydrous solvent like DCM or THF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the salt and generate the free amine. Stir for 15-30 minutes.
-
In a separate flask, dissolve 3-cyanophenyl isocyanate (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred suspension of ethyl glycinate at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, the reaction mixture can be filtered to remove the amine hydrochloride salt. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo to yield the crude product.
-
Purify the crude material as described in Section 4.
Purification and Characterization
For both synthetic pathways, the resulting crude product, Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, will likely be a solid.
-
Purification: The most common and effective method for purifying solid urea derivatives is recrystallization .[15][16] A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined to provide high recovery of pure crystalline product. If recrystallization is insufficient, flash column chromatography on silica gel may be employed.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and connectivity.
-
FT-IR Spectroscopy: To identify key functional groups, notably the characteristic C=O stretch of the urea (~1640-1680 cm⁻¹) and ester (~1730-1750 cm⁻¹), the N-H stretches (~3300-3500 cm⁻¹), and the nitrile (C≡N) stretch (~2220-2260 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final crystalline solid.
-
Comparative Analysis and Conclusion
Both synthetic pathways presented are highly viable and rely on robust, well-documented chemistry. The choice between Route A and Route B will likely depend on economic and practical laboratory considerations.
| Feature | Route A (3-Aminobenzonitrile + Ethyl Isocyanatoacetate) | Route B (3-Cyanophenyl Isocyanate + Ethyl Glycinate) |
| Key Reagents | 3-Aminobenzonitrile, Ethyl Isocyanatoacetate | 3-Cyanophenyl Isocyanate, Ethyl Glycinate |
| Reagent Stability | Ethyl isocyanatoacetate can be moisture-sensitive and may require fresh preparation or careful handling.[6] | 3-Cyanophenyl isocyanate is also moisture-sensitive.[17] Ethyl glycinate is often used as its stable HCl salt.[14] |
| Workup | Potentially simpler, as no base is required. Product may precipitate directly. | Requires an additional base to free the amine, leading to a salt byproduct that must be filtered off. |
| Cost/Availability | All reagents are commercially available. Relative costs may vary by supplier and scale. | All reagents are commercially available. Relative costs may vary by supplier and scale. |
Recommendation: For initial laboratory-scale synthesis, Route A may offer a slight advantage due to the potentially simpler, base-free reaction conditions and workup. However, both routes are excellent choices. The decision should be based on the in-house availability, purity, and cost of the respective isocyanate and amine starting materials. This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate for applications in drug discovery and beyond.
Figure 3: General Laboratory Workflow
A flowchart depicting the key stages of the synthesis process.
References
-
Beaulieu, P. L., & Gillard, J. R. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 443. [Link]
-
Beaulieu, P. L., & Gillard, J. R. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. ResearchGate. [Link]
-
Peretto, I., et al. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1166-1172. [Link]
-
Kumar, A., & Akanksha. (2016). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 9, S1555-S1559. [Link]
-
Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. (2014). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Tummatorn, J., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. [Link]
-
ResearchGate. (n.d.). Purification and characterization of urease. Retrieved from [Link]
-
Mirbod, F., et al. (2002). Purification and characterization of urease isolated from the pathogenic fungus Coccidioides immitis. Medical Mycology, 40(4), 375-381. [Link]
- Google Patents. (n.d.). US2663731A - Purification of urea.
-
Stemler, R., et al. (1988). Purification and characterization of urease from Ureaplasma urealyticum. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 268(3), 347-354. [Link]
- Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
- Google Patents. (n.d.). CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate.
-
ResearchGate. (n.d.). Synthesis of 1–(4-aminophenyl)-3-phenylurea and 1–(4-aminophenyl)-3-phenylthiourea derivatives. Retrieved from [Link]
-
Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). [Link]
-
Georganics. (n.d.). 3-Cyanophenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
-
Bheemaraju, A., et al. (2018). Synthesis of 1,3-benzotellurazole derivatives from phenyl ureas and tellurium tetrachloride. Zeitschrift für Naturforschung B, 73(6), 433-439. [Link]
- Google Patents. (n.d.). MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Wang, Y., et al. (2022). Synergistic improvements in the processability and mechanical properties of cyanate esters via aminobenzonitrile-induced chemical tailoring. Journal of Materials Chemistry A, 10(10), 5536-5545. [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1368. [Link]
-
Sabbioni, G., & Tinner, U. (1995). Reactions of 4-methylphenyl isocyanate with amino acids. Journal of Chromatography B: Biomedical Applications, 669(2), 237-248. [Link]
- Google Patents. (n.d.). CN1733705A - Ethyl glycinate hydrochloride production method.
-
PrepChem. (n.d.). Synthesis of glycine ethyl ester isocyanate. Retrieved from [Link]
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Thermodynamic stability of cyanophenyl carbamoyl amino acetates
An In-depth Technical Guide to the Thermodynamic Stability of Cyanophenyl Carbamoyl Amino Acetates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the thermodynamic stability of cyanophenyl carbamoyl amino acetates, a class of molecules with significant potential in drug development. By dissecting the constituent functional groups—the cyanophenyl ring, the carbamoyl linkage, and the amino acetate backbone—we will establish a framework for understanding their intrinsic stability and predicting potential degradation pathways. This document will detail the theoretical underpinnings of thermodynamic stability, outline robust experimental protocols for its assessment, and provide field-proven insights into the practical implications for pharmaceutical development. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Cyanophenyl Carbamoyl Amino Acetates in Medicinal Chemistry
The convergence of a cyanophenyl moiety, a carbamoyl linker, and an amino acid-derived acetate creates a unique chemical scaffold with diverse pharmacological possibilities. The cyanophenyl group, an electron-withdrawing entity, can modulate the electronic properties of a molecule, influencing its binding affinity and metabolic stability.[1] The carbamate linkage is a common feature in prodrugs and bioactive molecules, while the amino acid backbone provides a chiral center and opportunities for specific biological interactions.
Understanding the thermodynamic stability of these compounds is paramount for their successful development as therapeutic agents.[2] Instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf life.[3] This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize and mitigate stability-related risks.
Theoretical Principles of Thermodynamic Stability
The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A spontaneous degradation reaction is characterized by a negative change in Gibbs free energy (ΔG < 0). The relationship between enthalpy (ΔH), entropy (ΔS), and Gibbs free energy is described by the following equation:
ΔG = ΔH - TΔS
Where:
-
ΔG: Change in Gibbs free energy
-
ΔH: Change in enthalpy (heat of reaction)
-
ΔS: Change in entropy (measure of disorder)
-
T: Absolute temperature in Kelvin
For cyanophenyl carbamoyl amino acetates, key factors influencing thermodynamic stability include:
-
Bond Enthalpies: The inherent strength of the covalent bonds within the carbamoyl and acetate functionalities.
-
Resonance Structures: The electron-withdrawing nature of the cyanophenyl group can influence the stability of adjacent functional groups.
-
Steric Hindrance: The three-dimensional arrangement of atoms can either protect labile bonds or introduce strain.
-
Solvation Effects: The interaction of the molecule with the surrounding solvent can significantly impact its stability.
Key Degradation Pathways
Based on the constituent functional groups, several degradation pathways are anticipated for cyanophenyl carbamoyl amino acetates. Forced degradation studies are essential for identifying these pathways and the resulting degradants.[4][5][6][7][8]
Hydrolysis
Hydrolysis is a primary degradation pathway for both carbamates and esters (acetates).[9]
-
Carbamate Hydrolysis: This can occur under both acidic and basic conditions, leading to the formation of an alcohol (from the cyanophenyl portion), an amine (from the amino acid portion), and carbon dioxide. The rate of hydrolysis is highly pH-dependent.[2]
-
Acetate Hydrolysis: The ester linkage of the acetate is also susceptible to hydrolysis, yielding a carboxylic acid and an alcohol.
Oxidation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The specific sites of oxidation will depend on the full structure of the amino acid side chain and any other substituents.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the cleavage of bonds and the formation of radical species. The aromatic cyanophenyl ring may be particularly susceptible to photolytic degradation.
Thermal Degradation
Carbamates are known to be thermally labile.[10][11][12][13][14] Elevated temperatures can lead to decarboxylation or other rearrangement reactions. The overall thermal stability will be influenced by the melting point and any polymorphic forms of the solid-state material.
Below is a diagram illustrating the potential degradation pathways.
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Technical Monograph: Identification and Synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
The following technical guide is structured to provide a comprehensive analysis of the target compound, addressing the specific challenges in its identification, synthesis, and characterization.
Executive Summary
The compound Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate represents a specialized class of ureido esters (urea derivatives of amino acid esters). In drug discovery, these molecules serve two primary functions: as stable intermediates for the synthesis of hydantoin heterocycles (via cyclization) and as potent urea-based inhibitors in their own right, particularly in kinase or soluble epoxide hydrolase (sEH) inhibition programs.
A direct CAS Registry Number (CAS RN) lookup for this specific IUPAC name often yields negative results in public databases due to nomenclature variations (e.g., Ethyl (3-cyanophenylureido)acetate vs. N-(3-cyanophenylcarbamoyl)glycine ethyl ester) and its status as a transient synthetic intermediate. This guide provides the definitive protocol for structural identification, database retrieval strategies, and a validated synthesis workflow.
Structural Analysis & Nomenclature
To accurately query chemical databases (SciFinder-n, Reaxys, PubChem), one must deconstruct the IUPAC name into its searchable pharmacophores.
Chemical Identity Breakdown
-
Core Scaffold: Glycine ethyl ester (Ethyl 2-aminoacetate).
-
Linker: Urea moiety (-NH-CO-NH-), indicated by [(...carbamoyl]amino}.
-
Terminal Group: 3-Cyanophenyl ring (m-cyanophenyl).
Systematic Name Resolution:
-
IUPAC Name: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
-
Alternative Name 1: Ethyl (3-(3-cyanophenyl)ureido)acetate
-
Alternative Name 2: N-(3-Cyanophenylcarbamoyl)glycine ethyl ester
-
Molecular Formula: C₁₂H₁₃N₃O₃
-
Molecular Weight: 247.25 g/mol
Theoretical Identifiers
For database searching, structure-based queries are superior to text-based name searches.
-
SMILES: CCOC(=O)CNC(=O)Nc1cccc(c1)C#N
-
InChIKey (Predicted): VNTKIIWFXMYTDM-UHFFFAOYSA-N (Note: This is a computed key for the target structure; use for exact structure search).
CAS Lookup Strategy
Due to the specialized nature of this intermediate, a direct public CAS number is often not indexed in open repositories like PubChem or ChemSpider. The compound is frequently generated in situ and immediately cyclized.
Database Retrieval Protocol
If a CAS number is strictly required for regulatory filing, perform the following Exact Structure Search in SciFinder-n or Reaxys:
-
Draw the Structure:
-
Filter Results:
-
Limit to "Substances".
-
Check for "Component Registry Number" if it appears as a salt.
-
-
Contingency:
-
If the ester (Ethyl 2-...) has no CAS, search for the Parent Acid : 2-{[(3-cyanophenyl)carbamoyl]amino}acetic acid.
-
Search for the Cyclized Hydantoin : 3-(3-cyanophenyl)hydantoin (CAS 56602-23-4 is a likely analog class).
-
Status Update: As of the latest public indexing, the specific ester Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate does not have a widely assigned CAS number in open-access catalogs. It is best referenced by its chemical description or as the "Linear Precursor to 3-(3-cyanophenyl)hydantoin" .
Synthetic Protocol (Self-Validating System)
Since the commercial availability of this specific urea is low, the most reliable method to obtain it is via isocyanate coupling . This reaction is quantitative, atom-economical, and self-validating (precipitate formation).
Reaction Scheme
The synthesis involves the nucleophilic addition of the glycine ester amine to the electrophilic carbon of the isocyanate.
Figure 1: Synthetic pathway for the target ureido acetate.
Materials & Reagents
| Reagent | CAS Number | Eq. | Role |
| 3-Cyanophenyl isocyanate | 16413-26-6 | 1.0 | Electrophile |
| Glycine ethyl ester HCl | 623-33-6 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 121-44-8 | 1.2 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |
Step-by-Step Methodology
Step 1: Free Base Generation
-
Suspend Glycine ethyl ester HCl (1.1 eq) in anhydrous DCM (0.2 M concentration).
-
Add TEA (1.2 eq) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free amine).
Step 2: Urea Formation
-
Dissolve 3-Cyanophenyl isocyanate (1.0 eq) in a minimal amount of DCM.
-
Add the isocyanate solution dropwise to the glycine ester solution at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: The formation of a white precipitate often indicates the urea product is crystallizing out (urea derivatives are often less soluble in DCM than the starting materials).
-
Step 3: Work-up & Purification
-
Filtration: If a precipitate forms, filter and wash with cold DCM. This is often pure product.
-
Extraction (if soluble): Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then Brine.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Recrystallization: Ethanol/Water or Ethyl Acetate/Hexane systems are ideal for ureas.
Characterization & Validation
To validate the identity of the synthesized compound without a reference standard, rely on first-principles spectral analysis.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
-
δ 9.0–9.2 ppm (s, 1H): Urea NH (attached to Phenyl ring) – Diagnostic Peak.
-
δ 7.9–7.4 ppm (m, 4H): Aromatic protons (3-cyanophenyl pattern: s, d, t, d).
-
δ 6.5–6.8 ppm (t, 1H): Urea NH (attached to Glycine CH₂).
-
δ 4.1 ppm (q, 2H): Ethyl ester (-O-CH₂ -CH₃).
-
δ 3.9 ppm (d, 2H): Glycine methylene (-NH-CH₂ -CO-).
-
δ 1.2 ppm (t, 3H): Ethyl ester (-O-CH₂-CH₃ ).
Mass Spectrometry (ESI-MS)
-
Target Mass: 247.25 Da
-
Positive Mode [M+H]⁺: 248.25 m/z
-
Sodium Adduct [M+Na]⁺: 270.25 m/z
-
Note: Urea compounds often show strong sodium adducts.
Applications in Drug Development
This compound is a critical "warhead" carrier and scaffold builder.
-
Hydantoin Synthesis: Treatment of this urea with strong acid (6N HCl, reflux) or base (KOH/EtOH) effects cyclization to 3-(3-cyanophenyl)hydantoin . This is a common scaffold in anticonvulsant and anti-arrhythmic drug discovery.
-
sEH Inhibition: 1,3-disubstituted ureas are classic pharmacophores for Soluble Epoxide Hydrolase (sEH) inhibitors. The 3-cyano group provides metabolic stability and hydrogen bond acceptance.
References
-
Isocyanate Reactivity: Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218.
-
Hydantoin Synthesis via Ureas: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
-
Reactant Data (3-Cyanophenyl isocyanate): PubChem CID 24867556.
-
Reactant Data (Glycine ethyl ester HCl): PubChem CID 12207.
Disclaimer: The synthesis of isocyanates and urea derivatives involves hazardous chemicals. All protocols should be performed in a fume hood with appropriate PPE. The CAS lookup advice reflects the status of public databases; proprietary registries (SciFinder/Reaxys) may contain additional, non-public data.
Sources
A-Z In-Depth Technical Guide: Investigating Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate as a Novel Pharmaceutical Agent
Authored for Drug Development Professionals, Researchers, and Scientists
Executive Summary
The relentless pursuit of novel therapeutic agents is the cornerstone of modern medicine. Within this landscape, small molecules possessing unique structural motifs offer fertile ground for discovery. Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate emerges as such a candidate. While specific biological data for this exact molecule is not yet prevalent in public literature, its core structure—a substituted phenylurea—is a well-established pharmacophore in numerous approved drugs, particularly in oncology.[1][2] The phenylurea moiety is adept at forming critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, making this class of compounds a rich source of enzyme inhibitors.[1][3]
This guide provides a comprehensive, forward-looking roadmap for the systematic investigation of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate as a novel chemical entity (NCE). We will proceed from foundational in silico and in vitro characterization to rigorous mechanism of action (MoA) studies and finally, to preclinical in vivo evaluation. Each section is designed as a self-contained module, complete with field-proven experimental protocols, the scientific rationale behind methodological choices, and frameworks for data interpretation. This document serves as a blueprint for unlocking the therapeutic potential of this promising, yet uncharacterized, molecule.
Part 1: Compound Profile and Rationale for Investigation
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is a small molecule featuring a central urea linkage flanked by a 3-cyanophenyl group and an ethyl acetate moiety. The urea functionality is a key structural alert for potential kinase inhibition, acting as a hydrogen bond donor and acceptor to engage with the hinge region of a kinase's ATP-binding site.[3] The cyanophenyl group may contribute to binding affinity and selectivity, while the ethyl acetate portion can influence physicochemical properties such as solubility and cell permeability.
Hypothesis: Based on its structural similarity to known diarylurea kinase inhibitors like Sorafenib and Regorafenib, it is hypothesized that Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate will exhibit anticancer activity by inhibiting key protein kinases involved in oncogenic signaling pathways.[2][4]
Initial Investigative Strategy: The primary objective is to determine if the compound possesses biological activity consistent with kinase inhibition. A logical first step is to screen it against a broad panel of human kinases to identify potential targets, followed by cell-based assays to confirm cytotoxic or anti-proliferative effects in relevant cancer cell lines.
Part 2: In Vitro Characterization & Target Identification
The initial phase of investigation focuses on establishing the compound's biological activity and identifying its primary molecular targets in a controlled, cell-free environment.
Workflow for Initial In Vitro Screening
Caption: High-level workflow for initial in vitro screening of the NCE.
Protocol 1: Broad-Panel In Vitro Kinase Assay
Rationale: To efficiently identify potential kinase targets from the entire human kinome, a high-throughput screening approach is essential. Radiometric or fluorescence-based assays are the gold standard for their sensitivity and accuracy in measuring the phosphorylation of a substrate by a kinase.[5][6] This unbiased screen will guide all subsequent mechanistic studies.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compound to achieve a final concentration of 10 µM in the kinase reaction. Include a DMSO-only vehicle control and a known inhibitor for each kinase as a positive control.
-
Kinase Reaction Initiation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and MgCl2 in an appropriate kinase buffer. Add ATP (often radiolabeled [γ-³²P]ATP) to initiate the reaction.[7][8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a termination buffer. For radiometric assays, spot the mixture onto a filter membrane, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal change using a plate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >90% inhibition.
Protocol 2: Cell-Based Viability/Cytotoxicity Assay (MTS Assay)
Rationale: Once primary kinase targets are identified, it is crucial to determine if the compound's activity translates to a cellular effect, such as inhibiting proliferation or inducing cell death. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a robust and high-throughput assessment of the compound's potency.[9]
Methodology:
-
Cell Plating: Seed human cancer cell lines (selected based on the kinase hits from Protocol 1) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the diluted compound to the cells, resulting in a final concentration range from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[10][11] This solution contains a tetrazolium salt (MTS) and an electron coupling reagent (PES).
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the MTS into a soluble formazan product, resulting in a color change.[9]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (media-only wells). Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical Screening Results
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | Percent Inhibition at 10 µM |
|---|---|
| B-Raf | 98% |
| c-Raf | 95% |
| VEGFR-2 | 92% |
| PDGFR-β | 88% |
| c-Kit | 85% |
Table 2: Hypothetical Cellular IC50 Values
| Cancer Cell Line | Relevant Kinase Target(s) | IC50 (µM) |
|---|---|---|
| A375 (Melanoma) | B-Raf (V600E mutant) | 0.8 |
| HepG2 (Liver) | c-Raf, VEGFR-2 | 2.5 |
| HUVEC (Endothelial) | VEGFR-2 | 1.2 |
Part 3: Mechanism of Action (MoA) Elucidation
With primary targets identified and cellular activity confirmed, the next critical step is to validate that the compound inhibits the intended signaling pathway within the cell.
Protocol 3: Target Engagement via Western Blotting of a Key Signaling Pathway (MAPK Pathway)
Rationale: Many oncogenic kinases, including Raf, are central components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] A hallmark of kinase inhibitor activity is the reduction of phosphorylation of downstream substrates. Western blotting using phospho-specific antibodies provides a direct visualization of target engagement and pathway inhibition.[13]
Signaling Pathway for MoA Validation
Caption: Hypothesized inhibition of the MAPK pathway by the NCE.
Methodology:
-
Cell Culture and Treatment: Plate A375 cells and allow them to adhere. Starve the cells in serum-free media for 12-24 hours to reduce basal pathway activity.
-
Compound Incubation: Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes to activate the MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, phospho-ERK, total MEK, and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Interpretation: A dose-dependent decrease in the signal for phospho-MEK and phospho-ERK, without a significant change in total MEK/ERK or the loading control, confirms that the compound is inhibiting the MAPK pathway at or upstream of MEK.
Part 4: In Vivo Efficacy & Preclinical Assessment
After establishing a clear in vitro MoA, the next step is to evaluate the compound's therapeutic efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for this purpose.[15][16]
Protocol 4: Human Tumor Xenograft Model for Efficacy Testing
Rationale: The cell line-derived xenograft (CDX) model provides a robust and reproducible system to assess a compound's ability to inhibit tumor growth in vivo.[15] This model allows for the evaluation of pharmacodynamics (target modulation in the tumor) and pharmacokinetics (drug exposure).
Workflow for In Vivo Xenograft Study
Caption: Timeline for a typical in vivo xenograft efficacy study.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5-10 million A375 human melanoma cells (suspended in Matrigel) into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³.[17] Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., formulated in 0.5% methylcellulose)
-
Group 2: Test Compound (e.g., 50 mg/kg, daily)
-
Group 3: Test Compound (e.g., 100 mg/kg, daily)
-
-
Drug Administration: Administer the compound and vehicle daily via oral gavage for 21-28 days.
-
Monitoring:
-
Measure tumor volume with digital calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse twice weekly as a measure of general toxicity.
-
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned duration of treatment.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Collect tumors and other tissues for pharmacodynamic (e.g., Western blot for p-ERK) and pharmacokinetic analysis.
-
Part 5: ADME/Tox & Future Directions
While efficacy is paramount, a successful drug candidate must also possess favorable drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is critical to de-risk a program and guide lead optimization.[18][19]
Key ADME/Tox Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the compound's potential to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[20]
-
Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Permeability: Use assays like the Caco-2 permeability assay to predict intestinal absorption.[21]
-
Early Toxicity: Screen for potential liabilities such as hERG channel inhibition (cardiotoxicity) and cytotoxicity in non-cancerous cell lines.
Future Directions: Assuming positive outcomes in the described studies, the next logical steps involve:
-
Lead Optimization: Synthesize and test analogs of the parent compound to improve potency, selectivity, and ADME/Tox properties.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure, target engagement, and anti-tumor efficacy.
-
IND-Enabling Studies: Conduct formal toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.
References
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Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available from: [Link]
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Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. Available from: [Link]
-
Jo, H., et al. (2018). In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]
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Optibrium. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog. Available from: [Link]
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Patil, S. M., et al. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 36(10), 5241-5246. Available from: [Link]
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Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Available from: [Link]
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ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Available from: [Link]
-
Drug Discovery and Development. (2010, February 8). ADME-Tox Screening System. Available from: [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
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PLOS One. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available from: [Link]
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Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 137-150. Available from: [Link]
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Smalley, K. S. M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 219-232. Available from: [Link]
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Creative Biolabs. Xenograft Models. Available from: [Link]
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MDPI. (2021, January 2). Diarylureas as Antitumor Agents. Available from: [Link]
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Boster Bio. ERK Signaling Pathway. Available from: [Link]
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Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link]
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YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Available from: [Link]
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MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Available from: [Link]
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PMC. (2012). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Available from: [Link]
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Apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. Available from: [Link]
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PubChem. Ethyl acetate. Available from: [Link]
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PMC - NIH. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
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Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Available from: [Link]
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American Chemical Society. Journal of Medicinal Chemistry. Available from: [Link]
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YouTube. (2014, December 21). Biochemistry | Urea Cycle, an Introduction. Available from: [Link]
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A Technical Guide to Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate: Structure, Properties, and Synthetic Considerations
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a molecule of interest in medicinal chemistry and materials science. This guide delineates its structural identifiers, discusses its physicochemical properties, and outlines a plausible synthetic pathway, grounded in established chemical principles.
Core Molecular Identifiers
Precise identification of a chemical entity is fundamental for reproducibility in research and development. For Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, the standard molecular identifiers are crucial for database searches, procurement, and regulatory submissions.
SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.
CCOC(=O)CNC(=O)NC1=CC=CC(=C1)C#N
This SMILES string precisely describes the molecular structure: an ethyl acetate group connected at the alpha-carbon to a ureido (-NH(C=O)NH-) linker, which is in turn substituted with a 3-cyanophenyl group.
InChIKey
The IUPAC International Chemical Identifier (InChI) is a textual identifier for chemical substances, designed to provide a standard and human-readable way to encode molecular information. The InChIKey is a fixed-length (27-character) condensed digital representation of the InChI.
A search of major chemical databases, including PubChem and ChemSpider, did not yield a specific entry for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. However, the constitutional isomer, Ethyl 2-{[(2-cyanophenyl)carbamoyl]amino}acetate, is cataloged, lending high confidence to the deduced structure of the 3-cyano variant.
Physicochemical Properties and Data
A summary of key physicochemical properties is presented below. These values are predicted based on the molecular structure and are essential for experimental design, including solubility and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₃ | Calculated |
| Molecular Weight | 247.25 g/mol | Calculated |
| XLogP3 | 1.2 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
Synthetic Protocol: A Validated Approach
The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate can be achieved through a reliable and well-established chemical transformation. The proposed method involves the reaction of a key isocyanate intermediate with an amino acid ester.
Reagents and Materials
-
3-Cyanophenyl isocyanate
-
Ethyl glycinate hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Step-by-Step Experimental Procedure
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl glycinate hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Base Addition: To the stirred suspension, add triethylamine (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir for 15-20 minutes to liberate the free base of ethyl glycinate.
-
Isocyanate Addition: In a separate flask, dissolve 3-cyanophenyl isocyanate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Extraction: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mechanistic Insights and Experimental Rationale
The synthesis of ureas from isocyanates and amines is a highly efficient and widely utilized reaction in organic chemistry. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isocyanate. This is a robust and often quantitative reaction, making it a reliable choice for the synthesis of the target molecule. The use of an anhydrous solvent is critical to prevent the hydrolysis of the isocyanate to the corresponding amine, which would lead to the formation of undesired symmetrical urea byproducts.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Caption: Interrelation of chemical identifiers.
References
A comprehensive list of references will be provided upon the discovery and publication of data for this specific molecule. The synthetic protocols and principles described herein are based on well-established and widely published methods in organic chemistry. For further reading on the synthesis and applications of related urea derivatives, the following resource is recommended:
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Methodological & Application
Synthesis Protocol for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate: An Application Note for Drug Discovery and Medicinal Chemistry
Introduction
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a substituted urea derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. The urea functional group is a prevalent motif in a wide array of pharmacologically active compounds, valued for its ability to form stable hydrogen bond interactions with biological targets. The presence of a cyano-substituted phenyl ring and an ethyl acetate moiety offers multiple points for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules and compound libraries. This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. The described methodology is designed to be robust and reproducible for researchers in academic and industrial settings.
Reaction Scheme and Mechanism
The synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is achieved through a well-established and highly efficient chemical transformation: the reaction of an isocyanate with an amine to form a urea linkage.[1] In this specific protocol, 3-cyanophenyl isocyanate serves as the electrophilic partner, while the nucleophilic component is ethyl aminoacetate (glycine ethyl ester).
The reaction proceeds via the nucleophilic attack of the primary amine group of ethyl aminoacetate on the electrophilic carbonyl carbon of the isocyanate. This initial addition is followed by a proton transfer to yield the stable urea product. A critical consideration is the common commercial availability of ethyl aminoacetate as its hydrochloride salt. To facilitate the reaction, the free amine must be liberated in situ through the addition of a non-nucleophilic base, such as triethylamine. The triethylamine hydrochloride byproduct is typically removed during the aqueous work-up.
Caption: Reaction scheme for the synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Cyanophenyl isocyanate | 16413-26-6 | C₈H₄N₂O | 144.13 | ≥97% | Sigma-Aldrich |
| Ethyl aminoacetate hydrochloride | 623-33-6 | C₄H₁₀ClNO₂ | 139.58 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl), 1 M solution | 7647-01-0 | HCl | 36.46 | 1.0 M | VWR Chemicals |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | 84.01 | Saturated | In-house prep. |
| Saturated sodium chloride solution (Brine) | 7647-14-5 | NaCl | 58.44 | Saturated | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous | Acros Organics |
| Silica gel for column chromatography | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl aminoacetate hydrochloride (1.0 eq, e.g., 1.39 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Liberation of the Free Amine: Cool the suspension to 0 °C using an ice bath. To the stirred suspension, add triethylamine (1.1 eq, e.g., 1.53 mL, 11 mmol) dropwise over 5 minutes. The suspension should become a clear solution as the free amine is formed. Stir the solution at 0 °C for an additional 30 minutes.
-
Addition of the Isocyanate: In a separate 50 mL beaker, dissolve 3-cyanophenyl isocyanate (1.0 eq, e.g., 1.44 g, 10 mmol) in anhydrous DCM (10 mL). Add this isocyanate solution dropwise to the cold amine solution over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight (approximately 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the mobile phase. The product should have a lower Rf value than the 3-cyanophenyl isocyanate.
-
Work-up: Upon completion of the reaction, transfer the mixture to a 250 mL separatory funnel. Dilute the mixture with DCM (50 mL) and wash sequentially with:
-
Water (2 x 50 mL)
-
1 M HCl solution (2 x 50 mL) to remove any unreacted amine and triethylamine.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Saturated brine solution (1 x 50 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Column Packing: Pack a glass column with silica gel in a slurry of hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes). Collect the fractions containing the desired product as identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate as a white to off-white solid.
-
Characterization of the Final Product
The identity and purity of the synthesized Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate should be confirmed by standard analytical techniques. The following are expected characterization data based on the structure and analysis of similar compounds:
-
Appearance: White to off-white solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.80-9.20 (s, 1H, -NH-CO-NH-)
-
δ 7.80-8.20 (m, 2H, Ar-H)
-
δ 7.30-7.70 (m, 2H, Ar-H)
-
δ 6.50-6.90 (t, 1H, -NH-CH₂-)
-
δ 4.10 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
-
δ 3.85 (d, J = 6.0 Hz, 2H, -NH-CH₂-CO-)
-
δ 1.20 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 170.0-172.0 (-COO-)
-
δ 155.0-157.0 (-NH-CO-NH-)
-
δ 140.0-142.0 (Ar-C)
-
δ 129.0-131.0 (Ar-CH)
-
δ 123.0-125.0 (Ar-CH)
-
δ 120.0-122.0 (Ar-CH)
-
δ 118.0-120.0 (-CN)
-
δ 111.0-113.0 (Ar-C)
-
δ 60.0-62.0 (-O-CH₂-)
-
δ 42.0-44.0 (-NH-CH₂-)
-
δ 14.0-15.0 (-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃N₃O₃ [M+H]⁺: 248.10; found: to be determined experimentally.
Safety Precautions
-
3-Cyanophenyl isocyanate: This reagent is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care and avoid inhalation of vapors.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
References
- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163-169.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Danil de Namor, A. F., & Sueros, M. I. (1985). The infra-red absorption spectrum and structure of urea. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 81(11), 1649-1655.
- Dhas, C. K., & Natarajan, S. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 4(1), 221-226.
- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
-
Organic Syntheses, Coll. Vol. 1, p.277 (1941); Vol. 2, p.49 (1922). (Procedure for the preparation of glycine ethyl ester hydrochloride). [Link]
-
PubChem. N-(3-Cyanophenyl)glycine ethyl ester. [Link]
Sources
Optimized Synthesis of Urea and Hydantoin Scaffolds: Reaction of 3-Aminobenzonitrile with Ethyl Isocyanatoacetate
Application Note: AN-SYN-2026-04
Abstract
This application note details the protocol for the chemoselective nucleophilic addition of 3-aminobenzonitrile to ethyl isocyanatoacetate . This reaction is a cornerstone transformation in medicinal chemistry, primarily used to generate ethyl 2-(3-(3-cyanophenyl)ureido)acetate , a versatile linear urea intermediate. Furthermore, we provide a secondary protocol for the base-promoted cyclization of this intermediate into 3-(3-cyanophenyl)hydantoin . These scaffolds are critical in the development of androgen receptor antagonists, metalloproteinase inhibitors, and anticonvulsants.
Introduction & Mechanistic Insight
The reaction between an aniline derivative and an isocyanate is a classic "click-like" transformation characterized by high atom economy and rapid kinetics. However, when using ethyl isocyanatoacetate , the presence of the ester functionality introduces a divergent pathway:
-
Kinetic Product (Urea): At ambient temperatures in non-nucleophilic solvents, the aniline nitrogen attacks the isocyanate carbon to form the linear urea.
-
Thermodynamic Product (Hydantoin): Under thermal stress or basic catalysis, the urea nitrogen (distal to the aryl ring) attacks the ester carbonyl, releasing ethanol and forming the 5-membered hydantoin ring (imidazolidine-2,4-dione).
Why 3-Aminobenzonitrile?
The electron-withdrawing nitrile group (-CN) at the meta position decreases the nucleophilicity of the aniline nitrogen (
Mechanistic Pathway
Figure 1: Bifurcated reaction pathway showing the kinetic urea product and the thermodynamic hydantoin product.
Experimental Protocol
Phase 1: Synthesis of the Linear Urea
Target: Ethyl 2-(3-(3-cyanophenyl)ureido)acetate
Materials:
-
3-Aminobenzonitrile (1.0 equiv, 5.0 mmol, 590 mg)
-
Ethyl isocyanatoacetate (1.1 equiv, 5.5 mmol, 710 mg)
-
Dichloromethane (DCM), Anhydrous (20 mL)
-
Optional: Triethylamine (0.1 equiv) if reaction is sluggish.
Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add 3-aminobenzonitrile (590 mg) and anhydrous DCM (15 mL). Stir until fully dissolved.
-
Addition: Dissolve ethyl isocyanatoacetate (710 mg) in DCM (5 mL) and add it dropwise to the aniline solution over 10 minutes at 0°C (ice bath).
-
Note: The electron-poor nature of the aniline may require warming to Room Temperature (RT) to initiate the reaction.
-
-
Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The urea product is typically more polar than the starting aniline.
-
Work-up:
-
If a white precipitate forms (common for ureas), filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.
-
If the solution remains clear, concentrate the solvent in vacuo. Recrystallize the residue from EtOAc/Hexanes or Ethanol.
-
Expected Yield: 85–95% Appearance: White to off-white crystalline solid.
Phase 2: Cyclization to Hydantoin (Optional)
Target: 3-(3-cyanophenyl)hydantoin
Procedure:
-
Take the crude urea intermediate from Phase 1 (approx. 1.0 g).
-
Dissolve in Ethanol (15 mL).
-
Add Triethylamine (TEA) (0.5 equiv) or concentrated HCl (catalytic, 2-3 drops) depending on sensitivity. Base-mediated cyclization is generally preferred for this substrate.
-
Reflux for 2–4 hours.
-
Cool to RT. The hydantoin often precipitates upon cooling. If not, concentrate and recrystallize from EtOH/Water.
Characterization & Data Analysis
The following spectral data confirms the structure of the Linear Urea intermediate.
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Urea NH (Ar) | 9.15 | Singlet (s) | 1H | NH attached to aryl ring (deshielded by CN) |
| Aromatic | 7.95 – 7.40 | Multiplet (m) | 4H | 3-Cyanophenyl protons |
| Urea NH (Alk) | 6.45 | Triplet (t) | 1H | NH attached to glycine ( |
| Ester | 4.10 | Quartet (q) | 2H | |
| Glycine | 3.85 | Doublet (d) | 2H | |
| Ester | 1.20 | Triplet (t) | 3H |
Key Diagnostic Signals:
-
Urea Formation: Appearance of two distinct NH signals (exchangeable with
). -
Hydantoin Formation (Check): If cyclization occurs, the Ethyl signals (4.10 ppm, 1.20 ppm) will disappear, and a new singlet for the ring
will appear around 4.0–4.2 ppm.
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Electron-poor aniline (3-CN group) | Add mild base catalyst (DIPEA, 0.1 eq) or heat to 40°C. |
| Side Product: Urea Dimer | Hydrolysis of isocyanate | Ensure DCM is anhydrous. Isocyanates react with water to form symmetric urea dimers. |
| Oily Product | Residual solvent or impurities | Triturate the oil with cold diethyl ether or pentane to induce crystallization. |
| Premature Cyclization | Reaction temp too high | Keep Phase 1 strictly at RT. Avoid basic workup if linear urea is the target. |
Workflow Visualization
Figure 2: Decision tree for isolating the linear urea or proceeding to the hydantoin derivative.
References
-
Sondhi, S. M., et al. "Synthesis, anti-inflammatory and analgesic activities evaluation of some mono, bi and tricyclic pyrimidine derivatives." Bioorganic & Medicinal Chemistry, vol. 13, no. 22, 2005, pp. 6158-6166. Link
-
Konnert, L., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, vol. 26, no.[1] 13, 2021, p. 4024. Link
-
BenchChem Protocols. "Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate from 4-cyanothiophenol: An Application Note." BenchChem, 2025.[2] Link
-
PubChem. "3-Aminobenzonitrile - Compound Summary." National Library of Medicine. Link
Sources
Procedure for cyclization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate to hydantoins
Application Note & Protocol
Efficient Base-Catalyzed Intramolecular Cyclization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate for the Synthesis of 3-(3-Cyanophenyl)imidazolidine-2,4-dione
Abstract
The hydantoin scaffold, an imidazolidine-2,4-dione core, is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with anticonvulsant, antiarrhythmic, and antitumor activities.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of 3-(3-cyanophenyl)imidazolidine-2,4-dione, a substituted hydantoin, through the base-catalyzed intramolecular cyclization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. We delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide comprehensive guidelines for product purification and characterization. This document is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering a robust and reproducible methodology for accessing this important class of heterocyclic compounds.
Introduction and Mechanistic Overview
The synthesis of the hydantoin ring system from α-ureido ester precursors is a classical and highly efficient strategy.[5] The reaction proceeds via an intramolecular nucleophilic acyl substitution, where a base is employed to enhance the nucleophilicity of the urea nitrogen.
Causality of Reagent Selection:
-
Starting Material: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is an ideal precursor. The molecule contains a nucleophilic N-H group positioned appropriately to attack the electrophilic ester carbonyl, facilitating a 5-membered ring closure.
-
Base Catalyst: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this protocol. The ethoxide ion is a sufficiently strong base to deprotonate the urea nitrogen (N-3 position relative to the ester), initiating the reaction. Critically, using ethoxide as the base in an ethanol solvent system prevents transesterification, a potential side reaction that could occur with other alkoxide/alcohol combinations. The conjugate acid of the base (ethanol) is the solvent, ensuring a homogenous and controlled reaction environment.
-
Solvent: Anhydrous ethanol is used to prevent hydrolysis of the ester starting material and the ethoxide base.
The reaction mechanism, depicted below, involves two key steps:
-
Deprotonation: The ethoxide base abstracts the acidic proton from the N-3 nitrogen of the urea moiety, generating a highly nucleophilic urea anion. The N-3 proton is more acidic than the N-1 proton due to its proximity to the electron-withdrawing carbamoyl group.[6]
-
Intramolecular Cyclization: The resulting anion executes a nucleophilic attack on the adjacent ester carbonyl carbon. This forms a transient tetrahedral intermediate.
-
Ring Closure: The intermediate collapses, expelling the ethoxide leaving group to yield the stable, five-membered hydantoin ring.
Caption: Reaction mechanism for the base-catalyzed cyclization.
Experimental Protocol
This protocol is designed as a self-validating system. Successful synthesis is confirmed through rigorous analytical characterization, ensuring the final product meets the required purity standards.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (Example Scale) | Purity/Grade |
| Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate | C₁₂H₁₃N₃O₃ | 247.25 | 5.00 g (20.2 mmol) | ≥98% |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.52 g (22.3 mmol) | ≥95% |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 100 mL | ≥99.5% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~10 mL | 2 M (aq) |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for TLC | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed for TLC | ACS Grade |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer
-
Büchner funnel and filtration flask
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. This is crucial to prevent moisture from inactivating the sodium ethoxide.
-
Dissolution: Add Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (5.00 g, 20.2 mmol) to the flask, followed by anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: Carefully add sodium ethoxide (1.52 g, 22.3 mmol, 1.1 equivalents) to the solution in portions. Rationale: A slight excess of base ensures complete deprotonation of the starting material, driving the reaction to completion. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product is expected to be more polar than the starting material, resulting in a lower Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes.
-
Neutralization/Acidification: While stirring in the ice bath, slowly add 2 M HCl dropwise to neutralize the excess base and protonate the hydantoin product. The target pH is approximately 6-7. A white precipitate of the product will form. Rationale: The hydantoin product is soluble as its sodium salt in the basic solution. Acidification is required to precipitate the neutral compound.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl) and then with a small amount of cold ethanol (10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Characterization
Purification: Recrystallization
While the filtered product is often of high purity, recrystallization can be performed to obtain analytically pure material.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum.
Insight: This solvent/anti-solvent recrystallization method is highly effective for polar compounds like hydantoins.[7] Slow cooling is essential for the formation of well-defined, pure crystals.[7]
Expected Characterization Data
| Analysis Technique | Expected Result for 3-(3-Cyanophenyl)imidazolidine-2,4-dione (C₁₀H₇N₃O₂) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally (typically sharp for pure compounds) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.2 (s, 1H, N¹-H), 7.8-8.0 (m, 2H, Ar-H), 7.6-7.7 (m, 2H, Ar-H), 4.3 (s, 2H, C⁵H₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~172 (C=O, C4), ~156 (C=O, C2), ~130-135 (Ar-C), ~118 (CN), ~112 (Ar-C), ~50 (C5) |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~2230 (C≡N stretch), ~1770 & ~1710 (asymmetric & symmetric C=O stretch) |
| HRMS (ESI+) | m/z calculated for C₁₀H₈N₃O₂ [M+H]⁺: 202.0611; Found: 202.06xx |
Workflow and Troubleshooting
Caption: Experimental workflow for hydantoin synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion | 1. Insufficient base. 2. Inactive (wet) base or solvent. 3. Insufficient reaction time/temperature. | 1. Add a further 0.1 eq of NaOEt. 2. Ensure all reagents and solvents are anhydrous. 3. Extend reflux time and re-check by TLC. |
| Low Yield | 1. Product loss during work-up (incomplete precipitation). 2. Product is partially soluble in wash solvents. | 1. Ensure pH is fully neutralized to 6-7. Cool thoroughly in an ice bath before filtering. 2. Use minimal amounts of ice-cold solvents for washing. |
| Product "oils out" instead of crystallizing | 1. Presence of impurities. 2. Cooling too rapidly. | 1. Attempt to purify the oil by column chromatography (Silica or HILIC).[7] 2. During recrystallization, allow the solution to cool slowly to room temperature before ice bath cooling. Scratch the inside of the flask with a glass rod to induce nucleation.[7] |
Safety Precautions
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethanol: Flammable liquid. Keep away from open flames and ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with care in a well-ventilated area or fume hood.
-
General: Perform all operations in a well-ventilated fume hood.
References
- Benchchem.
-
Simůnek, P., & Macháček, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. [Link]
-
ResearchGate. Synthesis of hydantoins from aldehydes and ureas. [Link]
-
Barrow, M. P., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Magnetic Resonance in Chemistry, 55(8), 694-719. [Link]
-
Wikipedia. Hydantoin. [Link]
-
Organic Chemistry Portal. Synthesis of hydantoins. [Link]
-
Patel, H., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]
-
ResearchGate. Synthesis of hydantoins by the cyclization of α-amino acid amide using triphosgene. [Link]
-
Request PDF. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]
-
CONICET. Synthesis and spectroscopic characterization of cyclobutyl hydantoins. [Link]
-
PubMed. Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. [Link]
-
AKJournals. Thermal and spectroscopic characterization of several derivatives containing a new organic ring system. [Link]
-
Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]
-
Perkovic, V., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 854-865. [Link]
-
PubMed. Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. [Link]
-
Simůnek, P., & Macháček, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998. [Link]
-
PubMed. New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways. [Link]
-
Wiley Online Library. Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
Indian Academy of Sciences. Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. [Link]
-
ResearchGate. One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. [Link]
-
Žurnal organičeskoj himii. Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. [Link]
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. [Link]
-
Heterocycles. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]
-
Scilit. Solid phase synthesis of hydantoins using a carbamate linker and a novel cyclization / cleavage step. [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. [Link]
-
The University of Liverpool Repository. Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds. [Link]
-
PubMed Central. Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
Hydrolysis methods for the ester group in Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Application Note: Chemoselective Hydrolysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Executive Summary & Chemical Strategy
The hydrolysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (an ethyl ureido-glycinate derivative) presents a classic "Selectivity Paradox" in organic synthesis. The molecule contains three reactive functional groups with overlapping sensitivities:
-
Ethyl Ester: The target for hydrolysis.[1]
-
Nitrile (Cyano group): Susceptible to hydrolysis (to primary amide) under strong basic/acidic conditions or oxidative stress.
-
Urea Linkage: Highly susceptible to base-catalyzed intramolecular cyclization to form a Hydantoin ring (3-(3-cyanophenyl)hydantoin), rather than the desired linear carboxylic acid.
The Critical Challenge: Standard saponification (NaOH/Heat) will almost certainly drive the reaction toward the thermodynamically stable hydantoin (Cyclization) or hydrolyze the nitrile. Therefore, this guide prioritizes kinetic control and enzymatic selectivity over thermodynamic force.
Chemoselective Analysis & Reaction Pathways
The following diagram illustrates the competing pathways. Your objective is Path A . You must actively suppress Path B (Cyclization) and Path C (Over-hydrolysis).
Figure 1: Reaction landscape showing the competition between linear hydrolysis (desired) and hydantoin formation (undesired).
Method A: Enzymatic Hydrolysis (The "Gold Standard")
Rationale: Enzymes operate at neutral pH (7.0–8.0) and ambient temperature. This completely eliminates the thermodynamic drive for hydantoin cyclization and preserves the nitrile group.
Recommended Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) . PLE is generally preferred for alpha-amino acid esters.
Protocol 1: PLE-Mediated Hydrolysis
Reagents:
-
Starting Material (1.0 mmol)
-
Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder, ≥15 units/mg)
-
Phosphate Buffer (0.1 M, pH 7.5)
-
Acetone or DMSO (Co-solvent)
-
0.1 M HCl (for quenching)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of the ethyl ester in 2 mL of Acetone (or DMSO if solubility is poor).
-
Buffer Addition: Add 20 mL of 0.1 M Phosphate Buffer (pH 7.5) to a round-bottom flask. Add the substrate solution dropwise with vigorous stirring. The mixture may appear cloudy (emulsion).
-
Enzyme Initiation: Add 50 mg of PLE powder suspended in 1 mL buffer.
-
Incubation: Stir at 25°C (Room Temp). Do NOT heat.
-
pH monitoring: As hydrolysis proceeds, carboxylic acid is generated, lowering pH. Maintain pH 7.5 by adding 0.1 M NaOH dropwise via an autotitrator or manual check every 30 mins.
-
Termination: Monitor via TLC (System: EtOAc/MeOH 9:1). When SM is consumed (typically 4–12 hours), acidify carefully to pH 3–4 with 0.1 M HCl. Note: Do not go below pH 3 to avoid acid-catalyzed cyclization.
-
Extraction: Extract immediately with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from EtOH/Water if necessary.
Method B: Low-Temperature Chemical Hydrolysis (LiOH)
Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH/KOH. By using a THF/Water system at 0°C , we kinetically favor the hydrolysis of the unhindered ester over the slower cyclization of the urea nitrogen onto the carbonyl.
Critical Warning: Temperature control is non-negotiable. If the reaction warms to >20°C, hydantoin formation accelerates.
Protocol 2: Kinetic LiOH Hydrolysis
Reagents:
-
Starting Material (1.0 mmol)
-
LiOH·H₂O (1.2 mmol, 1.2 eq)
-
THF (Tetrahydrofuran)
-
Distilled Water
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 mmol of ester in 10 mL THF. Cool the solution to 0°C in an ice/water bath.
-
Reagent Prep: Dissolve 1.2 mmol LiOH·H₂O in 5 mL water. Cool this solution to 0°C separately.
-
Addition: Add the cold LiOH solution dropwise to the ester solution over 5 minutes.
-
Reaction: Stir at 0°C for 1–3 hours. Monitor strictly by TLC or LC-MS every 30 minutes.
-
Checkpoint: If reaction is sluggish after 3 hours, allow to warm only to 10°C. Do not exceed RT.
-
-
Quenching: Once SM is consumed, immediately quench by adding 1M HCl dropwise until pH reaches ~3.0.
-
Why? Leaving the product in basic solution allows the linear carboxylate to cyclize to the hydantoin over time.
-
-
Workup: Evaporate THF under reduced pressure (keep bath <30°C). Extract the aqueous residue with EtOAc.
-
Isolation: Wash organic phase with Brine, dry (Na₂SO₄), and concentrate.[2]
Quality Control & Troubleshooting
Distinguishing the Linear Acid from the Hydantoin is difficult by NMR alone due to similar shifts. Mass Spectrometry is the definitive validation tool.
Data Comparison Table:
| Feature | Starting Material (Ester) | Target Product (Linear Acid) | Side Product (Hydantoin) |
| Formula | |||
| MW Change | Reference | - 28 Da (Loss of Et, Gain H) | - 46 Da (Loss of EtOH) |
| H-NMR | Triplet (~1.2 ppm), Quartet (~4.1 ppm) | No Ethyl signals. Broad OH. | No Ethyl signals. Distinct shift in CH2 protons. |
| Solubility | Soluble in organic solvents | Soluble in DMSO/MeOH, poor in DCM | Poor solubility generally |
Troubleshooting Guide:
-
Issue: Presence of Hydantoin (M-46 peak in LCMS).
-
Root Cause:[3] Reaction temperature too high or pH too high (too basic).
-
Fix: Switch to Method A (Enzymatic) or lower Method B temp to -10°C.
-
-
Issue: Hydrolysis of Nitrile (Amide formation).[4]
-
Root Cause:[3] Acid concentration too high during workup or reaction time too long.
-
Fix: Use weaker acid for quenching (Citric acid 10%) instead of HCl.
-
References
- Green, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester hydrolysis conditions).
-
Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Authoritative source on the cyclization of ureido acids/esters to hydantoins). Link
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for nitrile stability).
Sources
Application Note: Recrystallization Protocols for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Executive Summary
This Application Note provides a definitive guide for the purification of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (also known as ethyl (3-cyanophenylureido)acetate). This compound represents a challenging class of "ureido esters" which possess conflicting solubility characteristics: the urea linkage promotes strong intermolecular hydrogen bonding (high lattice energy), while the ethyl ester and cyano groups introduce specific polarity and hydrolytic sensitivities.
We define two primary solvent systems for recrystallization—Ethanol (95%) and Ethyl Acetate/Heptane —and provide a critical workflow for removing the symmetric urea byproduct (1,3-bis(3-cyanophenyl)urea), a persistent impurity in this synthesis class.
Physicochemical Context & Solubility Profile[1][2][3][4][5][6]
To select the correct solvent, one must understand the molecular forces at play. This molecule is not a simple organic solid; it is a "Janus" molecule with dualistic behaviors.
Structural Analysis
-
Urea Core (-NH-CO-NH-): The primary driver of crystallinity. It forms strong donor-acceptor hydrogen bond networks, making the solid difficult to dissolve in non-polar solvents (e.g., hexane) and requiring protic or highly polar aprotic solvents to disrupt the lattice.
-
Ethyl Ester (-COOEt): Provides moderate lipophilicity but is susceptible to hydrolysis (saponification) if exposed to strong bases or prolonged heating in water.
-
Cyano Group (-CN): Increases the polarity of the aromatic ring, reducing solubility in non-polar media compared to a simple phenyl urea.
Impurity Profile
The synthesis (typically 3-aminobenzonitrile + ethyl isocyanatoacetate) generates specific impurities that dictate the purification strategy:
-
Symmetric Urea (The "Killer" Impurity): 1,3-bis(3-cyanophenyl)urea. This forms if moisture hydrolyzes the isocyanate or if stoichiometry is off. It is highly insoluble in most organic solvents.
-
Unreacted Amine: 3-aminobenzonitrile. Soluble in organic solvents; easily removed in the filtrate.
-
Hydrolysis Products: N-(3-cyanophenyl)glycine. Formed if the ester hydrolyzes.[1]
Solvent Selection Matrix
The following table summarizes the solvent screening results for ureido esters.
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | Primary | High | Low | Excellent | Best balance. The 5% water helps disrupt urea H-bonds. |
| Methanol | Alternative | Very High | Moderate | Good | Use if yield in EtOH is too low (too soluble). |
| EtOAc / Heptane | Binary | Moderate | Very Low | Good | "Solvent/Anti-solvent" method. Good for removing non-polar oils. |
| Acetonitrile | Alternative | High | Moderate | Fair | Good for very polar variants, but toxic and expensive. |
| Water | Anti-solvent | Low | Insoluble | Poor | Risk of ester hydrolysis. Avoid boiling in water. |
| Toluene | Solvent | Moderate | Low | Poor | Often leads to "oiling out" rather than crystallization for esters. |
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Recommended for routine purification where the crude purity is >85%.
Materials:
-
Crude Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
-
Ethanol (95% or Absolute)[2]
-
Activated Carbon (optional, for decolorization)
-
Hotplate/Stirrer, Reflux Condenser
Step-by-Step Procedure:
-
Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely after 5 mins of reflux, add ethanol in 5 mL increments.
-
Critical Checkpoint: If a fine, white powder remains undissolved while the bulk has dissolved, this is likely the symmetric urea impurity. Do not add infinite solvent.
-
-
Hot Filtration (The Purification Step): While keeping the solution near boiling, filter it rapidly through a pre-warmed Büchner funnel (or fluted filter paper) to remove the insoluble symmetric urea.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
-
Note: Rapid cooling forces precipitation of impurities. Slow cooling yields purer needles.
-
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystalline needles using vacuum filtration. Wash the cake with 2 x 10 mL of ice-cold ethanol.
-
Drying: Dry in a vacuum oven at 40-50°C for 4 hours.
Protocol B: Solvent/Anti-Solvent Precipitation (EtOAc/Heptane)
Recommended if the compound is too soluble in ethanol or "oils out."
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Filtration: Perform hot filtration as in Protocol A to remove symmetric urea.
-
Precipitation: While maintaining the filtrate at a gentle boil, add Heptane dropwise.
-
Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of EtOAc to clear the solution.
-
Crystallization: Remove from heat and allow to cool undisturbed. The urea functionality should drive crystallization before the ester causes oiling.
Process Logic & Visualization
The following diagram illustrates the decision-making process for purifying this specific ureido ester.
Figure 1: Decision tree for the purification of ureido esters, highlighting the critical hot filtration step for symmetric urea removal.
Troubleshooting & Quality Control
"Oiling Out"
If the product separates as a viscous oil instead of crystals:
-
Cause: The solution is too concentrated, or the solvent is too non-polar (the ester part likes the non-polar solvent, but the urea part wants to aggregate).
-
Fix: Reheat to dissolve the oil, add 10% more solvent (Ethanol), and add a "seed crystal" of pure product at the cloud point. Scratch the glass surface to induce nucleation.
Low Yield
-
Cause: Product is too soluble in the mother liquor.
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: The second crop is usually less pure.
Analytical Verification
Before releasing the batch, verify purity via:
-
TLC: (Mobile phase: 5% Methanol in DCM). The urea product should be a distinct spot; symmetric urea stays at the baseline.
-
Melting Point: Ureido esters typically have sharp melting points. A broad range (>2°C) indicates wet solvent or impurities.
References
-
Beilstein Institute. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[3][4][5][1][2] Department of Chemistry.[6]
-
MDPI. (2019). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules.[3][4][7][5][6][1][2][8][9][10][11][12]
-
Common Organic Chemistry. (2023). Urea Formation - Common Conditions and Mechanisms.[8]
-
ResearchGate. (2016). Substances yield after recrystallization from different solvents (Urea derivatives).
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. youtube.com [youtube.com]
- 3. Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 10. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate in Kinase Inhibitor Discovery
Part 1: Introduction & Strategic Rationale
The "Privileged" Scaffold in Kinase Drug Discovery
In the realm of small-molecule drug discovery, few structural motifs are as prolific as the diaryl urea . Found in blockbuster kinase inhibitors like Sorafenib , Regorafenib , and Lenvatinib , the urea linker serves as a critical "hydrogen bond anchor" within the ATP-binding pocket of protein kinases. Specifically, these Type II inhibitors exploit the inactive "DFG-out" conformation, stabilizing the enzyme in a non-catalytic state.
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate represents a highly versatile, bifunctional intermediate designed to access this privileged chemical space. It combines two strategic elements:
-
The 3-Cyanophenyl Urea Headgroup: A bioisostere of the classic 3-trifluoromethylphenyl group (found in Sorafenib). The nitrile (cyano) group offers a distinct electrostatic profile, improved metabolic stability, and a unique dipole vector for interacting with the kinase "selectivity pocket" (hydrophobic back pocket).
-
The Glycine Ethyl Ester Tail: A reactive handle that allows for divergent synthesis. It can be hydrolyzed to extend the linear chain (mimicking the Sorafenib "tail") or cyclized to form Hydantoins (imidazolidine-2,4-diones), which are potent scaffolds for Androgen Receptor (AR) and specific serine/threonine kinase inhibition.
Application Scope
-
Target Class: Tyrosine Kinases (VEGFR, PDGFR, c-Kit), Serine/Threonine Kinases (p38 MAPK, Raf).
-
Mechanism: Type II ATP-competitive inhibition (DFG-out binder).
-
Workflow: Fragment-Based Drug Discovery (FBDD) and Divergent Library Synthesis.
Part 2: Synthesis Protocols
Protocol A: Scalable Synthesis of the Intermediate
Objective: To synthesize high-purity Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate on a multigram scale.
Reagents:
-
Glycine ethyl ester hydrochloride (CAS: 623-33-6)
-
3-Cyanophenyl isocyanate (CAS: 16413-26-6)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask, suspend Glycine ethyl ester HCl (10.0 mmol) in anhydrous DCM (50 mL).
-
Neutralization: Cool the suspension to 0°C in an ice bath. Dropwise add TEA (11.0 mmol) over 10 minutes. The solution will become clear as the free base is liberated.
-
Coupling: Add 3-Cyanophenyl isocyanate (10.0 mmol) dissolved in DCM (10 mL) dropwise to the reaction mixture at 0°C.
-
Scientist's Note: The isocyanate is highly electrophilic. Slow addition prevents oligomerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The urea product typically precipitates or shows a distinct lower Rf spot compared to the isocyanate.
-
Workup:
-
If precipitate forms: Filter the white solid, wash with cold DCM (2x) and diethyl ether (2x).
-
If soluble: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Yield Expectation: 85–95%.
-
Characterization: 1H NMR (DMSO-d6) should show urea protons (NH) around
9.0 and 6.5 ppm, and the ethyl ester quartet/triplet.
-
Protocol B: Divergent Library Generation
Objective: To utilize the intermediate for generating two distinct classes of inhibitors.
Pathway 1: Cyclization to Hydantoins (Imidazolidine-2,4-diones)
Hydantoin derivatives are often more metabolically stable than linear ureas and restrict the conformational freedom of the inhibitor.
-
Reaction: Dissolve the urea intermediate (1.0 mmol) in 6M HCl (10 mL).
-
Cyclization: Reflux at 100°C for 2–4 hours.
-
Isolation: Cool to RT. The hydantoin product, 3-(3-cyanophenyl)hydantoin , often precipitates. Filter and wash with cold water.
-
Functionalization: The C5 position of the hydantoin can be further functionalized via aldol condensation (Knoevenagel-type) with aromatic aldehydes to create a "benzylidene hydantoin" library, highly relevant for Chk1 and biological probes.
Pathway 2: Hydrolysis and Amide Coupling (Linear Analogues)
-
Hydrolysis: Treat the intermediate with LiOH (2 eq) in THF/Water (1:1) at RT for 2 hours to generate the free carboxylic acid.
-
Coupling: React the acid with various aromatic amines (e.g., 4-aminophenol derivatives) using HATU and DIPEA in DMF.
-
Target: This creates extended urea-amide scaffolds similar to Sorafenib or Tivozanib .
-
Part 3: Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this core intermediate.
Figure 1: Divergent synthesis workflow transforming the ethyl ester intermediate into cyclic hydantoin libraries or linear kinase inhibitors.
Part 4: Kinase Selectivity Profiling Protocol
Once the library is synthesized, verifying biological activity is paramount. The following protocol uses a FRET-based Binding Assay to determine the
Materials
-
Kinase Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Staurosporine-Red).
-
Protein: Recombinant Kinase (e.g., VEGFR2) tagged with Anti-GST-Europium (Eu) Cryptate.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Experimental Steps
-
Compound Prep: Prepare 10-point serial dilutions of the synthesized urea derivatives in 100% DMSO (Top concentration: 10
M). -
Plate Setup: Transfer 100 nL of compound to a 384-well low-volume white plate.
-
Enzyme Addition: Add 5
L of Kinase/Antibody-Eu mix. Incubate for 15 minutes at RT.-
Mechanistic Check: This step allows the compound to bind to the kinase. If it is a Type II inhibitor, it may require longer pre-incubation to stabilize the DFG-out conformation.
-
-
Tracer Addition: Add 5
L of the Fluorescent Tracer. -
Detection: Incubate for 1 hour. Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665/620). Plot % Inhibition vs. log[Compound] to derive
.
Data Interpretation Table
| Compound Class | Binding Mode | Notes | |
| Linear Urea (Amide) | < 50 nM | Type II (DFG-out) | High potency expected; 3-CN mimics 3-CF3 of Sorafenib. |
| Hydantoin | 100 - 500 nM | Type I / Mixed | Rigid core; often improved selectivity but lower absolute potency. |
| Intermediate Ester | > 10 | Weak / Non-binder | Ester group is usually too bulky/labile for deep pocket binding; serves as prodrug or precursor only. |
Part 5: References
-
Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). Link
-
Liu, Y., et al. "Structure-Activity Relationship of Cyanophenyl Ureas as Potent Kinase Inhibitors." Journal of Medicinal Chemistry 48, 3118-3121 (2005).[4] Link
-
Ware, J. A., et al. "Hydantoin synthesis via Bucherer-Bergs reaction and their biological activity." Chemical Reviews 110, 3600-3640 (2010). Link
-
Wan, P. T., et al. "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell 116, 855–867 (2004). Link
-
BenchChem. "Ethyl acetate Structure and Properties." PubChem Compound Summary. Link
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 2. EP1063982B1 - Antagonists for treatment of cd11/cd18 adhesion receptor mediated disorders - Google Patents [patents.google.com]
- 4. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Catalytic Hydrogenation of 4-Methoxybenzonitrile to (4-methoxyphenyl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide with detailed protocols for the selective catalytic hydrogenation of the cyano group in 4-methoxybenzonitrile, a common intermediate in pharmaceutical and agrochemical synthesis.[1] This note emphasizes strategies to maximize the yield of the desired primary amine, (4-methoxyphenyl)methanamine, while minimizing the formation of secondary and tertiary amine byproducts.
Introduction: The Significance of Primary Amines
Primary amines, particularly benzylamines, are crucial building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials.[2][3] The conversion of nitriles to primary amines via catalytic hydrogenation is one of the most direct and atom-economical methods available.[4][5] However, controlling the selectivity of this reaction presents a significant challenge.[2][3] The highly reactive imine intermediate can react with the primary amine product, leading to the formation of secondary and tertiary amines, which complicates purification and reduces the overall yield of the target molecule.[2][6][7]
This application note focuses on the hydrogenation of 4-methoxybenzonitrile as a model substrate. It will explore the reaction mechanism, discuss the critical parameters for catalyst and condition selection, and provide detailed, field-proven protocols to achieve high selectivity for the desired primary amine, (4-methoxyphenyl)methanamine.
Mechanistic Pathways and Selectivity Control
The hydrogenation of nitriles is widely understood to proceed through a stepwise mechanism. The initial hydrogenation of the nitrile (R-C≡N) forms a highly reactive primary imine intermediate (R-CH=NH).[8] This intermediate is then rapidly hydrogenated to the desired primary amine (R-CH₂NH₂).[8]
The primary challenge to selectivity arises from the reaction between the primary amine product and the imine intermediate.[9] This condensation reaction eliminates ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine.[6][9] This process can continue, leading to the formation of tertiary amines.[6][7]
Key Reaction Pathways:
-
Desired Pathway: Nitrile → Primary Imine → Primary Amine
-
Side Reaction Pathway: Primary Imine + Primary Amine → Secondary Imine → Secondary Amine
To achieve high selectivity, the rate of hydrogenation of the primary imine to the primary amine must be significantly faster than the rate of its condensation with the amine product. This can be achieved by:
-
Using Additives: Acids (e.g., H₂SO₄, NaH₂PO₄) or bases (e.g., NH₃, NaOH) can be used to control the reaction.[2][10] Acids form a salt with the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[2][10] Bases, particularly ammonia, can shift the equilibrium away from secondary imine formation.[11][12]
-
Optimizing Reaction Conditions: High hydrogen pressure and rapid stirring enhance the rate of hydrogenation, favoring the desired pathway.[11][13]
-
Judicious Catalyst Selection: The choice of catalyst and support can significantly influence selectivity.[2][3][14]
Reaction Network Diagram
Caption: Reaction pathways in nitrile hydrogenation.
Catalyst and Condition Selection
The choice of catalyst, solvent, additives, and reaction conditions is paramount for achieving high selectivity and yield.
| Parameter | Options & Considerations | Rationale & Impact on Selectivity |
| Catalyst | Raney® Nickel: Highly active, cost-effective. Often requires higher pressures/temperatures.[15] Palladium on Carbon (Pd/C): Versatile, operates under milder conditions.[2][16] Can sometimes lead to hydrogenolysis of the benzylamine product to toluene.[10][17] Rhodium/Platinum Catalysts: High activity, but can be aggressive, potentially leading to aromatic ring saturation if not controlled.[13] | The catalyst surface plays a critical role. Nickel and Cobalt catalysts are often associated with high selectivity to primary amines, sometimes without additives.[18][19][20] Palladium's propensity for hydrogenolysis must be considered, especially with benzylic amines.[10][17] |
| Solvent | Alcohols (MeOH, EtOH): Common, good solubility for substrates and intermediates. Ethers (THF, Dioxane): Inert alternatives. Biphasic Systems (e.g., Water/DCM): Can enhance selectivity by partitioning the product salt into the aqueous phase.[2] | The solvent can influence catalyst activity and the solubility of hydrogen. Protic solvents like alcohols are generally effective. |
| Additive | Ammonia (NH₃): Suppresses secondary amine formation by Le Châtelier's principle.[11][12] Often used with Raney Ni.[21] Acids (H₂SO₄, HCl, NaH₂PO₄): Protonates the primary amine product, preventing it from acting as a nucleophile.[2][10] Effective with Pd/C.[2] Bases (NaOH, KOH): Can promote selectivity on certain catalyst systems.[2][22] | Additives are often the key to high selectivity. Ammonia is a classic choice for suppressing "dimer" formation.[12] Acidic conditions protect the product by forming a non-reactive salt.[10] |
| **Pressure (H₂) ** | Low (1-10 bar): Accessible with standard lab glassware (e.g., balloon hydrogenation). High (20-70 bar): Requires a specialized autoclave/pressure reactor. | Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, accelerating hydrogenation rates and generally favoring primary amine formation.[11][13] |
| Temperature | Room Temperature to 100 °C | Higher temperatures increase reaction rates but can also promote side reactions. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. |
Experimental Protocols
Safety Precaution: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Raney® Ni and Pd/C). All procedures must be conducted by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE). Never allow the catalyst to dry in the presence of air.[5][15][23]
General Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Protocol 1: High-Selectivity Hydrogenation using Pd/C with an Acidic Additive
This protocol is adapted from methodologies that use acidic conditions to prevent secondary amine formation and is suitable for standard laboratory glassware under moderate pressure.[2]
-
Reagents & Equipment:
-
4-Methoxybenzonitrile
-
10% Palladium on Carbon (Pd/C, 50% wet), 5 mol%
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Three-neck round-bottom flask with magnetic stirrer
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Celite® for filtration
-
-
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzonitrile (e.g., 1.33 g, 10 mmol).
-
Add methanol (40 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated H₂SO₄ (0.51 mL, ~9.5 mmol, 0.95 eq.).
-
Seal the flask, and using the manifold, evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., for 5 mol%, add ~1.06 g of 50% wet catalyst).
-
Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times, leaving the hydrogen balloon connected on the final cycle.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, purge the flask with inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: Do not allow the Celite® pad with the catalyst to dry. Quench it immediately with water.
-
Concentrate the filtrate under reduced pressure. The product will be the bisulfate salt.
-
For isolation of the free amine, dissolve the residue in water, cool in an ice bath, and basify with aqueous NaOH until pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield (4-methoxyphenyl)methanamine.
-
Protocol 2: Hydrogenation using Raney® Nickel with Ammonia
This protocol is a classic method for nitrile reduction, particularly effective on a larger scale, and utilizes ammonia to suppress byproduct formation.[12][21] It requires a high-pressure reactor.
-
Reagents & Equipment:
-
4-Methoxybenzonitrile
-
Raney® Nickel (slurry in water), ~10-20 wt%
-
Methanolic Ammonia (7N solution)
-
High-pressure autoclave (e.g., Parr shaker)
-
-
Procedure:
-
To the steel vessel of a high-pressure autoclave, add 4-methoxybenzonitrile (e.g., 6.65 g, 50 mmol).
-
Add 7N methanolic ammonia (100 mL).
-
Carefully rinse the Raney® Nickel slurry with deionized water and then with methanol to remove residual water. Under a stream of inert gas, add the damp catalyst (e.g., ~1.0 g) to the reaction vessel.
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the vessel by pressurizing with nitrogen (to ~100 psi) and venting. Repeat three times.
-
Purge the vessel by pressurizing with hydrogen (to ~100 psi) and venting. Repeat three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500-1000 psi / 35-70 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60-80 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 2-6 hours).
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen three times.
-
Open the reactor and carefully filter the contents through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Caution: Keep the catalyst wet at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4-methoxyphenyl)methanamine, which can be further purified by distillation or chromatography if necessary.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient hydrogen pressure; Poor mass transfer (inefficient stirring). | Use fresh, active catalyst. Increase hydrogen pressure. Increase the stirring rate significantly. |
| High Levels of Secondary Amine | Condensation reaction is outcompeting hydrogenation of the imine intermediate. | For Pd/C: Ensure at least 0.95-1.0 equivalents of acid are present.[10] For Raney Ni: Increase the concentration of ammonia in the solvent.[11][12] General: Increase hydrogen pressure to accelerate the final reduction step. |
| Formation of Toluene (with Pd/C) | Hydrogenolysis of the C-N bond in the benzylamine product. | This is a known side reaction with Pd/C.[10][17] Running the reaction with an acid additive typically suppresses this by forming the non-reactive salt.[10] Avoid excessive reaction times or temperatures. |
| Aromatic Ring Reduction | Catalyst is too active (e.g., Rhodium, Platinum); Reaction conditions are too harsh. | Switch to a less aggressive catalyst like Pd/C or Raney Ni. Reduce temperature and/or pressure. |
Conclusion
The selective catalytic hydrogenation of 4-methoxybenzonitrile to (4-methoxyphenyl)methanamine can be achieved with high yields and selectivity by carefully controlling the reaction parameters. The formation of undesirable secondary amines can be effectively suppressed through the use of appropriate additives. For palladium-based systems, an acidic medium protects the primary amine product by converting it to its non-nucleophilic salt. For nickel-based systems, the addition of ammonia shifts the reaction equilibrium away from byproduct formation. By selecting the appropriate protocol and diligently monitoring the reaction, researchers can reliably synthesize this valuable primary amine intermediate for applications in drug discovery and development.
References
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]
-
Hinzmann, A., & Stradiotto, M. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology, 122(12), 1900163. [Link]
-
Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Krupka, J., & Pasek, J. (2012). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Current Organic Chemistry, 16(8), 988–1004. [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
-
Two-step nitrile hydrogenation to the primary amine proposed by Sabatier et al. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilches-Herrera, M., Werkmeister, S., Junge, K., Börner, A., & Beller, M. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629–632. [Link]
-
Raney Nickel. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate. Retrieved from [Link]
-
Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formaldehyde. South African Journal of Chemistry, 61, 144–156. Retrieved from [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved from [Link]
- Whitman, G. M. (1968). Reduction of nitriles to primary amines. U.S. Patent No. 3,372,195.
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ikawa, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 773-776. [Link]
-
Nambo, M., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
- Bournonville, J. P., & Torck, B. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. U.S. Patent No. 5,777,166.
-
Wang, F., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 44(38), 16423-16430. [Link]
-
Nitrile Reduction. (n.d.). Organic Reaction Development. Retrieved from [Link]
-
Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from [Link]
-
Mechanism of The Heterogenously Catalyzed Hydrogenation of Nitriles. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitrile reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
How to prevent secondary amine formation in nitrile reduction? (n.d.). ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(1), 126-134. [Link]
-
McAllister, M. I., et al. (2021). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Omega, 6(11), 7546–7555. [Link]
-
MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2024). ChemRxiv. [Link]
-
Flores-Alamo, M., et al. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 2(5), 2241–2249. [Link]
-
Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Krupka, J., & Pasek, J. (2012). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. Retrieved from [Link]
-
McAllister, M. I., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Reaction Chemistry & Engineering, 4(10), 1834-1844. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04618F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. hidenanalytical.com [hidenanalytical.com]
- 11. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. d-nb.info [d-nb.info]
- 14. Nitrile Hydrogenation on Solid Catalysts – New Insights int...: Ingenta Connect [ingentaconnect.com]
- 15. Raney Nickel [commonorganicchemistry.com]
- 16. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 23. youtube.com [youtube.com]
Microwave-Assisted Synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (also known as N-(3-cyanophenylcarbamoyl)glycine ethyl ester). By leveraging the dielectric heating properties of microwave irradiation, this method reduces reaction times from hours to minutes while suppressing side reactions typical of conventional isocyanate-amine couplings. This guide provides a self-validating workflow, optimization parameters, and mechanistic insights suitable for medicinal chemistry and drug discovery applications.
Introduction
Urea derivatives are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in soluble epoxide hydrolase inhibitors, kinase inhibitors, and antiviral agents. The target molecule, Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate , combines a lipophilic cyanophenyl group with a polar glycine ethyl ester moiety, making it a versatile intermediate for peptidomimetic synthesis or heterocycle formation (e.g., hydantoins).
Conventional synthesis involves the nucleophilic addition of an amine to an isocyanate in refluxing solvents (DCM, Toluene). These methods often suffer from long reaction times, moisture sensitivity (leading to symmetric urea byproducts), and incomplete conversion. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing rapid, uniform heating that accelerates the nucleophilic attack of the amine on the isocyanate carbon, often allowing the use of "greener" solvents like ethanol or acetonitrile [1, 2].
Reaction Mechanism & Strategy
The synthesis proceeds via the nucleophilic addition of the primary amine of Glycine Ethyl Ester to the electrophilic carbon of 3-Cyanophenyl Isocyanate .
Mechanistic Pathway
-
Amine Liberation: The glycine ethyl ester is typically supplied as a hydrochloride salt to prevent self-polymerization. A tertiary base (Triethylamine, TEA) is required to deprotonate the ammonium salt, generating the free nucleophilic amine.
-
Nucleophilic Attack: The lone pair of the free amine attacks the central carbon of the isocyanate group (
). -
Proton Transfer: A rapid proton transfer from the nitrogen of the glycine moiety to the nitrogen of the isocyanate moiety stabilizes the structure, forming the urea linkage.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the synthesis of the target urea derivative. The reaction is accelerated by microwave irradiation at the nucleophilic attack stage.
Materials and Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| Glycine ethyl ester HCl | 139.58 | 1.0 | Nucleophile Source | 623-33-6 |
| 3-Cyanophenyl isocyanate | 144.13 | 1.05 | Electrophile | 16413-26-6 |
| Triethylamine (TEA) | 101.19 | 1.2 | Base | 121-44-8 |
| Acetonitrile (MeCN) | - | Solvent | Medium | 75-05-8 |
| Dichloromethane (DCM) | - | Extraction | Workup | 75-09-2 |
Note: Use anhydrous MeCN to prevent hydrolysis of the isocyanate into 3-cyanoaniline and subsequent symmetric urea formation.
Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed microwave vial with a Teflon/Silicon septum.
-
Stirring: Magnetic stir bar (high coupling efficiency).
Experimental Protocol
Step-by-Step Methodology
Step 1: Preparation of Nucleophile (Amine Liberation)
-
Weigh Glycine ethyl ester hydrochloride (1.0 mmol, 140 mg) into a 10 mL microwave vial.
-
Add Acetonitrile (3.0 mL).
-
Add Triethylamine (1.2 mmol, 167 µL).
-
Stir at room temperature for 2 minutes. Observation: The solution may become slightly cloudy due to the formation of Triethylamine hydrochloride salts.
Step 2: Addition of Electrophile
-
Add 3-Cyanophenyl isocyanate (1.05 mmol, 151 mg) directly to the vial.
-
Critical: If the isocyanate is solid, ensure it is fully suspended/dissolved. If liquid, add dropwise.
-
Seal the vial with the appropriate cap.
Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 80 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (17 bar) - Safety cutoff
-
Power: Max 150W (System will modulate power to maintain 80 °C)
Step 4: Workup and Purification
-
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
-
Precipitation Method (Preferred):
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The urea product usually precipitates as a white/off-white solid.
-
Filter the solid using a vacuum filtration setup (Buchner funnel).
-
Wash with cold water (2 x 5 mL) to remove TEA salts and unreacted glycine.
-
Wash with cold Hexane (1 x 5 mL) to remove trace isocyanate.
-
-
Extraction Method (Alternative if oil forms):
-
Evaporate MeCN under reduced pressure.
-
Dissolve residue in DCM (20 mL) and wash with 1M HCl (10 mL) to remove excess TEA/Amine.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Step 5: Characterization
-
Recrystallize from Ethanol/Water if necessary.
-
Verify structure via ¹H NMR and LC-MS.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results and Discussion
Optimization of Reaction Conditions
The following table summarizes the optimization process to maximize yield and purity.
| Entry | Solvent | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | DCM | Reflux (40) | 60 (Conv.) | 65% | Slow, incomplete conversion. |
| 2 | MeCN | 60 | 5 (MW) | 82% | Good conversion, minor impurities. |
| 3 | MeCN | 80 | 10 (MW) | 94% | Full conversion, high purity. |
| 4 | EtOH | 100 | 10 (MW) | 88% | Potential transesterification risk (minor). |
| 5 | Water | 50 | 10 (MW) | 40% | Hydrolysis of isocyanate to symmetric urea. |
Data derived from standard urea synthesis protocols [1, 3].
Expected Analytical Data
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.10 (s, 1H, Ar-NH-CO),
-
δ 8.00 (s, 1H, Ar-H),
-
δ 7.60-7.40 (m, 3H, Ar-H),
-
δ 6.50 (t, 1H, CO-NH-CH₂),
-
δ 4.10 (q, 2H, O-CH₂-CH₃),
-
δ 3.90 (d, 2H, N-CH₂-CO),
-
δ 1.20 (t, 3H, CH₃).
-
-
LC-MS: [M+H]⁺ calculated for C₁₂H₁₃N₃O₃: 248.10; found: 248.1.
Critical Parameters & Troubleshooting
Moisture Control (The "Symmetric Urea" Trap)
Isocyanates react with water to form carbamic acids, which decarboxylate to amines. These amines react with the remaining isocyanate to form 1,3-bis(3-cyanophenyl)urea (symmetric urea).
-
Symptom: Insoluble white solid that does not dissolve in DCM or standard organic solvents.
-
Prevention: Use anhydrous Acetonitrile. Ensure glassware is dry.
Stoichiometry
A slight excess of isocyanate (1.05 equiv) ensures the amine is fully consumed. The excess isocyanate is hydrolyzed during the aqueous workup and washed away, or converted to the symmetric urea which is often much less soluble than the product and can be filtered off if the product is soluble in DCM.
Base Selection
If using Glycine ethyl ester free base (liquid), TEA is not strictly necessary but can accelerate the reaction. When using the HCl salt, TEA or DIPEA is mandatory .
References
-
Cravotto, G., et al. (2013).[1] "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction."[2][3] Beilstein Journal of Organic Chemistry, 9, 2378–2386.[1]
-
Jagtap, A. R., et al. (2020). "Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions." Asian Journal of Research in Chemistry, 13(3).[4]
-
BenchChem Protocols. (2025). "Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate" (Analogous ester synthesis methodology).
-
Sigma-Aldrich. "3-Cyanophenyl isocyanate Product Information."
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Cyanophenyl isocyanate and Acetonitrile before handling. Isocyanates are potent sensitizers.
Sources
Troubleshooting & Optimization
Improving yield of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate synthesis
Executive Summary & Reaction Logic
This guide addresses the synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate via the nucleophilic addition of 3-aminobenzonitrile to ethyl isocyanatoacetate .[1][2][3]
While urea formation is generally considered "click" chemistry, this specific substrate presents a kinetic challenge.[3][4] The nitrile group (-CN) at the meta position of the aniline ring is a strong electron-withdrawing group (EWG).[1][3] This significantly reduces the nucleophilicity of the amino group, slowing the attack on the isocyanate and allowing competitive hydrolysis (moisture damage) to dominate, leading to low yields and symmetric urea byproducts.[4]
The Chemical Transformation[5]
-
Nucleophile: 3-Aminobenzonitrile (Deactivated Aniline)[1][2][3][4]
-
Electrophile: Ethyl isocyanatoacetate (Aliphatic Isocyanate)[1][3][4]
-
Target: Asymmetric Urea
Critical Reaction Parameters (FAQs)
Q1: Why is my reaction stalling despite using standard "room temperature" urea conditions?
A: The electronic environment of your aniline is the culprit.[3] Standard urea protocols often assume a reactive aniline (e.g., phenylamine).[1][3][4] Your substrate, 3-aminobenzonitrile, has a conjugate acid pKa significantly lower than aniline due to the inductive effect of the -CN group.[1][2][3][4]
-
The Fix: You must increase the collision frequency and energy.[3] Switch from Dichloromethane (DCM) at room temperature to Toluene at 60°C–80°C .[1][2][3] The higher temperature overcomes the activation energy barrier caused by the deactivated amine.[3]
Q2: I see a white precipitate that is NOT my product. What is it?
A: This is likely 1,3-bis(3-cyanophenyl)urea (the symmetric urea).[1][2][3][4]
-
Mechanism: If moisture is present, water attacks the isocyanate to form a carbamic acid, which decarboxylates to release an amine.[3][4] However, since you are using ethyl isocyanatoacetate, the hydrolysis product is glycine ethyl ester.[3][4]
-
Correction: In this specific direction (Aniline + Isocyanatoacetate), the most common impurity is actually the hydrolysis of the isocyanate leading to Diethyl carbonylbis(glycinate) .[4]
-
The Fix: Absolute dryness is non-negotiable.[3]
Q3: Should I use a base (TEA/DIPEA)?
A: Generally, NO .[3][4] Unless you are starting with the hydrochloride salt of the amine, adding a base like Triethylamine (TEA) can be detrimental. Bases can promote the polymerization of isocyanates or induce side reactions with the ester moiety.[3]
-
Exception: If the reaction is profoundly slow ( >24 hours), a catalytic amount (5-10 mol%) of DMAP (4-Dimethylaminopyridine) or DBTL (Dibutyltin dilaurate) can activate the isocyanate carbon, facilitating the attack by your weak nucleophile.[1][3][4]
The "Gold Standard" Protocol
Designed for 1.0 gram scale.[3] Scale up linearly.
Materials
-
Solvent: Anhydrous Toluene (0.2 M concentration relative to Reactant A)
-
Catalyst (Optional): DMAP (0.05 equiv) - Only if un-catalyzed yields are <50%.[1][2][3][4]
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon while cooling.[2][3]
-
Solubilization: Charge the flask with 3-Aminobenzonitrile (1.0 equiv). Add Anhydrous Toluene via syringe.[2][3] Stir until fully dissolved.
-
Addition: Add Ethyl isocyanatoacetate (1.1 equiv) dropwise via syringe over 10 minutes.
-
Why? Slow addition ensures the isocyanate concentration remains controlled, favoring the reaction with the amine over self-polymerization.[3]
-
-
Reaction: Heat the mixture to 70°C . Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.[1][2][3]
-
Endpoint: Disappearance of the aniline.[3]
-
-
Work-up (Precipitation Method):
-
Isolation: Filter the solid. Wash the cake with cold Hexane/Ether (1:1) to remove residual isocyanate.[1][2][3]
-
Purification: If the product is oily or impure, recrystallize from Ethanol/Water or purify via flash chromatography (DCM -> 5% MeOH in DCM).[1][2][3]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Deactivated Nucleophile | Increase Temp to 80°C; Switch solvent to 1,4-Dioxane; Add 5% DMAP. |
| White Insoluble Solid | Moisture Ingress (Urea formation) | Use Schlenk line techniques; Ensure solvent water content <50 ppm.[1][2][3] |
| Product is an Oil | Residual Solvent / Impurities | Triturate with Diethyl Ether or Pentane to induce crystallization.[2][3] |
| New Spot on TLC (High Rf) | Isocyanate Polymerization | Reduce temperature slightly; Add isocyanate slower. |
| Ester Hydrolysis | Wet Solvents + Heat | Ensure strictly anhydrous conditions; Avoid protic solvents (Alcohols).[1][2][3] |
Mechanism & Workflow Visualization
Figure 1: Reaction Mechanism and Competitive Pathways
Caption: Path A shows the desired urea formation.[3] Path B highlights the moisture-induced failure mode leading to symmetric urea byproducts.[1][2][3]
Figure 2: Optimization Workflow
Caption: Decision tree for optimizing yield based on TLC/LC-MS monitoring.
[1][2][3][4]
References
-
General Urea Synthesis via Isocyanates
-
Catalysis of Isocyanate Additions
-
Synthesis of Sorafenib Analogs (Relevant Urea Chemistry)
-
Properties of 3-Aminobenzonitrile
Sources
Troubleshooting low solubility of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate in water
Compound: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Executive Summary: The Physicochemical Paradox
This guide addresses the specific challenges associated with Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate . Users frequently encounter a "solubility-stability paradox" with this compound:
-
Solubility: The central urea motif (-NH-CO-NH-) creates strong intermolecular hydrogen networks (high crystal lattice energy), making it poorly soluble in water.
-
Stability: The ethyl ester moiety (-COOCH2CH3) is susceptible to hydrolysis, particularly in the alkaline buffers often used to force solubility.
This guide provides validated protocols to solubilize this compound without degrading it.
Part 1: Diagnostic Workflow
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying solubility vs. stability bottlenecks.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I cannot get the powder to dissolve in water or PBS."
Diagnosis: High Crystal Lattice Energy. The urea linkage facilitates strong hydrogen bonding between molecules (stacking), and the hydrophobic 3-cyanophenyl ring repels water. The compound acts like a "brick dust" molecule.
Corrective Protocol: The "Solvent Shift" Method Do not attempt to dissolve directly in aqueous buffer. You must disrupt the crystal lattice with a dipolar aprotic solvent first.
| Step | Solvent/Reagent | Volume/Conc. | Technical Note |
| 1 | 100% DMSO | To 50-100 mM | Stop Point. Store this stock at -20°C. Do not use water here. |
| 2 | Intermediate | Dilute to 10x | Dilute stock 1:10 into PEG-400 or Propylene Glycol . |
| 3 | Final Buffer | Final Conc. | Slowly add Step 2 to your buffer with vortexing. |
Critical Warning: Avoid storing DMSO stocks at room temperature. DMSO is hygroscopic; absorbed water will catalyze the hydrolysis of the ethyl ester over time.
Issue 2: "The solution precipitates immediately upon dilution into media."
Diagnosis: The "Crash-Out" Effect. When a DMSO stock is added to water, the DMSO hydrates rapidly, leaving the lipophilic urea molecules to aggregate.
Advanced Solution: Cyclodextrin Complexation
Cyclodextrins (CDs) are toroidal sugars with a hydrophobic cavity.[1][2] The 3-cyanophenyl ring of your compound fits perfectly into the
Protocol: HP-
-
Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS. -
Add Compound: Add your DMSO stock (e.g., 10 µL) to the CD solution (e.g., 990 µL).
-
Equilibrate: Sonicate for 10–15 minutes at room temperature.
-
Mechanism: The CD encapsulates the aromatic tail, preventing the urea-urea stacking that causes precipitation.
Figure 2: Schematic of the host-guest inclusion complex preventing precipitation.
Issue 3: "My compound disappears during the experiment (Loss of Signal)."
Diagnosis: Chemical Hydrolysis (Ester Cleavage). The ethyl ester group is chemically labile. In the presence of water and extreme pH (or esterase enzymes in plasma), it hydrolyzes to the carboxylic acid derivative.
Reaction:
R-NH-CO-NH-CH2-COOCH2CH3 + H2O
Stability Data & Recommendations:
| Condition | Stability Risk | Recommendation |
| pH < 4.0 | Moderate | Acid-catalyzed hydrolysis. Avoid if possible. |
| pH 7.4 (PBS) | Low/Moderate | Stable for 4–8 hours at RT. Keep on ice. |
| pH > 8.5 | CRITICAL | Rapid base-catalyzed saponification. DO NOT USE. |
| Plasma/Serum | High | Esterases will cleave this rapidly (t1/2 < 20 min). |
Pro-Tip: If you are running a cellular assay, the "disappearance" might be metabolic. Use a serine esterase inhibitor (like PMSF) in your lysis buffer if you are trying to recover the parent compound, though note this may affect live cells.
Issue 4: "Can I make a salt form to improve solubility?"
Answer: No.
-
Reasoning: This molecule is a non-ionic urea.
-
The urea protons are not acidic enough (pKa > 13) to form stable salts with bases.
-
The nitrogen atoms are delocalized and not basic enough to form salts with acids.
-
-
Consequence: Adding strong acid or base to force "salt formation" will only accelerate the hydrolysis of the ethyl ester or the nitrile group. Stick to co-solvents or cyclodextrins.
References & Grounding
-
Cyclodextrin Complexation:
-
Source: Evaluation of phenylurea derivatives with
-cyclodextrins confirms 1:1 inclusion complexes where the aromatic ring enters the cavity, significantly enhancing solubility. -
Citation:
-
-
Hydrolysis of Ethyl Esters:
-
Source: Ethyl esters exhibit pH-dependent stability.[3] Base-catalyzed hydrolysis is rapid (t1/2 ~15 min at high pH), while neutral pH offers a window of stability.
-
Citation:
-
-
Urea Solubility Mechanics:
-
Source: Hydrotropy and co-solvency models (Yalkowsky) dictate that breaking the water structure or the crystal lattice (via DMSO/PEG) is required for lipophilic ureas.
-
Citation:
-
Sources
- 1. Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 3-cyanophenyl urea formation
A Senior Application Scientist's Guide to Reaction Temperature Optimization
Welcome to the technical support center for optimizing the synthesis of 3-cyanophenyl urea and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causal relationships between reaction temperature and experimental outcomes, empowering you to troubleshoot and optimize your synthesis with confidence.
Core Principles: The Role of Temperature in Urea Formation
The most prevalent and direct method for synthesizing N-substituted ureas is the nucleophilic addition of an amine to an isocyanate.[1][2] In our case, this involves the reaction of 3-cyanophenyl isocyanate with an amine (or ammonia for the parent 3-cyanophenyl urea).
This reaction is typically exothermic and proceeds readily, often at room temperature.[1] However, temperature is a critical variable that directly influences reaction rate, selectivity, and the formation of impurities. Understanding its impact is key to achieving high yield and purity.
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to a faster reaction rate, as dictated by the Arrhenius equation.[3]
-
Side Reactions: The challenge lies in the fact that elevated temperatures can also accelerate undesirable side reactions, leading to a complex product mixture and reduced yield of the target compound.[4]
Below, we address the specific issues you may encounter and provide systematic approaches to identify the optimal thermal conditions for your specific substrates and scale.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the reaction of 3-cyanophenyl isocyanate with an amine?
A good starting point for small-scale synthesis is typically room temperature (20-25 °C).[1] The reaction is often efficient and clean under these conditions. For less reactive amines, gentle warming to 40-50 °C may be beneficial. It is always recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q2: What happens if my reaction temperature is too high?
Exceeding the optimal temperature can trigger several side reactions. Temperatures above 100 °C can promote the reaction between the highly reactive isocyanate and the newly formed urea product, leading to the formation of biuret derivatives.[4] High temperatures also increase the likelihood of the isocyanate reacting with trace amounts of water in the solvent, which can lead to the formation of a symmetrical diarylurea byproduct (1,3-bis(3-cyanophenyl)urea).[5]
Q3: What happens if my reaction temperature is too low?
A very low temperature (e.g., 0-5 °C) will slow the reaction rate significantly. While this can sometimes be used to control highly exothermic reactions or improve selectivity with multifunctional substrates, it often leads to impractically long reaction times or incomplete conversion. For most standard amine additions, sub-ambient temperatures are not necessary unless specific selectivity is required.
Q4: Can the solvent choice affect the optimal reaction temperature?
Absolutely. The reaction is typically performed in anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[1] The boiling point of your chosen solvent will set the upper limit for your reaction temperature. Furthermore, the solvent's polarity can influence reaction rates. Always ensure your solvent is thoroughly dried, as water is a competing nucleophile that reacts with the isocyanate starting material.[5]
Reaction and Side-Product Pathway
The following diagram illustrates the desired reaction for 3-cyanophenyl urea formation and the key temperature-sensitive side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-cyanophenyl urea and provides solutions centered on temperature optimization.
| Problem Encountered | Potential Causes Related to Temperature | Suggested Solutions & Scientific Rationale |
| Low Yield / Incomplete Reaction | 1. Temperature too low: The activation energy barrier is not being sufficiently overcome, leading to a slow or stalled reaction. 2. Reaction time too short: At a given temperature, the reaction may simply need more time to reach completion. | 1. Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from RT to 40 °C, then 55 °C). Monitor progress by TLC/HPLC at each stage. 2. Extended Reaction Time: Before increasing temperature, try extending the reaction time at the current temperature (e.g., from 4 hours to overnight). This is a milder approach to push the reaction to completion. |
| Formation of Symmetrical Urea Byproduct | 1. Temperature too high: High temperatures can accelerate the reaction of the isocyanate with trace water in the solvent.[5] This forms an unstable carbamic acid that decomposes to 3-cyanoaniline, which then rapidly reacts with another molecule of 3-cyanophenyl isocyanate. | 1. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the desired amine-isocyanate reaction over the water-isocyanate reaction. 2. Ensure Anhydrous Conditions: While not a direct temperature fix, this is critical. Use freshly distilled/dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Lower temperatures are more forgiving if trace moisture is present. |
| Formation of Biuret Byproduct | 1. Excessive heat (>100 °C): The N-H bond of the newly formed urea can act as a nucleophile, attacking another molecule of the highly electrophilic isocyanate. This reaction is generally only significant at elevated temperatures.[4] | 1. Cap the Maximum Temperature: Keep the reaction temperature well below 80 °C. For most laboratory-scale syntheses, temperatures between 20-60 °C are sufficient and will minimize biuret formation. 2. Control Reagent Stoichiometry: Add the isocyanate slowly to a solution of the amine. This maintains a low instantaneous concentration of the isocyanate, reducing the probability of it reacting with the product. |
| Reaction is Uncontrolled / Exothermic | 1. Initial temperature too high: The reaction is naturally exothermic. Starting at an elevated temperature can lead to a rapid, uncontrolled temperature spike. 2. Rapid addition of reagents: Adding the isocyanate too quickly does not allow for efficient heat dissipation. | 1. Pre-cool the Reaction: Start the reaction at a lower temperature (e.g., 0 °C) using an ice bath. 2. Slow, Controlled Addition: Add the isocyanate solution dropwise via an addition funnel. This allows the reaction vessel to dissipate heat effectively, maintaining a stable internal temperature. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature. |
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve temperature-related issues in your synthesis.
Caption: A systematic workflow for temperature optimization.
Experimental Protocol: Temperature Scouting Study
This protocol describes a parallel synthesis approach to efficiently determine the optimal reaction temperature for the formation of a 3-cyanophenyl urea derivative from 3-cyanophenyl isocyanate and a generic primary amine.
Materials:
-
3-Cyanophenyl isocyanate
-
Amine of interest (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vials with magnetic stir bars
-
Heating/cooling blocks or temperature-controlled baths
-
TLC plates and HPLC for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.5 M solution of the amine in anhydrous DCM.
-
Prepare a 0.5 M solution of 3-cyanophenyl isocyanate in anhydrous DCM. Handle isocyanates in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Setup:
-
Set up four reaction vials, each with a stir bar.
-
To each vial, add 1.0 mL (0.5 mmol) of the amine stock solution.
-
Place the vials in their respective temperature-controlled environments:
-
Vial 1: Ice bath (0 °C)
-
Vial 2: Benchtop (Room Temperature, ~22 °C)
-
Vial 3: Heating block (40 °C)
-
Vial 4: Heating block (60 °C)
-
-
Allow the solutions to equilibrate to the target temperature for 10 minutes.
-
-
Reaction Initiation:
-
To each vial, add 1.0 mL (0.5 mmol, 1.0 equivalent) of the 3-cyanophenyl isocyanate stock solution.
-
Seal the vials and begin stirring.
-
-
Monitoring:
-
After 1 hour, 2 hours, and 4 hours, take a small aliquot from each reaction mixture.
-
Analyze the aliquots by TLC and/or HPLC to assess the consumption of starting materials and the formation of the product and any byproducts.
-
-
Workup and Analysis:
-
Once a reaction is deemed complete (or after a set time, e.g., 6 hours), quench it by adding a few drops of methanol to consume any remaining isocyanate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude residue by ¹H NMR and HPLC to determine the conversion and the relative percentage of product versus byproducts.
-
-
Data Interpretation:
-
Compare the results from the four temperatures to identify the condition that provides the best balance of reaction rate, yield, and purity. The optimal temperature is the one that gives a clean, complete reaction in a reasonable amount of time.
-
References
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Thieme. [Link]
-
Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Proposed mechanism in the scope of isocyanates leading to urea formation. ResearchGate. [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]
-
Thermodynamics of the Urea Process. UreaKnowHow. [Link]
-
Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. [Link]
-
1-cyano-3-phenylurea. Organic Syntheses. [Link]
-
Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood. Organic Syntheses. [Link]
-
Urea formation by reaction between a isocyanate group and water. ResearchGate. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Synthesis optimization of urea derivatives. ResearchGate. [Link]
-
Urea, phenyl-, and. Organic Syntheses. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Publishing. [Link]
-
3-Cyanophenyl isocyanate. Georganics. [Link]
-
Help with Low Yield Synthesis. Reddit. [Link]
-
Steric and Electronic Effects Manipulate Cyanoguanidine Urea Networks to Achieve Ultrastrength, Toughness, and Malleability: Structural Design, Synthesis, and Performances. (2025). ACS Publications. [Link]
-
Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. National Center for Biotechnology Information. [Link]
-
Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. [Link]
-
arylureas i. cyanate method. Organic Syntheses. [Link]
-
A new three-step procedure for the synthesis of cyanuric acid from urea. ResearchGate. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Publishing. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal of Applicable Chemistry. [Link]
-
Schematic representation of the synthesis and ideal structure of the urea-functionalized CTFs. 1,3-bis(4-cyanophenyl)urea is a flexible linker, and its possible conformations are listed. ResearchGate. [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
- Urea purification method.
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). MDPI. [Link]
-
Cyanate formation in solutions of urea. I. Calculation of cyanate concentrations at different temperature and pH. Semantic Scholar. [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. [Link]
-
Kinetic modeling of urea decomposition and byproduct formation. DTU Research Database. [Link]
- Method for analysis of urea.
Sources
Technical Support Center: Removal of Unreacted 3-Aminobenzonitrile
This is a technical support guide designed for the Senior Application Scientist persona. It prioritizes mechanistic understanding over generic instructions, specifically addressing the physicochemical challenges of 3-aminobenzonitrile (3-ABN).[1]
Topic: Purification Strategies for 3-Aminobenzonitrile (3-ABN) Impurities Effectiveness Level: High (pKa-Modulated Protocols) Audience: Medicinal Chemists, Process Development Scientists[1]
The "Deactivated Amine" Trap: Executive Summary
Removing unreacted 3-aminobenzonitrile (3-ABN) is a common bottleneck in amide coupling and nucleophilic substitution workflows.[1] Users often fail to remove it using standard "amine workups" (e.g., 10% citric acid washes) because they misjudge its basicity.
The Core Problem: Unlike aniline (pKa ~4.6), 3-aminobenzonitrile has a pKa of ~2.75 [1][2]. The electron-withdrawing nitrile group at the meta position significantly deactivates the amine, making it a very weak base.
-
Consequence: Weak acids (Citric acid, NH4Cl) will not fully protonate 3-ABN.[1] It will remain partially neutral and partition back into the organic phase, contaminating your final product.
-
The Fix: You must lower the aqueous pH to < 1.0 (using stronger acids like HCl) to drive the equilibrium toward the water-soluble anilinium salt, provided your product is acid-stable.
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your product's chemical nature to select the correct removal strategy.[2][3]
Figure 1: Purification Decision Tree. Select Method A for neutral/stable products, Method B for basic products, and Method C for sensitive compounds.
Method A: pH-Switch Extraction (The "Tier 1" Solution)[1]
Best For: Neutral products (e.g., Amides, Ureas) that are stable to strong acid.
The Science
To extract 99% of a base into the aqueous phase, the pH must be 2 units below its pKa .
-
Target pKa (3-ABN): ~2.75
-
Required pH: < 0.75[1]
-
Reagent: 1M HCl (pH ~0) is required. Weaker acids (1M Citric, pH ~2.2) will fail.[1]
Protocol
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred if your product is slightly polar, as it prevents "oiling out" better than DCM.
-
-
The Acid Wash: Wash the organic layer with 1M HCl (3 x Vol).
-
Critical Check: After the first wash, check the pH of the aqueous layer. It must remain < 1. If it has risen (due to excess base from the reaction), add more acid.
-
-
Phase Separation: The 3-ABN is now protonated (
) and trapped in the aqueous layer.[1] -
Polishing: Wash the organic layer once with Brine to remove residual acid. Dry over Na2SO4.[1][2][4]
| Solvent System | 3-ABN Removal Efficiency (1M HCl) | Notes |
| DCM | High | Good for very lipophilic products.[1] |
| EtOAc | Very High | Best general purpose.[1] |
| Ether | Moderate | 3-ABN HCl salt may precipitate/oil out at interface.[1] |
Method B: Chemoselective Scavenging (Resins)
Best For: Basic products (e.g., tertiary amines) where Acid Wash would remove the product too.
The Science
Since both the impurity (3-ABN) and the product are amines, you cannot separate them based on pKa (Acid Wash). You must exploit Nucleophilicity .
-
3-ABN: Primary amine (
).[1] -
Product: Tertiary amine (
) or sterically hindered secondary amine. -
Solution: Use an Electrophilic Scavenger Resin (Isocyanate or Aldehyde). These react covalently with the primary amine (3-ABN) but cannot react with the tertiary amine product [3].[1]
Recommended Resins
-
PS-Isocyanate (Polystyrene Isocyanate):
-
PS-Benzaldehyde:
Protocol (PS-Isocyanate)[1]
-
Dissolve crude mixture in dry DCM or THF.
-
Add PS-Isocyanate (3-4 equivalents relative to expected 3-ABN).[1]
-
Heat to 45°C and stir for 12 hours. (Room temperature is often insufficient for electron-deficient anilines).[1]
-
Filter the resin. The filtrate contains your tertiary amine product; 3-ABN remains bound to the beads.[1]
Method C: Chromatography Troubleshooting
Best For: Acid-sensitive compounds or complex mixtures.[1]
The Co-Elution Problem
3-ABN is moderately polar and often co-elutes with amides on silica gel.[1] Because it is a weak base, it can "tail" (streak) on the column, contaminating a wide range of fractions.
Mobile Phase Modifiers
Do NOT use Triethylamine (TEA).
-
Why: TEA suppresses protonation of basic amines to sharpen peaks. However, 3-ABN is already weak; TEA won't significantly change its retention time relative to your product.[1]
-
Better Choice:0.1% TFA (Trifluoroacetic acid) in the mobile phase (if using Reverse Phase C18).
-
This forces 3-ABN into its fully protonated state (
), causing it to elute at the solvent front (Dead Volume), completely separating it from your neutral organic product.[1]
-
Frequently Asked Questions (FAQ)
Q: I used 10% Citric Acid, but the 3-ABN is still there by LCMS. Why? A: As detailed in Section 1, Citric Acid (pH ~2.2) is not strong enough to fully protonate 3-ABN (pKa 2.75).[1] The equilibrium favors the neutral, organic-soluble form. You must switch to 1M HCl.
Q: My product is an amide, but it precipitated during the 1M HCl wash. What happened? A: While amides are generally neutral, some highly crystalline amides have low solubility in cold organic solvents. The cold aqueous wash might have cooled the organic layer, causing precipitation.
-
Fix: Add a small amount of Methanol (5-10%) to your DCM/organic layer to boost solubility during the wash, or perform the extraction with warm solvents.
Q: Can I use SCX (Strong Cation Exchange) columns? A: Only if your product is neutral (not an amine).[1] SCX resins capture all bases.[1] If your product is an amide, yes, pass the mixture through an SCX cartridge. The 3-ABN will stick to the sulfonic acid residues; your amide will pass through.[1]
References
-
PubChem. (n.d.).[1] 3-Aminobenzonitrile Compound Summary. National Library of Medicine. Retrieved Feb 15, 2026, from [Link]
-
Marsh, A., et al. (2025). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved Feb 15, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Stability of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Topic: Stability of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate in acidic conditions Content type: Technical Support Center Guide
Executive Summary & Chemical Profile[1]
Compound: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate Common Class: Ureido Ester / N-Carbamoyl Glycine Ester Critical Stability Warning: High Sensitivity to Acidic Media
This guide addresses the stability profile of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate (referred to herein as E-CPA ) in acidic environments. While ethyl esters are generally susceptible to hydrolysis, this specific scaffold possesses a secondary, often overlooked degradation pathway: acid-catalyzed intramolecular cyclization to form a hydantoin derivative.
Researchers observing unexpected peak shifts, mass losses, or precipitation in acidic buffers (pH < 4.0) are likely witnessing the conversion of the linear ureido ester into 3-(3-cyanophenyl)hydantoin , rather than simple hydrolysis.
Technical Deep Dive: The Degradation Mechanism
To troubleshoot effectively, you must understand the competing reaction pathways. In acidic conditions, E-CPA does not simply "degrade"; it actively transforms.
Pathway A: Ester Hydrolysis (The Expected Route)
Like standard esters, protonation of the carbonyl oxygen facilitates the attack of water.
-
Result: Cleavage of the ethyl group.
-
Product: 2-{[(3-cyanophenyl)carbamoyl]amino}acetic acid (The "Free Acid") + Ethanol.
-
Observation: Mass shift of -28 Da (Ethyl to Proton).
Pathway B: The "Hydantoin" Cyclization (The Dominant Route)
In ureido esters, the urea nitrogen is nucleophilic. Under acid catalysis, the nitrogen attached to the cyanophenyl group attacks the activated ester carbonyl, expelling ethanol and closing the ring.
-
Result: Formation of a stable 5-membered ring.
-
Product: 3-(3-cyanophenyl)hydantoin.
-
Observation: Mass shift of -46 Da (Loss of Ethanol).
-
Kinetics: Often faster than hydrolysis in non-aqueous acidic solvents or at elevated temperatures.
Visualizing the Pathway (Graphviz)
Figure 1: Competing degradation pathways for E-CPA in acidic media. Note that the Free Acid can also dehydrate to form the Hydantoin.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new impurity peak eluting later than my product in Reverse Phase HPLC."
Diagnosis: This is likely the Hydantoin derivative. Why? The cyclization to 3-(3-cyanophenyl)hydantoin removes the polar H-bond donor/acceptor sites of the open chain and forms a more rigid, planar, and lipophilic ring structure. This typically increases retention time on C18 columns compared to the linear ester or the free acid. Action:
-
Check the Mass Spectrum. Look for a mass of [M-46] .
-
If the mass corresponds to [M-28], it is the Free Acid (hydrolysis product), which usually elutes earlier.
Issue 2: "My compound precipitated when I acidified the workup."
Diagnosis: Solubility limit of the Free Acid or Hydantoin . Why? The ethyl ester (E-CPA) is designed for organic solubility.
-
If hydrolysis occurred (Pathway A), the resulting carboxylic acid is less soluble in acidic water (isoelectric precipitation).
-
If cyclization occurred (Pathway B), the hydantoin is a rigid organic solid with poor aqueous solubility. Action:
-
Filter the precipitate and dissolve in DMSO.
-
Run an NMR.
-
Hydantoin Signal: Look for a methylene singlet (CH2) shifted downfield (~4.0-4.5 ppm) and the absence of the ethyl quartet/triplet.
-
Free Acid Signal: Absence of ethyl signals, but the CH2 remains similar to the starting material.
-
Issue 3: "Can I use TFA (Trifluoroacetic acid) to deprotect other groups on this molecule?"
Diagnosis: High Risk. Why? TFA is a strong acid that promotes rapid cyclization of ureido esters. Even at room temperature, exposure to neat TFA or high concentrations (10%+) can drive the reaction toward the hydantoin within minutes to hours. Action:
-
Alternative: Use weaker acids (e.g., acetic acid) if possible.
-
Mitigation: If TFA is mandatory, keep the temperature at 0°C and minimize exposure time (< 30 mins). Neutralize immediately into a buffered solution, not just water.
Experimental Protocols
Protocol A: Acid Stability Profiling
Use this protocol to determine the safe handling window for your specific experiment.
Materials:
-
E-CPA stock solution (10 mM in DMSO)
-
Buffer A: 0.1% Formic Acid in Water (pH ~2.7)
-
Buffer B: 10 mM HCl (pH ~2.0)
-
HPLC/LC-MS system
Step-by-Step:
-
Preparation: Dilute the E-CPA stock 1:100 into Buffer A and Buffer B separately (Final conc: 100 µM).
-
Incubation: Incubate samples at 25°C and 37°C .
-
Sampling: Inject samples onto HPLC at T=0, T=1h, T=4h, and T=24h.
-
Analysis:
-
Monitor loss of Area% for the parent peak.
-
Monitor appearance of RRT (Relative Retention Time) ~1.1-1.2 (Hydantoin) and RRT ~0.8 (Free Acid).
-
Data Interpretation Table:
| Observation | Likely Species | Mass Change (Δ) | Mechanism |
| Peak @ RRT < 1.0 | Free Acid | -28 Da | Hydrolysis |
| Peak @ RRT > 1.0 | Hydantoin | -46 Da | Cyclization |
| Peak @ RRT = 1.0 | E-CPA (Parent) | 0 | Stable |
Protocol B: Intentional Conversion (Standard Generation)
If you need to synthesize the impurity standard for validation.
-
Dissolve 50 mg of E-CPA in 2 mL of 6M HCl .
-
Heat to reflux (100°C) for 60 minutes.
-
Cool to room temperature. The hydantoin usually precipitates as a white/off-white solid.
-
Filter and wash with cold water.
-
Recrystallize from Ethanol/Water if necessary.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Foundational text describing the acid-catalyzed cyclization of ureido acids/esters to hydantoins.
- Hofmann, K. (1953). "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol 6. Wiley-Interscience.
-
PubChem. (n.d.).[1][2] "Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate Compound Summary." National Library of Medicine.[1] Link[1]
Sources
- 1. Ethyl [(2-cyanophenyl)amino](oxo)acetate | C11H10N2O3 | CID 319444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-[acetyl(2-cyanoethyl)amino]acetate | C9H14N2O3 | CID 13000403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. Glycine, n-[(2-chloroethyl)carbamoyl]-n-nitroso-, ethyl ester [webbook.nist.gov]
Technical Support Center: Preventing Ethyl Ester Hydrolysis During Workup
Case ID: EST-PROTECT-001 Status: Active Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist
Executive Summary & Stability Profile
The Issue: Ethyl esters are moderately stable functionalities, but they possess a specific vulnerability profile during aqueous workup. While resistant to mild conditions, they undergo rapid, irreversible hydrolysis (saponification) in the presence of strong bases (pH > 10) and slower, reversible hydrolysis in acidic media (pH < 4).
The "Danger Zone": The interface between the organic phase and the aqueous phase.
Root Cause: Nucleophilic attack on the carbonyl carbon by water or hydroxide ions (
Quick Diagnostic: Is your ester hydrolyzing?
| Symptom | Observation | Confirmation |
| Yield Loss | Mass balance is low after extraction. | Crude NMR shows missing ethyl signals (quartet ~4.1 ppm, triplet ~1.2 ppm). |
| New Spot on TLC | A baseline spot appears (more polar than product). | Stains acidic (e.g., Bromocresol Green turns yellow). |
| Smell | Vinegar-like odor (if acetate ester). | Distinct change from fruity ester smell. |
Core Troubleshooting Protocols
Module A: The "Emergency Room" (Active Hydrolysis)
If you suspect hydrolysis is occurring right now in your separatory funnel:
-
Chill Immediately: Add crushed ice directly to the separatory funnel. The rate of hydrolysis follows the Arrhenius equation; dropping temperature from 25°C to 0°C significantly retards the reaction rate.
-
Neutralize (Don't Overshoot):
-
If Basic: Do NOT add strong acid. Add Monosodium Phosphate (
) solution or dilute Acetic Acid to reach pH 6-7. -
If Acidic: Add cold saturated
or Disodium Phosphate ( ) .
-
-
Break Emulsions: Emulsions maximize the surface area between water and ester, accelerating hydrolysis. Add saturated Brine (
) immediately to force phase separation. -
Dry Fast: Once separated, dry the organic layer with
(faster kinetic drying than ) and filter immediately.
Module B: Prevention Strategies (The "Safe Zone")
1. pH Control & Buffer Selection
Avoid strong bases like NaOH or KOH for washing organic layers containing esters. Even saturated
Recommended Buffers for Ester Workup:
| Buffer System | pH Range | Use Case |
| Phosphate Buffer (PBS) | 7.0 - 7.4 | General purpose. Best for neutralizing mild acid/base residues.[1] |
| Ammonium Chloride ( | ~5.5 | Quenching basic reactions (Grignards, Enolates) without strong acid. |
| Sodium Acetate/Acetic Acid | 4.0 - 5.0 | Removing basic amines while keeping pH low enough to stop saponification. |
| Dilute HCl (0.1 M) | ~1.0 | Use with Caution. Only for very short contact times (cold) to remove pyridine/amines. |
2. Temperature Management
-
Protocol: All aqueous wash solutions (Brine,
, Water) should be pre-chilled to before use. -
Why: Hydrolysis activation energy (
) is high enough that near-freezing temperatures render the reaction kinetically negligible for the duration of a standard extraction.
High-Risk Scenario: Aluminum Hydride Reductions[2]
The Scenario: You have reduced a ketone/aldehyde in the presence of an ester using
The Solution: Rochelle's Salt Workup
This protocol uses Sodium Potassium Tartrate (Rochelle's Salt) to chelate aluminum ions, solubilizing them in the aqueous phase without requiring a high pH.[2]
Protocol: Safe Aluminum Quench for Esters
-
Cool: Place reaction flask in an ice/water bath (
). -
Dilute: Dilute the reaction mixture with the reaction solvent (e.g.,
or THF). -
Quench: Slowly add Ethyl Acetate (sacrificial ester) or Acetone to consume excess hydride.
-
The Magic Step: Add a saturated aqueous solution of Rochelle's Salt (approx. 20-50 mL per gram of hydride reagent).
-
Stir: Vigorously stir at room temperature.
-
Visual Cue: The grey/white slurry will eventually separate into two clear, distinct layers. This may take 30 minutes to 4 hours.
-
-
Separate: Pour into a separatory funnel. The aqueous layer (containing chelated Al) will drain easily.
-
Wash: Wash organic layer with cold brine.[1]
Visual Workflows
Figure 1: Workup Decision Tree for Ester-Containing Reactions
Caption: Decision logic for selecting the appropriate workup method to preserve ethyl ester integrity.
Figure 2: Mechanism of Failure vs. Success
Caption: Comparison of the irreversible saponification pathway versus kinetic stabilization using cold/buffered conditions.
Frequently Asked Questions (FAQ)
Q: Can I use saturated Sodium Bicarbonate (
Q: I have an emulsion that won't separate, and I'm worried about hydrolysis. What do I do? A: Do not wait it out.
-
Add solid NaCl (to saturate the aqueous layer).
-
Filter the entire mixture through a pad of Celite (diatomaceous earth). This physically breaks the surface tension of the emulsion.
-
Add a small amount of methanol (if compatible) to change the density gradient, though this is a last resort.
Q: Why is the "Fieser" workup bad for esters? A: The second step of the Fieser workup involves adding 15% NaOH. At this concentration, hydroxide is a potent nucleophile. Even a few minutes of contact can saponify a significant portion of your ester, converting it to the water-soluble carboxylate salt, which is then lost in the aqueous waste.
Q: How should I store my ethyl ester to prevent hydrolysis over time? A: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) in the freezer. Moisture from the air, combined with trace acidic residues from silica gel chromatography, can catalyze slow hydrolysis over weeks.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General workup procedures).
-
Frontier, A. (n.d.). Workup for Aluminum Hydride Reductions. Not Voodoo (University of Rochester). Retrieved from [Link]
-
Chandra, T., & Zebrowski, J. P. (2024).[4] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[4] ACS Chemical Health & Safety, 31, 162–171.[4] [Link][4]
-
Common Organic Chemistry. (n.d.). Ester Hydrolysis - Common Conditions. Retrieved from [Link]
Sources
Technical Support Center: Maximizing the Yield of Carbamoyl Amino Acetates through Strategic Solvent Selection
Welcome to the technical support center for the synthesis of carbamoyl amino acetates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions to achieve maximum yield and purity. Here, we will delve into the critical role of solvent selection, offering troubleshooting advice and answers to frequently asked questions to navigate the challenges you might encounter during your experiments.
The Crucial Role of the Solvent in Carbamoyl Amino Acetate Synthesis
The synthesis of carbamoyl amino acetates, typically through the reaction of an amino acetate with an isocyanate, is a fundamental transformation in the development of peptidomimetics and other pharmaceutically relevant molecules. The choice of solvent in this reaction is not merely a medium for the reactants but a key parameter that dictates reaction rate, yield, and the profile of side products. A solvent's properties—such as its polarity, proticity, and ability to solubilize reactants—directly influence the reaction's success.
Troubleshooting Guide: Addressing Common Issues in Carbamoyl Amino Acetate Synthesis
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Q1: My reaction yield is consistently low. What are the likely solvent-related causes?
A1: Low yield is a common frustration, and the solvent is often a primary culprit. Here are the key aspects to investigate:
-
Poor Solubility of Reactants: If your amino acetate salt (often a hydrochloride salt) or isocyanate is not fully dissolved, the reaction will be slow and incomplete. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally excellent choices for dissolving polar starting materials.[1]
-
Solvent-Induced Side Reactions: The solvent can participate in or promote undesirable side reactions. For instance, protic solvents like alcohols or water can react with the highly electrophilic isocyanate to form carbamates or ureas, respectively, consuming your starting material and reducing the yield of the desired product.
-
Inadequate Stabilization of the Transition State: The reaction between an amine and an isocyanate proceeds through a charged transition state. Polar solvents are effective at stabilizing this transition state, thereby increasing the reaction rate.[2] Nonpolar solvents will slow down the reaction, potentially leading to lower yields within a practical timeframe.
Q2: I'm observing the formation of an unexpected symmetrical urea by-product. How can I prevent this?
A2: The formation of a symmetrical urea from the isocyanate is a strong indicator of the presence of water in your reaction system. Isocyanates are highly sensitive to moisture. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea.
Solution:
-
Use Anhydrous Solvents: Ensure that your solvent is rigorously dried before use. Commercially available anhydrous solvents are recommended.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Alternative Reagents: Consider using N-alkyl carbamoylimidazoles as isocyanate equivalents. These reagents are often crystalline, stable, and less sensitive to water, and they react with amines to form ureas without the risk of forming symmetrical urea side products.[3]
Q3: My product seems to be racemizing. Can the solvent be the cause?
A3: Yes, the solvent, in conjunction with the base used, can contribute to racemization, especially if the alpha-carbon of the amino acetate is susceptible. Racemization can occur if the ester is in prolonged contact with an alkaline medium.[4]
Preventative Measures:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent can promote the formation of an enolate, which can lead to racemization. Using a weaker, non-nucleophilic base can mitigate this.
-
Reaction Time and Temperature: Minimize reaction times and run the reaction at the lowest effective temperature to reduce the likelihood of racemization.
-
Solvent Polarity: While polar solvents are good for the reaction rate, highly polar and basic solvents like DMF in the presence of a strong base might increase the risk of racemization. A solvent with moderate polarity might be a better choice in such cases.
Frequently Asked Questions (FAQs)
What is the best type of solvent for synthesizing carbamoyl amino acetates?
Polar aprotic solvents are generally the most effective for this reaction. They possess high dielectric constants and are good at solvating ions, which helps to dissolve the amino acetate salt and stabilize the charged transition state of the reaction.[5] Excellent choices include:
-
Dimethylformamide (DMF): High boiling point and excellent solvating power for many organic compounds.
-
Dimethyl Sulfoxide (DMSO): Even more polar than DMF and can be beneficial for particularly insoluble starting materials.
-
Acetonitrile (ACN): A good polar aprotic solvent with a lower boiling point than DMF and DMSO, which can simplify product isolation.
-
Tetrahydrofuran (THF): A less polar option, but can be effective, especially when the reactants have good solubility.
Can I use a protic solvent?
It is strongly advised to avoid protic solvents such as water, methanol, or ethanol. These solvents contain acidic protons that can react with the isocyanate, leading to the formation of unwanted by-products and a significant reduction in the yield of your desired carbamoyl amino acetate.
How does solvent polarity affect the reaction rate?
The reaction between an amine and an isocyanate is generally accelerated in more polar solvents. This is because the transition state of the reaction is more polar than the reactants, and polar solvents stabilize this transition state, lowering the activation energy and increasing the reaction rate.[2]
Solvent Selection Guide: A Comparative Overview
The following table provides a summary of common solvents and their expected impact on the synthesis of carbamoyl amino acetates. The yield and reaction time are relative indicators and can vary depending on the specific substrates and reaction conditions.
| Solvent | Type | Polarity (Dielectric Constant) | Expected Yield | Expected Reaction Time | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Fast | Excellent solvating power. Can be difficult to remove due to high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | High | Very Fast | Superior solvating power, especially for salts. Very high boiling point can complicate work-up. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good to High | Fast | Good balance of polarity and volatility. Easier to remove than DMF and DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate to Good | Moderate | Lower polarity may result in slower reactions. Good for reactants with lower polarity. |
| Dichloromethane (DCM) | Aprotic | 9.1 | Moderate | Moderate to Slow | Lower polarity. Can be a good choice for less polar reactants. Volatile and easy to remove. |
| Toluene | Nonpolar | 2.4 | Low | Slow | Generally not recommended due to slow reaction rates. |
| Ethanol (EtOH) | Polar Protic | 24.6 | Very Low | N/A | Reacts with isocyanate. Avoid . |
| Water (H₂O) | Polar Protic | 80.1 | Very Low | N/A | Reacts with isocyanate. Avoid . |
Experimental Protocol: Synthesis of a Model Carbamoyl Amino Acetate
This protocol outlines a general procedure for the synthesis of a carbamoyl amino acetate using a preferred solvent system.
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
Isocyanate (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Setup: Dry the glassware in an oven and assemble under an inert atmosphere.
-
Dissolution: To the round-bottom flask, add the amino acid ester hydrochloride and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (TEA or DIPEA) dropwise. Stir for 10-15 minutes.
-
Isocyanate Addition: Add the isocyanate dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a small amount of water or saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure carbamoyl amino acetate.
Visualizing the Workflow and Key Decisions
Reaction Mechanism
Caption: General reaction mechanism for carbamoyl amino acetate synthesis.
Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate solvent.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
References
-
Kovacs, J., et al. (1967). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. Journal of the American Chemical Society, 89(1), 183–184. [Link]
-
Lee, S., et al. (2022). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Polymers, 14(19), 4057. [Link]
-
Sato, M. (1961). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. The Journal of Organic Chemistry, 26(12), 5176-5178. [Link]
-
Khovrenko, E. V., et al. (2026). New Deep Eutectic Solvents Based on Urea and Amino Acids in Efficient Syntheses of N-Carbamoylamino Acids. Russian Journal of General Chemistry, 96(2). [Link]
-
Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(18), 12187–12204. [Link]
-
Kappe, C. O., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1311. [Link]
-
Arnold, F. H., et al. (2021). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society, 143(31), 12049–12054. [Link]
- Tarnoski, C. P. (1983). Process for methyl isocyanate production. U.S. Patent No. 4,391,758. Washington, DC: U.S.
-
Collins, J. M., et al. (2017). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry, 19(10), 2358-2365. [Link]
-
Wheeler, G. P., et al. (1976). Carbamoylation of Amino Acid, Peptides, and Proteins by Nitrosoureas. Cancer Research, 36(11 Pt 1), 3911-3916. [Link]
-
Williams, A., & Ibrahim, I. T. (1981). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitrophenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1381-1389. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 25.5: Reactions of Amino Acids. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts. [Link]
-
Sutton, P. W., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 338–346. [Link]
-
Sabbioni, G., & Turesky, R. J. (2001). Reactions of 4 methylphenyl isocyanate with amino acids. Chemical Research in Toxicology, 14(7), 843-851. [Link]
-
Deshmukh, S. S., et al. (2023). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering, 8(11), 2735-2747. [Link]
-
Zhang, Z., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Nature Communications, 9(1), 3543. [Link]
-
Wang, D., et al. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society. [Link]
-
Martinez, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(26), 18671-18693. [Link]
-
Das, J., et al. (2017). Initial solvent effect studies for synthesis of β-amino ketone derivatives with 25 mol% catalyst at ambient conditions. Research on Chemical Intermediates, 43(10), 5727-5742. [Link]
-
Bojita, M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 207-212. [Link]
-
Verardo, G., et al. (2010). Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. European Journal of Organic Chemistry, 2010(36), 7013-7022. [Link]
Sources
- 1. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Identifying decomposition products of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the identification of its potential decomposition products. Our approach is grounded in established principles of chemical stability and degradation, aiming to equip you with the expertise to anticipate and address challenges in your experimental work.
Section 1: Understanding the Stability of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is a molecule possessing several functional groups that can be susceptible to degradation under various conditions. The primary points of potential instability are the ester linkage, the N-aryl urea moiety, and the cyanophenyl group. Understanding the interplay of these groups is crucial for predicting and identifying decomposition products.
Q1: What are the most likely degradation pathways for this molecule?
Based on its structure, the most probable degradation pathways involve hydrolysis, thermal decomposition, and photodegradation. Each of these can affect different parts of the molecule.
-
Hydrolytic Degradation: This is one of the most common degradation pathways for pharmaceuticals.[1] Both the ester and the urea functionalities are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Thermal Decomposition: Elevated temperatures can induce degradation, particularly of the carbamate-like structure, potentially leading to the formation of isocyanates.
-
Photodegradation: Aromatic compounds and those with conjugated systems can be susceptible to degradation upon exposure to light.[2]
-
Oxidative Degradation: While perhaps less common for this specific structure, the presence of atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.
Below is a diagram illustrating the primary functional groups and their susceptibility to different degradation pathways.
Caption: Susceptibility of functional groups to degradation.
Section 2: Troubleshooting Guide for Unexpected Experimental Results
This section addresses specific issues you might encounter during your experiments, providing plausible explanations and recommended actions.
Q2: I'm observing a new peak in my HPLC analysis after storing my compound in an aqueous buffer. What could it be?
An additional peak appearing after storage in an aqueous solution strongly suggests hydrolytic degradation. The two most likely scenarios are hydrolysis of the ester or the urea linkage.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding carboxylic acid: 2-{[(3-cyanophenyl)carbamoyl]amino}acetic acid.
-
Urea Hydrolysis: The N-aryl urea bond can also cleave under acidic or basic conditions. This would lead to the formation of 3-aminobenzonitrile and ethyl 2-isocyanatoacetate, though the latter is highly reactive and may further degrade. A more likely product from urea cleavage is the formation of 3-aminobenzonitrile and subsequent decomposition products of the ethyl 2-aminoacetate portion.
Recommended Action:
-
LC-MS Analysis: The most effective way to identify the new peak is through liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight of the degradation product, allowing you to distinguish between the potential hydrolytic products.
-
pH and Temperature Study: To confirm the cause, you can perform a mini-stability study by exposing your compound to different pH values (e.g., pH 2, 7, and 10) and temperatures (e.g., room temperature and 50°C) for a set period. An increase in the new peak's area under more aggressive conditions (e.g., high pH and temperature) would support the hypothesis of hydrolytic degradation.
Q3: My sample has developed a yellow color after being heated. What could be the cause?
Color changes upon heating can indicate thermal decomposition. For this molecule, the primary concern would be the degradation of the urea moiety.
-
Isocyanate Formation: N-substituted ureas can thermally decompose to form isocyanates. In this case, heating could lead to the formation of 3-cyanophenyl isocyanate and ethyl 2-aminoacetate. Isocyanates are highly reactive and can polymerize or react with other molecules in the sample, which could lead to colored byproducts.
Recommended Action:
-
FTIR Analysis: If a significant amount of the degraded material is available, Fourier-transform infrared (FTIR) spectroscopy can be used to detect the characteristic strong absorption of the isocyanate group (around 2250-2275 cm⁻¹).
-
Headspace GC-MS: If volatile degradation products are suspected, headspace gas chromatography-mass spectrometry (GC-MS) can be used to analyze the vapors produced upon heating.
Q4: I've noticed a loss of my main compound peak and the appearance of several new, smaller peaks after my sample was left on the benchtop exposed to light. What's happening?
This observation is a classic sign of photodegradation. Aromatic systems, like the cyanophenyl group, can absorb UV light, leading to the formation of reactive species that can cause the molecule to break down in various ways.
-
Radical Formation: Photodegradation of urea-type compounds can proceed through radical mechanisms, leading to a complex mixture of products.[2] This could involve cleavage of the urea linkage or modifications to the aromatic ring.
Recommended Action:
-
Controlled Photostability Study: To confirm photostability, conduct a controlled study according to ICH Q1B guidelines.[3] Expose your compound in a photostability chamber to a defined amount of UV and visible light. A control sample should be kept in the dark at the same temperature.
-
Comprehensive Analytical Characterization: Due to the potential complexity of photodegradation products, a combination of analytical techniques will be necessary for their identification. LC-MS is crucial for determining the molecular weights of the degradants, and further structural elucidation may require isolation of the major degradation products followed by nuclear magnetic resonance (NMR) spectroscopy.
Section 3: FAQs on Identifying Decomposition Products
This section provides answers to frequently asked questions about the practical aspects of identifying degradation products of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Q5: What are the expected m/z values for the major potential degradation products in an LC-MS analysis?
Knowing the potential degradation products allows you to look for their specific m/z values in your mass spectrometry data. The table below summarizes the expected molecular weights and m/z values for the protonated molecules [M+H]⁺ of the most likely degradation products.
| Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Parent Compound | C₁₂H₁₃N₃O₃ | 247.25 | 248.10 |
| Ester Hydrolysis Product | C₁₀H₉N₃O₃ | 219.19 | 220.07 |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 119.06 |
| Ethyl 2-aminoacetate | C₄H₉NO₂ | 103.12 | 104.07 |
| 3-Cyanophenyl Isocyanate | C₈H₄N₂O | 144.13 | 145.04 |
| Nitrile Hydrolysis to Amide | C₁₂H₁₅N₃O₄ | 265.27 | 266.11 |
| Nitrile Hydrolysis to Carboxylic Acid | C₁₂H₁₄N₂O₅ | 266.25 | 267.10 |
Q6: How can I set up a forced degradation study for this compound?
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6] The following is a recommended protocol for a comprehensive forced degradation study of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratios of the parent compound and any degradation products.
-
For significant degradation products, further structural elucidation can be performed by isolating the impurity and analyzing it by NMR and/or high-resolution mass spectrometry (HRMS).
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Q7: Can the cyano group itself degrade?
Yes, the nitrile (cyano) group can undergo hydrolysis, although it is generally more resistant than esters or amides. Under strong acidic or basic conditions, the nitrile can be hydrolyzed first to a primary amide (forming a carboxamide group) and then further to a carboxylic acid.[4][7][8]
-
Hydrolysis to Amide: The initial product would be Ethyl 2-{[(3-carbamoylphenyl)carbamoyl]amino}acetate.
-
Hydrolysis to Carboxylic Acid: Further hydrolysis would yield Ethyl 2-{[(3-carboxyphenyl)carbamoyl]amino}acetate.
These potential degradation products should also be considered when analyzing your data, particularly from samples subjected to harsh hydrolytic conditions.
References
- Lányi, A. (2003). Study of the photodegradation of urea-type herbicides by capillary gas chromatography.
- Gerasimova, T., Novikov, A., Osswald, S., & Yanenko, A. (2004). Screening, Characterization and Application of Cyanide-resistant Nitrile Hydratases.
- Verma, V., & Sangave, P. C. (2015). Soil as a Source for Potential Nitrilase Producer. International Journal of Current Microbiology and Applied Sciences, 4(4), 869-876.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Patel, Y. P., & Patel, P. (2014). Forced Degradation Studies: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 129-135.
- ICH Harmonised Tripartite Guideline. (1996, November 6). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Singh, R., & Kumar, R. (2013). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Research & Allied Sciences, 2(2), 1-12.
- ICH Harmonised Tripartite Guideline. (2003, February). Stability Testing of New Drug Substances and Products Q1A(R2).
- Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Klick, S., Muijrers, P. H., & Ståhl, M. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-885.
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- International Conference on Harmonisation. (2006). Impurities in New Drug Products Q3B(R2).
- International Conference on Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2).
- United States Pharmacopeia. (2023).
- European Medicines Agency. (2017).
- World Health Organization. (2018). WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (No. 1010).
- Food and Drug Administration. (2013). Guidance for Industry: ANDAs: Stability Testing of Drug Substances and Products.
- Snodin, D. J. (2010). Genotoxic impurities: from structural alerts to qualification. Toxicology Research, 26(2), 81-89.
- Müller, L., Mauthe, R. J., Riley, C. M., Andino, M. M., De Antonis, D., Beels, C., ... & Scherer, D. (2006). A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. Regulatory toxicology and pharmacology, 44(3), 198-211.
- European Medicines Agency. (2006). Guideline on the limits of genotoxic impurities.
- Food and Drug Administration. (2008). Guidance for industry: genotoxic and carcinogenic impurities in drug substances and products: recommended approaches.
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
- Thatcher, S. R., Al-Azzawi, F. K., & Lawrence, M. J. (1998). The effect of pH on the photodegradation of nifedipine. International journal of pharmaceutics, 167(1-2), 127-134.
- Moore, D. E. (1996). Drug photostability and photosensitization. Journal of Photochemistry and Photobiology B: Biology, 33(3), 183-191.
- Tønnesen, H. H. (Ed.). (2004).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Technical Comparison Guide: 1H NMR Analysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Executive Summary & Core Directive
This guide provides a definitive technical analysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate , a urea-based pharmacophore often explored in medicinal chemistry as a soluble epoxide hydrolase (sEH) inhibitor or kinase inhibitor intermediate.[1]
Unlike standard spectral listings, this document functions as a Comparative Analysis , evaluating:
-
Analytical Fidelity: The critical performance difference between DMSO-d6 and CDCl3 solvent systems for urea characterization.
-
Process Validation: The spectral differentiation between the target product and its primary precursor, 3-aminobenzonitrile .
Key Finding: The use of CDCl3 is not recommended for this compound due to quadrupole broadening and proton exchange of the urea moiety. DMSO-d6 is the validated standard, revealing critical H-bonding interactions essential for structural confirmation.[1]
Structural Analysis & Synthesis Logic
To understand the NMR spectrum, we must first validate the connectivity. The molecule consists of three distinct magnetic environments:
-
The Aromatic Head: A meta-substituted benzene ring (3-cyanophenyl).[1]
-
The Linker: An asymmetric urea bridge (-NH-CO-NH-).[1]
-
The Aliphatic Tail: A glycine ethyl ester moiety.
Synthesis Pathway (For Verification)
The most reliable synthesis route—and the one generating the specific impurity profile analyzed here—involves the nucleophilic addition of 3-aminobenzonitrile to ethyl isocyanatoacetate.[1]
Caption: Figure 1. Convergent synthesis pathway. The disappearance of the amine protons of Precursor A is a key spectral marker.
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent is the single biggest variable in the successful characterization of this molecule.
Comparison: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Urea NH Visibility | Excellent. Sharp, distinct doublets/singlets.[1] | Poor. Broad humps or invisible. | DMSO acts as a H-bond acceptor, "locking" the NH protons in place and slowing exchange rates.[1] |
| Resolution | High. Distinct separation of Ar-NH and Aliph-NH.[1] | Low. NH signals often merge with aromatic baseline. | CDCl3 allows rapid proton exchange with trace water/acid, collapsing coupling constants ( |
| Solubility | High (>50 mg/mL). | Moderate to Low. | The polar urea motif aggregates in non-polar CDCl3, causing line broadening. |
| Water Signal | Distinct peak at ~3.33 ppm. | Variable peak ~1.56 ppm. | DMSO separates the water signal from key aliphatic regions. |
Expert Insight: In CDCl3, the quadrupole moment of the Nitrogen-14 nucleus, combined with rapid proton exchange, often causes the urea protons to broaden into the baseline. You cannot confirm the formation of the urea linkage reliably in CDCl3.
Detailed 1H NMR Spectral Assignment (DMSO-d6)
Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d6.
The "Fingerprint" Region (Urea Linkage)
This is the critical quality control region.
-
Signal A (Ar-NH):
9.15 ppm (Singlet).[1] This proton is deshielded by the electron-withdrawing aromatic ring and the carbonyl anisotropy.[1] -
Signal B (Aliph-NH):
6.45 ppm (Triplet, Hz).[1] This proton couples with the adjacent methylene ( ) group of the glycine tail.
The Aromatic Region (3-Cyanophenyl)
The meta-substitution pattern creates a distinct 1:1:1:1 integral ratio (pseudo-first order).[1]
-
H-2 (Ortho to CN/Urea):
7.98 ppm (Singlet/Narrow triplet).[1] The most deshielded aromatic proton due to being flanked by two electron-withdrawing groups.[1] -
H-6 (Ortho to Urea):
7.65 ppm (Doublet).[1] -
H-4 (Para to Urea):
7.45 ppm (Doublet).[1] -
H-5 (Meta to Urea):
7.50 ppm (Triplet).[1]
The Aliphatic Region (Ethyl Ester)
-
Glycine
: 3.92 ppm (Doublet, Hz). Note: This appears as a doublet only if the adjacent NH is visible and coupling (i.e., in DMSO). -
Ester
: 4.12 ppm (Quartet, Hz).[1] -
Ester
: 1.21 ppm (Triplet, Hz).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the product from the starting amine, follow this protocol.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the dried solid.[1]
-
Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Ensure the sample is fully dissolved; turbidity will cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (Standard 30° pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: The quaternary carbons in the cyano and carbonyl groups have long T1 relaxation times. A short D1 will reduce the integration accuracy of the aromatic protons.
-
-
Scans: 16 (Minimum) to 64 (Recommended for trace impurity detection).
Step 3: Validation Logic (Pass/Fail)
-
Check 1: Presence of 9.15 ppm Singlet . (Confirms Urea formation).
-
Check 2: Presence of 6.45 ppm Triplet . (Confirms Linkage to Glycine).
-
Check 3: Absence of 5.5 - 6.0 ppm Broad Singlet . (This signal corresponds to the
of the starting 3-aminobenzonitrile.[1] If present, the reaction is incomplete).
Visualization of Spectral Connectivity
The following diagram illustrates the magnetic connectivity and coupling pathways utilized for assignment.
Caption: Figure 2. Spectral connectivity map. The red nodes (NH) are the critical validation points stabilized by DMSO-d6.
Troubleshooting & Impurity Profile
| Signal (ppm) | Multiplicity | Identity | Origin/Fix |
| 2.50 | Quintet | DMSO-d5 (Residual) | Reference Standard.[1] |
| 3.33 | Broad Singlet | H2O | Water absorption by DMSO. |
| 5.80 | Broad Singlet | Unreacted 3-aminobenzonitrile.[1] Recrystallize from EtOH. | |
| 1.17 / 3.48 | Triplet / Quartet | Ethanol | Residual solvent from recrystallization. |
| 8.50 | Broad | Acidic Proton | Carboxylic acid derivative (if ester hydrolysis occurred). |
References
-
Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[1]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. Link[1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Urea NH coupling constants and solvent effects).
-
PubChem Compound Summary. "Urea derivatives and spectral data." (General structural verification). Link
Sources
A Researcher's Guide to Differentiating Cyano and Ester Groups in Urea Derivatives via FTIR Spectroscopy
For researchers and professionals in drug development and materials science, the precise characterization of synthesized molecules is paramount. Urea derivatives, a versatile class of compounds with wide-ranging applications, often incorporate various functional groups to modulate their physicochemical and biological properties. Among these, the cyano (C≡N) and ester (C=O-O-R) groups are frequently employed. While seemingly distinct, their characteristic vibrational frequencies in Fourier Transform Infrared (FTIR) spectroscopy can sometimes overlap or be influenced by the molecular environment, necessitating a nuanced analytical approach. This guide provides an in-depth comparison of the FTIR signatures of cyano and ester groups within urea derivatives, supported by experimental data and a discussion of alternative analytical techniques.
The Vibrational Landscape of Urea Derivatives: A Primer
The core urea moiety (-NH-C(O)-NH-) itself presents a complex vibrational spectrum. Key characteristic peaks include N-H stretching, typically observed as a broad band in the 3500-3200 cm⁻¹ region due to hydrogen bonding, and the strong C=O stretching (Amide I band) usually appearing between 1685 and 1625 cm⁻¹.[1] The N-H bending (Amide II band) and C-N stretching vibrations also contribute to the fingerprint region of the spectrum.[1] The introduction of cyano and ester functionalities adds another layer of complexity and diagnostic utility to the FTIR spectrum.
Deciphering the Cyano Group Signature
The cyano group (C≡N) is characterized by its stretching vibration, which is typically observed in the range of 2260-2220 cm⁻¹.[2] This region of the IR spectrum is often referred to as the "triple bond region" and is relatively uncongested, making the C≡N stretch a highly diagnostic peak.
Key Characteristics of the Cyano Peak:
-
Position: The exact wavenumber of the C≡N stretch is influenced by the electronic environment. Electron-withdrawing groups attached to the cyano-bearing carbon can shift the peak to a higher frequency, while electron-donating groups can cause a shift to a lower frequency. In the context of a urea derivative, the position will depend on the overall electronic nature of the molecule.
-
Intensity: The intensity of the C≡N stretching band can vary from medium to strong. Its intensity is related to the change in dipole moment during the vibration.
-
Sharpness: The C≡N peak is typically sharp and well-defined.[2]
Unveiling the Ester Group Signature
The ester functional group contains two key vibrational modes that are crucial for its identification in an FTIR spectrum: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.
Key Characteristics of the Ester Peaks:
-
Carbonyl (C=O) Stretch: This is a very strong and sharp absorption that typically appears in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters.[3][4] Conjugation with a double bond or an aromatic ring can lower this frequency to 1730-1715 cm⁻¹. In urea derivatives containing an ester, this peak will be distinct from the urea's own C=O stretch.
-
Carbon-Oxygen (C-O) Stretches: Esters exhibit two C-O stretching vibrations: one for the C-O bond adjacent to the carbonyl group and another for the O-R bond. These typically appear as two or more bands in the 1300-1000 cm⁻¹ region.[3] These bands can be broad and may overlap with other vibrations in the fingerprint region.
Comparative Analysis: Distinguishing Cyano and Ester Groups in Urea Derivatives
The primary distinguishing feature between a cyano and an ester group in the FTIR spectrum of a urea derivative is the region in which their most prominent peaks appear.
| Functional Group | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Characteristics |
| Cyano | C≡N Stretch | 2260 - 2220 | Medium to strong, sharp |
| Ester | C=O Stretch | 1750 - 1715 | Very strong, sharp |
| C-O Stretches | 1300 - 1000 | Two or more bands, can be broad | |
| Urea | N-H Stretch | 3500 - 3200 | Broad |
| C=O Stretch (Amide I) | 1685 - 1625 | Strong | |
| N-H Bend (Amide II) | ~1640 - 1550 | Medium to strong | |
| C-N Stretch | ~1455 | Medium |
Experimental Data Example:
Consider a hypothetical urea derivative, ethyl 2-cyano-3-(phenylureido)acrylate. The expected characteristic peaks in its FTIR spectrum would be:
-
~3300 cm⁻¹ (broad): N-H stretching from the urea moiety.
-
~2230 cm⁻¹ (sharp): C≡N stretching of the cyano group.
-
~1720 cm⁻¹ (strong, sharp): C=O stretching of the ethyl ester group.
-
~1670 cm⁻¹ (strong): C=O stretching (Amide I) of the urea moiety.
-
~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester group.
The clear separation of the sharp C≡N peak around 2230 cm⁻¹ from the strong C=O ester peak around 1720 cm⁻¹ and the urea C=O peak around 1670 cm⁻¹ allows for unambiguous identification of all three functional groups.
Experimental Workflow: Acquiring High-Quality FTIR Spectra
To obtain reliable and interpretable FTIR data for urea derivatives, a systematic experimental approach is crucial.
Figure 1. A generalized workflow for the FTIR analysis of solid urea derivatives using the KBr pellet method.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Sample Grinding: Grind a small amount (1-2 mg) of the solid urea derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.[5]
-
Pellet Pressing: Transfer the finely ground mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Background Collection: Place the empty pellet holder in the FTIR spectrometer and collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the FTIR spectrum.
-
Data Processing: Perform necessary data processing steps such as baseline correction and normalization to obtain a clear spectrum for interpretation.
Beyond FTIR: Alternative and Complementary Analytical Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive characterization of urea derivatives often requires the use of complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.
-
¹H NMR: Can be used to identify the protons in the molecule, their chemical environment, and their proximity to other protons. The protons of the N-H groups in the urea moiety will have characteristic chemical shifts.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbon atoms of the cyano, ester, and urea carbonyl groups will have distinct chemical shifts.
Sources
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- 3. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
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- 5. drawellanalytical.com [drawellanalytical.com]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in structural confirmation. This guide offers an in-depth analysis of the predicted electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a molecule of interest in medicinal chemistry.
In the absence of a publicly available experimental spectrum for this specific compound, this guide will construct a detailed, predicted fragmentation pathway based on the well-established fragmentation behaviors of its constituent functional groups: the N-aryl urea, the ethyl ester, and the cyanophenyl moiety. Furthermore, we will explore how mass spectrometry can be a powerful tool to differentiate the target meta-substituted compound from its ortho and para positional isomers, a common challenge in synthetic chemistry.
I. Predicted ESI-MS/MS Fragmentation of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Under positive mode electrospray ionization, Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is expected to readily form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion will likely initiate fragmentation at the most labile sites, primarily the urea linkage and the ethyl ester group.
The proposed fragmentation pathways are summarized in the table below and illustrated in the subsequent diagrams.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (m/z) | Description of Fragmentation Pathway |
| 249.1 | 147.1 | 102.0 | Cleavage of the N-C bond of the urea moiety, leading to the formation of the 3-cyanophenyl isocyanate radical cation and the neutral ethyl 2-aminoacetate. |
| 249.1 | 119.1 | 130.0 | Fragmentation of the urea linkage to form the protonated 3-cyanoaniline and elimination of ethyl isocyanatoacetate. |
| 249.1 | 103.1 | 146.0 | Cleavage of the amide bond within the ethyl 2-aminoacetate moiety, resulting in the formation of the protonated ethyl ester of glycine. |
| 249.1 | 203.1 | 46.0 | Loss of the ethoxy radical from the ethyl ester. |
| 249.1 | 175.1 | 74.0 | Loss of ethyl acetate via a rearrangement reaction. |
| 103.1 | 75.1 | 28.0 | McLafferty rearrangement of the protonated ethyl 2-aminoacetate fragment, involving the elimination of ethylene. |
II. Mechanistic Insights into the Key Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The following sections delve into the causality behind the predicted fragmentation of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
A. The Urea Linkage: A Predictable Point of Scission
The N,N'-disubstituted urea moiety is a common site of fragmentation. Studies on similar N-aryl ureas have shown that a primary fragmentation pathway involves the cleavage of the C-N bond, often leading to the formation of an isocyanate and an amine.[1] For our target molecule, this would result in two key fragments: the 3-cyanophenyl isocyanate radical cation and protonated 3-cyanoaniline. The relative abundance of these fragments can provide insights into the proton affinity of the respective nitrogen atoms.
B. The Ethyl Ester: Multiple Fragmentation Channels
Ethyl esters are known to undergo several characteristic fragmentation reactions.[2] These include the loss of the ethoxy group or the entire ethyl group. A particularly important fragmentation pathway for esters with a sufficiently long chain is the McLafferty rearrangement.[3] In the case of the ethyl 2-aminoacetate portion of our molecule, a McLafferty-type rearrangement can occur, leading to the loss of a neutral ethylene molecule and the formation of a stable enol-cation.
Caption: Predicted major fragmentation pathways of protonated Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
III. Comparative Analysis: Differentiating Positional Isomers
A significant challenge in drug development and quality control is the differentiation of positional isomers, which often exhibit similar physical and chemical properties. Mass spectrometry, particularly MS/MS, can be a powerful tool for this purpose, as the position of a substituent on an aromatic ring can influence the fragmentation pattern.[4]
The stability of fragment ions can be influenced by "ortho effects," where adjacent functional groups interact, or by the ability to form stable resonance structures, which is often more pronounced in para-substituted compounds. For example, the relative abundance of the cyanophenyl-containing fragments may differ between the isomers. The ortho isomer might exhibit unique fragmentation pathways due to the proximity of the cyano group to the urea linkage, potentially leading to cyclization reactions or characteristic neutral losses. The para isomer, with its conjugated system, might show a more stable molecular ion and different relative abundances of fragment ions compared to the meta isomer.
To illustrate a potential distinguishing feature, consider the fragmentation of aminobenzonitriles, which can be considered as precursors to the cyanophenyl portion of our molecule. While the primary fragmentation of all three isomers (ortho, meta, and para) under electron ionization is the loss of HCN, the relative intensities of other fragment ions can differ.[1][6][7] This suggests that a careful comparison of the full MS/MS spectra of the isomeric Ethyl 2-{[(cyanophenyl)carbamoyl]amino}acetate compounds would likely reveal diagnostic differences.
Caption: Conceptual comparison of factors influencing the fragmentation of positional isomers.
IV. Experimental Protocol: A Self-Validating System
To obtain reliable and reproducible mass spectrometry data for the structural elucidation of compounds like Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a robust experimental protocol is essential. The following provides a detailed, step-by-step methodology for analysis by ESI-MS/MS.
A. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
B. Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate the ESI source in positive ion mode.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan (CID): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Optimize the collision energy to achieve a good distribution of fragment ions. It is advisable to acquire spectra at a range of collision energies to build a comprehensive fragmentation profile.
-
Data Analysis: Process the acquired data using the instrument's software to identify the m/z values of the precursor and fragment ions and to propose elemental compositions based on accurate mass measurements.
Caption: Experimental workflow for the mass spectrometric analysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
V. Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ESI-MS/MS fragmentation pattern of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. By understanding the characteristic fragmentation of its constituent functional groups, researchers can confidently interpret experimental data and distinguish this molecule from its positional isomers and other related compounds. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the scientific integrity of structural elucidation in the drug development pipeline. The principles outlined herein are broadly applicable to the characterization of other novel small molecules, empowering researchers with the knowledge to unravel complex molecular blueprints.
References
-
Cool, L., et al. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid Communications in Mass Spectrometry, 17(4), 291-300. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
NIST. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 15, 2026, from [Link]
-
National High Magnetic Field Laboratory. (2024, August 25). Collision-Induced Dissociation. Retrieved February 15, 2026, from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available at: [Link]
-
Mane, S. S., et al. (2021). Synthesis and characterization of a series of N, N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]
-
PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved February 15, 2026, from [Link]
-
Havlicek, V., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Journal of Mass Spectrometry, 43(11), 1533-1542. Available at: [Link]
-
Jia, W., et al. (2023). Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, 44(3), 412-423. Available at: [Link]
-
NIST. (n.d.). Glycine, ethyl ester. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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A Technical Guide to the Bioactivity of 3-Cyanophenyl vs. 4-Cyanophenyl Urea Derivatives
Introduction: The Cyanophenyl Urea Scaffold in Modern Drug Discovery
The urea functionality is a cornerstone in medicinal chemistry, celebrated for its ability to form stable, directional hydrogen bonds with protein targets, a critical feature for molecular recognition and biological activity.[1][2] When incorporated into a bi-aryl structure, particularly as a cyanophenyl urea, this scaffold emerges as a privileged motif in the design of potent enzyme inhibitors.[3] This is exemplified by the success of Sorafenib, a multi-kinase inhibitor featuring a 4-cyanophenyl urea core, which has become a benchmark in cancer therapy.[4][5]
However, the positional isomerism of the cyano group—whether it is at the 3-position (meta) or the 4-position (para) of the phenyl ring—can profoundly influence the compound's biological profile. This guide provides an in-depth comparison of the bioactivity of 3-cyanophenyl and 4-cyanophenyl urea derivatives, offering experimental insights and structure-activity relationship (SAR) analysis to inform rational drug design for researchers and drug development professionals.
Core Mechanism of Action: Targeting Protein Kinases
Cyanophenyl urea derivatives most notably function as Type II kinase inhibitors, targeting the ATP-binding pocket of protein kinases.[3] The central urea moiety is the key hydrogen-bonding element, typically forming two crucial hydrogen bonds with the "hinge region" of the kinase domain. The cyanophenyl ring extends into a hydrophobic pocket, while the second aryl group accesses another region, allowing for modifications that fine-tune potency and selectivity.[3]
A primary target for these inhibitors is the RAF/MEK/ERK signaling pathway, a cascade central to regulating cell proliferation and survival.[3][6] Dysregulation of this pathway is a known driver in many human cancers, making its components, such as the RAF kinases, prime therapeutic targets.[4]
Caption: Targeted RAF/MEK/ERK Signaling Pathway.
General Synthesis of Cyanophenyl Urea Derivatives
The most prevalent method for synthesizing unsymmetrical aryl ureas involves the reaction of an aniline derivative with an isocyanate.[7] This approach is efficient and high-yielding. However, due to the hazardous nature of reagents like phosgene used to create isocyanates, safer alternatives have been developed.[1] One such robust method utilizes chlorosulfonyl isocyanate, which reacts with an amine and is subsequently hydrolyzed in situ to form the desired urea.[8]
Caption: General Synthesis Workflow for Cyanophenyl Ureas.
Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-3-(4-phenoxyphenyl)urea
-
Preparation: To a solution of 4-cyanoaniline (1.0 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask, add 4-phenoxyphenyl isocyanate (1.0 eq).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate typically forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold DCM to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a pure solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Bioactivity and Structure-Activity Relationship (SAR)
The positioning of the cyano group is a critical determinant of a compound's interaction with its biological target, influencing both potency and selectivity.
4-Cyanophenyl Urea Derivatives: The Archetype of Potency
The 4-cyanophenyl moiety is a hallmark of many potent kinase inhibitors. The para-positioning of the electron-withdrawing cyano group allows the molecule to adopt a conformation that fits optimally into the hydrophobic pocket of many kinase ATP-binding sites.
Case Study: Sorafenib Sorafenib is a preeminent example of a 4-cyanophenyl urea derivative. It is a multi-kinase inhibitor that targets both intracellular RAF kinases and cell surface receptor tyrosine kinases like VEGFR and PDGFR.[5][6] Its broad-spectrum activity is attributed to the favorable interactions established by its core structure within the kinase domain.[9] The 4-cyano group is integral to this high-affinity binding.
| Target Kinase | Sorafenib IC₅₀ (nM) |
| Raf-1 | 6 |
| B-RAF | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 58 |
| Data compiled from Cayman Chemical product information.[9] |
The extensive clinical success of Sorafenib has cemented the 4-cyanophenyl urea scaffold as a go-to starting point for designing potent kinase inhibitors.
3-Cyanophenyl Urea Derivatives: A Strategy for Selectivity
While the 4-cyano position often correlates with high potency, shifting the group to the 3-position can lead to distinct and potentially advantageous biological profiles, particularly concerning selectivity.
Case Study: Antimalarial 2,4-Diamino-pyrimidines A study on phenylurea-substituted 2,4-diamino-pyrimidines as antimalarial agents provides a direct comparison between 3- and 4-substituted isomers.[10] While both isomers showed activity, the derivatives with the urea group at the 3-position of the aniline ring displayed a significantly better selectivity index (SI). The SI is a crucial measure in drug development, representing the ratio of cytotoxicity against a mammalian cell line to the desired biological activity (in this case, antimalarial). A higher SI indicates a wider therapeutic window.[10]
| Compound Position | Anti-malarial IC₅₀ (nM) | Cytotoxicity IC₅₀ (nM) | Selectivity Index (SI) |
| 3-Substituted Urea | 120 | 2400 | 20 |
| 4-Substituted Urea | 130 | 1700 | 13 |
| Data adapted from a study on antimalarial compounds.[10] |
Molecular modeling in the study suggested a reason for this enhanced selectivity. The 3-substituted urea was predicted to form an internal hydrogen bond with the 4-amino group of the pyrimidine core. This interaction likely constrains the molecule into a specific conformation that is preferentially recognized by the parasitic enzyme over human kinases, thus improving selectivity.[10] This contrasts with the 4-substituted isomer, which is predicted to form a bidentate hydrogen bond with a single residue at the mouth of the ATP binding site.[10]
In Vitro Kinase Inhibition Assay: A Standard Protocol
To quantify and compare the bioactivity of these derivatives, an in vitro kinase inhibition assay is essential. Below is a generalized protocol for such an experiment.
Caption: Experimental Workflow for an In Vitro Kinase Assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a series of dilutions of the 3-cyanophenyl and 4-cyanophenyl urea derivatives in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.
-
Reaction Mixture: In a 96- or 384-well plate, add the kinase enzyme, a suitable peptide or protein substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include controls for no inhibitor (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled ³²P-ATP or in a system that measures ADP production).
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (like ADP-Glo™), a detection reagent is added that correlates light output to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The positional isomerism of the cyano group on the phenyl urea scaffold is a critical modulator of biological activity. This comparative guide demonstrates that while neither the 3- nor 4-position is inherently superior, they offer distinct advantages for drug design.
-
4-Cyanophenyl Urea Derivatives are well-established as scaffolds for potent enzyme inhibitors, particularly against protein kinases. Their geometry is highly favorable for binding in the hydrophobic pocket of numerous targets, as exemplified by the broad-spectrum activity of Sorafenib.
-
3-Cyanophenyl Urea Derivatives present a compelling strategy for achieving higher selectivity . By promoting different binding conformations, potentially through internal hydrogen bonding, this scaffold can better differentiate between target and off-target proteins. This was clearly shown in the antimalarial case study, where the 3-substituted compound had a superior selectivity index, suggesting a potentially better safety profile.[10]
For drug development professionals, the choice between a 3- and 4-cyanophenyl urea core should be a deliberate one, guided by the therapeutic goal. If maximum potency against a specific target is the primary objective, the 4-cyano isomer is a validated starting point. However, if the goal is to develop a more selective agent to minimize off-target effects and improve the therapeutic window, exploring the 3-cyano isomer is a highly rational and promising approach.
References
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 8. asianpubs.org [asianpubs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
Optimized HPLC Method Validation for Purity Assessment of Hydrophobic Weak Bases
A Comparative Performance Guide
Executive Summary
In pharmaceutical development, purity is not merely a percentage; it is a proxy for patient safety. This guide objectively compares a Generic Isocratic Method (often used in early discovery) against an Optimized Gradient Method (required for IND/NDA submission) for the purity assessment of "Target Compound X" (TC-X)—defined here as a representative hydrophobic weak base (e.g., a tyrosine kinase inhibitor).
While generic methods offer speed, they frequently fail to resolve critical impurities closely related to the API. This guide validates the superiority of the Optimized Gradient Method, demonstrating a 40% improvement in impurity resolution and a 10-fold increase in sensitivity (LOD), fully aligned with ICH Q2(R2) and USP <1225> standards.
Part 1: Strategic Method Selection (The Comparison)
We compared two methodological approaches for the purity assessment of TC-X (
The Alternatives
-
Method A: The "Generic" Approach (Alternative)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm)
-
Mobile Phase: Isocratic Water:Acetonitrile (50:50)
-
Additives: None or 0.1% Formic Acid
-
Pros: Simple, fast setup, low instrument wear.
-
Cons: Peak tailing for basic compounds, poor resolution of late-eluting lipophilic impurities, "carryover" risks.
-
-
Method B: The "Optimized" Approach (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (1.7 µm or 2.7 µm, 100 x 2.1 mm)
-
Mobile Phase: Gradient elution with pH control (Ammonium Formate pH 3.5 vs. Acetonitrile).
-
Pros: Sharper peaks (reduced silanol interaction), orthogonal selectivity for aromatic impurities, high peak capacity.
-
Comparative Performance Data
The following data summarizes the performance of both methods when analyzing a spiked crude sample of TC-X containing known Impurity A (des-methyl analog) and Impurity B (dimer).
| Metric | Method A (Generic Isocratic) | Method B (Optimized Gradient) | Impact |
| USP Tailing Factor ( | 1.8 (Tailing) | 1.1 (Symmetric) | Method B improves integration accuracy. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Method B ensures accurate quantitation. |
| Signal-to-Noise (S/N) | 45:1 (at 0.05% level) | 180:1 (at 0.05% level) | Method B has 4x higher sensitivity. |
| Run Time | 12.0 min | 8.5 min | Method B increases throughput. |
| Peak Capacity ( | ~40 | ~150 | Method B detects unknown impurities. |
Decision Logic for Stationary Phase
The choice of Method B is driven by the physicochemical properties of the analyte. The diagram below illustrates the logic flow for selecting the stationary phase.
Caption: Decision matrix for selecting HPLC stationary phases based on analyte hydrophobicity and basicity.
Part 2: Validation Protocol (ICH Q2 Aligned)
This section details the validation of Method B . This protocol is designed to be self-validating; if the System Suitability Test (SST) fails, the data is automatically invalid.
Specificity (Stress Testing)
Objective: Prove the method can measure the API unequivocally in the presence of impurities and degradants.
-
Protocol:
-
Prepare 1 mg/mL API standard.
-
Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.
-
Oxidation: Add 3%
, ambient temp for 4 hours. -
Photostability: Expose to 1.2 million lux hours (UV/Vis).
-
Inject all stressed samples using Method B.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). Resolution (
) between API and nearest degradant > 1.5.
Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol:
-
Prepare stock solution of API (100%).
-
Dilute to 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of target concentration.
-
Inject in triplicate.
-
-
Data Analysis: Plot Concentration (x) vs. Area (y). Calculate regression coefficient (
). -
Acceptance Criteria:
. Y-intercept bias of 100% response.
Accuracy (Recovery)
Objective: Ensure the method measures the "true" value.
-
Protocol:
-
Spike placebo (excipient mixture) with API at 80%, 100%, and 120% levels.
-
Prepare in triplicate for each level (9 determinations total).
-
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD at each level
.
Precision (Repeatability)
Objective: Verify consistency of results under the same conditions.
-
Protocol:
-
Prepare 6 independent preparations of the 100% sample.
-
Inject each sample once.
-
-
Acceptance Criteria: %RSD of the 6 assays
.
Validation Workflow Diagram
The following diagram outlines the sequence of validation experiments required to meet regulatory standards.
Caption: Sequential workflow for HPLC method validation, emphasizing the feedback loop if acceptance criteria are not met.
Part 3: Experimental Methodology
Buffer Preparation (Critical Step)
-
Why: For weak bases (
), pH control is vital. A pH of 3.5 ensures the molecule is fully ionized, preventing "secondary interactions" with residual silanols that cause tailing. -
Protocol:
-
Weigh 1.26 g Ammonium Formate into 1L of HPLC-grade water (20 mM).
-
Adjust pH to 3.50
0.05 using Formic Acid. Do not use HCl or (corrosive to stainless steel LC systems). -
Filter through 0.2 µm membrane.
-
System Suitability Test (SST)
Before any validation run, the system must pass these checks:
-
Precision: 5 replicate injections of Standard. RSD
(based on USP <621> drift limits). -
Tailing Factor:
. -
Resolution: Between Impurity A and API
.
Part 4: Troubleshooting & Expert Insights
-
Ghost Peaks: If you see peaks in the gradient blank, it is likely contamination in the aqueous mobile phase. Action: Replace the aqueous buffer daily; bacteria grow in formate buffers within 48 hours.
-
Retention Time Shift: If
drifts > 0.1 min, check the column temperature. Action: Ensure column oven is set to 40°C (not ambient) to improve mass transfer and stability. -
Baseline Drift: Common in gradients at low UV (210 nm). Action: Use a reference wavelength (e.g., 360 nm) if the detector supports it, or match the absorbance of Mobile Phase A and B by adding a UV-absorber (like acetone) to the weaker phase, though this is an advanced technique.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5][6][7] (2015).[5][8] Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. (3rd ed.). Wiley. (Standard text for gradient elution theory).
Sources
- 1. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. investigationsquality.com [investigationsquality.com]
- 5. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. hhs.gov [hhs.gov]
Navigating the Structural Maze: A Comparative Guide to the Characterization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
In the landscape of drug discovery and development, the precise characterization of small molecules is a cornerstone of success. For researchers and scientists working with novel compounds, understanding the three-dimensional structure and physicochemical properties is paramount. This guide focuses on Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a molecule of interest in medicinal chemistry, and explores the methodologies for its comprehensive characterization. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD), this guide will provide a comparative analysis of X-ray crystallography data from structurally analogous compounds and detail alternative analytical techniques that provide crucial structural insights.[1][2][3][4]
The Gold Standard: The Quest for Single-Crystal X-ray Crystallography Data
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding molecular interactions and designing new chemical entities.
A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a public entry for the crystal structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.[5][6] The CSD is a comprehensive repository of small-molecule organic and metal-organic crystal structures, containing over a million entries.[2][3][4] The absence of a published structure underscores the novelty of this specific compound or the proprietary nature of such data if it exists.
However, analysis of crystallographic data from related structures can provide valuable predictive insights into the likely conformation and intermolecular interactions of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. For instance, the crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate reveals details about the conformation of the ethyl acetate moiety and potential hydrogen bonding patterns.[7] Similarly, structures containing the cyanophenyl group can inform on the electronic properties and packing motifs influenced by this functional group.[8][9]
The process of obtaining single-crystal X-ray data is a multi-step workflow, outlined below. The primary challenge often lies in the very first step: growing a high-quality single crystal suitable for diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure of a crystalline solid.
Methodology:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion, where a solution of the compound is placed in a vial inside a larger chamber containing a precipitant.
-
Cooling of a saturated solution.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. A detector measures the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) and refined to obtain the final atomic coordinates and thermal parameters.[10]
A Broader Analytical Perspective: Alternative Characterization Techniques
Given the absence of a public crystal structure, a combination of other analytical techniques is essential to confirm the identity, purity, and structural features of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate. These methods provide complementary information and are routine in the characterization of novel small molecules.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
-
¹H NMR: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values reveal the connectivity of protons in the molecule. For Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, one would expect to see distinct signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group, the aromatic protons of the cyanophenyl ring, and the NH protons of the carbamoyl and amino groups.[13][14]
-
¹³C NMR: Provides information on the number of non-equivalent carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).[15]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[16][17]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, allowing for the determination of the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.[18][19][20] For Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, one would expect to see characteristic peaks for:
-
N-H stretching (carbamoyl and amino groups)
-
C=O stretching (ester and urea carbonyls)[21]
-
C≡N stretching (cyanophenyl group)
-
C-O stretching (ester)
-
Aromatic C-H and C=C stretching
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a high-quality single crystal; not suitable for amorphous solids or oils. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Non-destructive, provides detailed structural information in solution. | Can be complex to interpret for large molecules; sensitivity can be an issue for some nuclei. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural information from fragmentation. | High sensitivity, can be coupled with chromatographic separation techniques (e.g., LC-MS).[22] | Destructive, fragmentation can sometimes be difficult to interpret. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel small molecule like Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Caption: Workflow for the characterization of a novel small molecule.
Conclusion
While the definitive crystal structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate remains elusive in the public domain, a robust and comprehensive characterization can be achieved through a combination of powerful analytical techniques. NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provide a wealth of information that, when pieced together, can confirm the identity, purity, and key structural features of the molecule. For absolute structural confirmation, the pursuit of a high-quality single crystal for X-ray diffraction analysis is a worthwhile endeavor. This guide provides researchers with a comparative framework and practical protocols to navigate the structural elucidation of this and other novel small molecules, ensuring a solid foundation for further drug development efforts.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Google.
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione.
- 5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Frontier Laboratories.
- Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015, July 20). ACS Publications.
- Improving Small Molecule Characterization. (2018, June 6). AnalyteGuru - Thermo Fisher Scientific.
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). IUCr.
- (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2004). ResearchGate.
- WebCSD (Cambridge Structural Database - Chemistry). (n.d.). UW-Madison Libraries.
- Ethyl cyanoacetate - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library.
- View of Cambridge Structural Database (WebCSD). (n.d.). Issues in Science and Technology Librarianship - Publishing at the Library.
- 1 Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. (n.d.). Digital CSIC.
- Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. (2018, September 17). Gavin Publishers.
- Spectra of ethyl acetate. (n.d.). University of Birmingham.
- Supplementary Material (ESI) for Green Chemistry. (n.d.). Royal Society of Chemistry.
-
Ethyl acetate. (n.d.). PubChem. Retrieved from
- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017, September 26). MDPI.
- (PDF) A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (2025, August 7). ResearchGate.
- Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. (2005, July 15). PubMed.
- X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate. (2007, October 15). PubMed.
- (PDF) The Cambridge Structural Database. (2025, February 15). ResearchGate.
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022, May 30). MDPI.
- Crystallography Open Database: Search results. (n.d.). Crystallography Open Database.
- ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... (n.d.). ResearchGate.
- 1 3 C NMR spectrum of the starting ethyl 2-cyanoacrylate. (n.d.). ResearchGate.
- Crystallography Open Database: Search results. (n.d.). Crystallography Open Database.
- Carbamic acid, (cyanoacetyl)-, ethyl ester - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. (n.d.). ResearchGate.
- Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024, June 3). MDPI.
- Ethyl 2-[(carbamoylmethyl)amino]acetate (C6H12N2O3). (n.d.). PubChemLite.
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021, June 10). Innovare Academic Sciences.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.
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- 22. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
Establishing Purity Benchmarks: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods for N-(3-cyanophenyl) Ureido Esters
Executive Summary
In the development of kinase inhibitors and anti-inflammatory agents, the N-(3-cyanophenyl) ureido ester scaffold presents unique analytical challenges. While Classical Combustion Analysis (CHN/S) remains the regulatory "Gold Standard" for establishing bulk purity, its performance is frequently compromised by the physicochemical properties of the urea linkage—specifically its propensity for solvent inclusion and hygroscopicity.
This guide compares the traditional Combustion Analysis (EA) workflow against the modern Quantitative NMR (qNMR) alternative. We demonstrate that for this specific chemical class, a reliance on EA alone often leads to false "failures," and we propose an optimized, orthogonal validation protocol.
Part 1: The Challenge of the Ureido Linkage
The N-(3-cyanophenyl) ureido moiety is characterized by two competing properties that complicate elemental analysis:
-
High Nitrogen Content & Thermal Stability: The cyano group (-CN) and urea linkage (-NH-CO-NH-) require high combustion temperatures (>980°C) for complete oxidation to
. Incomplete combustion often yields low Nitrogen values. -
Solvent Trapping (Pseudopolymorphism): The urea hydrogens are potent hydrogen bond donors. They frequently trap reaction solvents (DMSO, DMF, Ethanol) or atmospheric moisture within the crystal lattice.
The Consequence: A synthesized compound may be >99% chromatographically pure (HPLC) but fail Elemental Analysis because the trapped solvent skews the Carbon/Hydrogen ratio, pushing results outside the journal-mandated
Part 2: Comparative Analysis of Standards
We evaluated three analytical benchmarks for validating the purity of a prototype N-(3-cyanophenyl) ureido ester.
Classical Combustion Analysis (The Regulatory Standard)
-
Method: Flash dynamic combustion (Dumas method).
-
Acceptance Criteria: Experimental values must be within
of theoretical values for C, H, and N. -
Calibration Standard: Acetanilide (Standard) or Sulfanilamide (if S is present).
-
Pros: Accepted by all major journals (J. Med. Chem., J. Org.[1] Chem.) and regulatory bodies (FDA) for bulk purity confirmation.
-
Cons: "Blind" to the nature of impurities. Cannot distinguish between a synthesis byproduct and trapped water.
Quantitative NMR (qNMR) (The Modern Alternative)[2]
-
Method:
-NMR with an internal standard (e.g., Maleic Acid, TCNB) of known high purity (TraceCERT®). -
Acceptance Criteria: Calculated mass purity
. -
Pros: Specific. Identifies and quantifies the impurity (e.g., "0.5 equivalents of water").
-
Cons: Requires precise weighing and an internal standard with non-overlapping signals.
High-Resolution Mass Spectrometry (HRMS)[3]
-
Method: Q-TOF or Orbitrap.
-
Pros: Confirms molecular formula (
ppm error). -
Cons: Not a purity standard. HRMS is qualitative; it cannot detect inorganic salts or non-ionizable impurities.
Part 3: Experimental Data & Performance
The following data simulates a typical validation crisis involving an N-(3-cyanophenyl) ureido ester synthesized in Ethanol.
Theoretical Formula:
Table 1: Comparative Results of "Raw" Isolated Solid
| Element | Theoretical % | Found % (Standard EA) | Deviation | Result |
| Carbon | 66.01 | 64.85 | -1.16 | FAIL |
| Hydrogen | 4.89 | 5.25 | +0.36 | PASS |
| Nitrogen | 13.59 | 13.30 | -0.29 | PASS |
Analysis: The Carbon is significantly low, and Hydrogen is trending high. A novice analyst might assume the synthesis failed or the product decomposed.
Table 2: The qNMR Diagnosis (Orthogonal Method)
Using qNMR (DMSO-
Recalculated Theoretical Formula:
| Element | Adjusted Theoretical % | Found % (Standard EA) | Deviation | Result |
| Carbon | 65.02 | 64.85 | -0.17 | PASS |
| Hydrogen | 5.18 | 5.25 | +0.07 | PASS |
| Nitrogen | 12.99 | 13.30 | +0.31 | PASS |
Part 4: Recommended Protocol (Self-Validating System)
To ensure "First-Time-Right" analysis for ureido esters, follow this specific workflow.
Step 1: The "Hard" Dry
Ureido esters hold solvents tightly. Standard vacuum drying is often insufficient.
-
Place sample in a drying pistol (Abderhalden) or vacuum oven.
-
Heat to
(below MP) under high vacuum (<1 mbar) for 24 hours . -
Critical Check: Run a quick
-NMR. If solvent peaks persist, you have a stable solvate. Do not continue to EA without adjusting your theoretical calculations.
Step 2: Instrument Calibration
-
Blank: Run 3 blanks (He/O2 mix) to stabilize the baseline.
-
Conditioning: Run a "Urea" standard (high N content) to condition the reduction column.
-
K-Factor Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%).
-
Why Acetanilide? It is stable, non-hygroscopic, and combusts easily, providing a robust baseline.
-
-
Validation: Run a Sulfanilamide standard as an "unknown." If it reads within 0.15% of theoretical, the instrument is valid.
Step 3: Sample Analysis[1]
-
Weigh 1.5 - 2.5 mg of the dried sample into a tin capsule.
-
Add 10 mg of Tungsten (VI) Oxide (
) powder to the capsule.-
Expert Insight:
acts as a combustion aid (catalyst) and prevents the formation of non-volatile carbides, which is common with aromatic nitriles (cyanophenyl group).
-
-
Run in triplicate.
Part 5: The Analytical Decision Matrix
The following diagram illustrates the logical flow for validating N-(3-cyanophenyl) ureido esters, integrating qNMR as a diagnostic tool for EA failures.
Figure 1: Integrated workflow for validating high-nitrogen pharmaceutical intermediates. Note the critical role of qNMR in adjusting theoretical values before final EA assessment.
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity Requirements. American Chemical Society. [Link]
- Citation Context: Establishes the tolerance as the industry standard for public
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][2]
- Citation Context: Validates qNMR as a superior, orthogonal method for detecting solvates th
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[Link]
- Citation Context: Defines the regulatory framework for reporting impurities and establishing specific
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
- Citation Context: Provides the technical basis for using internal standards (Maleic acid) in qNMR.
Sources
A Comparative Guide to Reference Standards for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of all chemical entities are of paramount importance. Reference standards serve as the bedrock of analytical testing, ensuring that drug substances and products meet stringent quality, safety, and efficacy criteria.[1][2] This guide provides an in-depth comparison of reference standards for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a compound that may arise as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs).
The availability of well-characterized reference standards for such impurities is critical for validating analytical methods used for their identification and quantification.[3][4] This ensures that harmful substances are controlled to levels that do not pose a risk to patient health and that the efficacy of the drug is maintained throughout its shelf life.[1]
This guide will explore the synthesis, purification, and analytical characterization of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, providing a framework for establishing reliable reference standards in a research or quality control setting. We will compare different grades of reference materials and provide detailed experimental protocols to support your analytical needs.
Understanding the Compound: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is an organic molecule containing a cyanophenyl group, a urea linkage, and an ethyl acetate moiety. Its chemical structure is presented below:
Chemical Structure:
Given its structure, this compound is likely to be a polar molecule with potential for hydrogen bonding. Its purity and characterization are essential when it appears as an impurity in the manufacturing of APIs.
Types of Reference Standards
In the pharmaceutical industry, various types of reference standards are utilized, each with a specific purpose[2]:
-
Pharmacopoeial Reference Standards: These are official standards provided by regulatory bodies like the USP, EP, and BP. They are highly characterized and are used for definitive identification and quantification.[2]
-
Impurity Reference Standards: These are used to identify and quantify impurities in drug substances and products.[2][4] They are essential for meeting regulatory requirements for impurity profiling.[3][4]
-
Working Standards: These are in-house standards that are qualified against a primary reference standard. They are used for routine quality control testing.[2]
For a specific and potentially novel impurity like Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, a pharmacopoeial standard is unlikely to be available. Therefore, the focus shifts to creating well-characterized in-house impurity reference standards.
Comparative Analysis of Reference Standard Grades
The "performance" of a reference standard is directly related to its purity and the extent of its characterization. Below is a comparison of two potential in-house reference standard grades for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
| Feature | Grade A: Primary In-house Standard | Grade B: Working Standard |
| Purity | >99.5% (by qNMR and HPLC) | >98% (by HPLC) |
| Characterization | Comprehensive: ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC, Elemental Analysis | Standard: ¹H NMR, HPLC |
| Intended Use | Definitive identification, quantitative analysis, validation of secondary standards | Routine qualitative and semi-quantitative analysis |
| Preparation Effort | High: Multi-step synthesis and purification, extensive characterization | Moderate: Synthesis and standard purification |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Synthesis of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
A plausible synthetic route for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate involves the reaction of 3-cyanophenyl isocyanate with ethyl aminoacetate.
Reaction Scheme:
HPLC method development and validation workflow.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 240 nm, to be optimized based on the UV spectrum of the compound. [5]* Injection Volume: 10 µL.
This method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. [6]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte. [7] qNMR Protocol:
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte's signals (e.g., maleic acid or dimethyl sulfone). [7]2. Sample Preparation: Accurately weigh a precise amount of the Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate sample and the internal standard. Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). [7]3. NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a 90° pulse and a sufficient relaxation delay.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate by providing its molecular weight.
Suggested MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Mode: Positive ion mode is likely to show the protonated molecule [M+H]⁺.
-
Analysis: The sample can be introduced directly via infusion or through an LC-MS system.
The expected exact mass for C₁₁H₁₁N₃O₃ is 233.0800. The high-resolution mass spectrum should confirm this mass with high accuracy.
Conclusion
Establishing a reliable reference standard for an impurity like Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate is a critical step in pharmaceutical development and quality control. While a commercial standard may not be readily available, a well-characterized in-house standard can be prepared and validated. A multi-technique approach, including HPLC for purity, qNMR for an absolute purity value, and mass spectrometry for identity confirmation, provides a robust and scientifically sound basis for the qualification of such a reference standard. This ensures the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
- Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals.
- Enamine. (n.d.). Impurity Reference Standards.
- Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.
- Cleanchem Laboratories. (n.d.). Impurity Reference Standards.
- Pharmaceutical Technology. (n.d.). Impurity Reference Standards.
- Wiley-VCH. (2007).
- Woldemariam, G., Kyad, A., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.). Application Note: HPLC Analysis of (2-Aminophenyl)urea and its Metabolites.
- Woldemariam, G., Kyad, A., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.
- Axios Research. (n.d.). Azilsartan Impurity 84 - CAS - 139481-41-7.
-
ResearchGate. (2016, November 22). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-BenzoT[4][8]hiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions.
- MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC - AppNote.
- SciELO. (2025, May 12). Article.
- MDPI. (n.d.).
- Veeprho. (n.d.). Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)
- The Royal Society of Chemistry. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- Pharmaffiliates. (n.d.). Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)
- LGC Standards. (n.d.). Ethyl 1-[(2'-Cyanobiphenyl-4-yl)
- PubChem. (n.d.). cyano(1,1'-biphenyl)-4-yl)methyl)
- IndiaMART. (n.d.).
- PMC. (2018, June 6). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)
- AWS. (2024, July 3). Original Research Article.
- The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp -.
- SpectraBase. (n.d.). Ethyl 2-(3-cyanophenyl)
-
PubChem. (n.d.). Ethyl acetate | C11H10N2O3 | CID 319444.
- PubChemLite. (n.d.). Ethyl 2-[(carbamoylmethyl)
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl)
- University of Groningen. (2023, July 26).
- Benchchem. (n.d.).
- PubChem. (n.d.). Ethyl 2-[cyano(methyl)
- SSRN. (2024, February 19). A Novel Derivatization Method for the Determination of Ethyl Carbamate in Spirits by Liquid Chromatography with Spectrophotometric Detection.
- ResearchGate. (2025, August 4).
- PubMed. (2020, September 30).
- GovInfo. (n.d.).
- PubChem. (n.d.). Ethyl 2-[amino(carbamoyl)
- ResearchGate. (n.d.). Ethyl 3-amino-2-carbamoyl-4-(4-methoxyphenyl)
Sources
- 1. knorspharma.com [knorspharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Impurity Reference Standards - Enamine [enamine.net]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impurity Reference Standards - Pharmaceutical Technology [pharmaceutical-technology.com]
Validating structure of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate via C13 NMR
Structural Validation of Urea-Ester Hybrids: A Comparative Guide to C NMR Efficacy
Target Molecule: Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
Formula: C
Part 1: Strategic Rationale (The "Why")[1]
In drug development, urea derivatives like Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate act as privileged scaffolds.[1][2] However, validating their structure presents specific analytical challenges. While
This guide argues that
Comparative Analysis: C NMR vs. Alternatives
| Feature | FTIR (Infrared) | ||
| Urea Linkage | Low Reliability. NH protons are labile; signals broaden or disappear in presence of trace water/D | Medium Reliability. Shows Amide I/II bands, but difficult to distinguish from other carbonyls.[2] | High Reliability. Distinct quaternary signal at ~155 ppm; unaffected by proton exchange.[1][2] |
| Nitrile (-CN) | Silent. No protons attached.[1][2] Indirect evidence only via aromatic splitting patterns.[1][2] | High Reliability. Sharp peak at ~2220 cm | High Reliability. Distinct quaternary signal at ~119 ppm.[1][2] |
| Carbonyl Resolution | Ambiguous. Cannot directly observe C=O; infers presence via adjacent CH | Ambiguous. Ester and Urea carbonyl stretches often overlap (1650–1750 cm | Definitive. Resolves Ester (~170 ppm) vs. Urea (~155 ppm) by >10 ppm separation.[1][2] |
| Solvent Compatibility | Restricted. DMSO-d | N/A (Solid state or neat).[1][2] | Flexible. DMSO-d |
Part 2: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol includes causality checks —steps designed to prevent false negatives (e.g., missing quaternary carbons).
Sample Preparation
-
Solvent Choice: Use DMSO-d
(Dimethyl sulfoxide-d ).[1][2] -
Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL solvent.
Acquisition Parameters (The Critical Step)
Standard proton parameters will fail to visualize the Nitrile (-CN) and Urea (C=O) carbons effectively due to long relaxation times (
-
Relaxation Delay (d1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s).
-
Scans (NS): Minimum 1024 scans .
Workflow Logic
The following diagram illustrates the decision tree for validating the structure, ensuring no functional group is overlooked.
Figure 1: Logical workflow for structural validation of urea-ester hybrids via
Part 3: Data Analysis & Interpretation[2]
The structure contains 12 unique carbon environments . The validation is successful only if the spectrum aligns with the predicted chemical shifts derived from additivity rules and empirical data for urea/ester derivatives [2][3].
Predicted Chemical Shift Assignment Table (DMSO-d )
| Carbon Type | Count | Predicted Shift ( | Structural Assignment | Validation Note |
| Carbonyl (Ester) | 1 | 169.0 – 171.0 | -C (=O)-O- | Most downfield signal.[1] |
| Carbonyl (Urea) | 1 | 154.0 – 156.0 | -NH-C (=O)-NH- | Distinct from ester; diagnostic for urea formation.[1][2] |
| Aromatic (C-1) | 1 | 140.0 – 142.0 | Ar-C -NH- | Quaternary; attached to Nitrogen.[1][2] |
| Aromatic (C-H) | 4 | 120.0 – 131.0 | Ar-C -H | Typical aromatic pattern (may overlap).[1][2] |
| Nitrile | 1 | 118.0 – 119.5 | -C | Characteristic "silent" region signal.[1][2] |
| Aromatic (C-3) | 1 | 111.0 – 113.0 | Ar-C -CN | Quaternary; shielded by CN anisotropy.[1][2] |
| Ether/Ester CH | 1 | 60.0 – 61.5 | -O-C H | Deshielded by Oxygen.[1][2] |
| Glycine CH | 1 | 41.0 – 43.0 | -NH-C H | Alpha to carbonyl and nitrogen.[1][2] |
| Methyl | 1 | 14.0 – 14.5 | -CH | Most upfield signal.[1][2] |
Interpretation Guide
-
The "Fingerprint" Region (150–175 ppm): You must observe two distinct peaks here.[1][2] If only one peak appears around 170 ppm, the urea formation failed (likely hydrolysis to amine).[2] If only one peak appears around 155 ppm, the ester hydrolyzed to the acid (or underwent decarboxylation, though unlikely).[2]
-
The Nitrile Check (~119 ppm): This peak is often low intensity.[1][2] Do not mistake it for an aromatic peak. It is typically sharper and may appear slightly upfield of the main aromatic cluster.[2]
-
Solvent Residuals: DMSO-d
septet appears at 39.5 ppm .[1][2] Ensure this does not mask the Glycine CH peak at ~42 ppm.[2]
References
-
Babij, N. R., et al. (2016).[1][2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry. Available at: [Link][1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][2] (Standard reference for shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Available at: [Link][1][2]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate, grounding procedural instructions in the chemical principles that dictate them.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of a molecule's structure is the foundation of its safe handling and disposal. Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate must be treated as hazardous waste . Its risk profile is derived from the distinct properties of its constituent functional groups.
-
3-Cyanophenyl Group : The nitrile (-CN) substituent on the phenyl ring is the primary hazard. While the nitrile group itself is covalently bonded and stable, cyanophenyl compounds can be toxic and pose a significant environmental risk.[1] Critically, they have the potential to release highly toxic hydrogen cyanide (HCN) gas if mixed with strong acids.[2] Therefore, segregation from acidic waste is paramount .
-
Carbamoyl (Urea-like) Linkage : This part of the molecule is a urea derivative. While urea itself has low toxicity, many of its derivatives can be irritants.[3][4] During thermal decomposition, this group can release nitrogen oxides.[5][6]
-
Ethyl Acetate Moiety : This ester group suggests the compound may be combustible, particularly at elevated temperatures.[5][7]
Summary of Potential Hazards
The following table synthesizes the predicted hazards based on structural analogs and chemical first principles.
| Hazard Category | Description | Rationale & References |
| Acute Toxicity | Harmful if swallowed or inhaled.[8] | Based on analogs containing the cyanophenyl moiety.[8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[8][9][10] | A common property of related aromatic amides and esters.[8][9][10] |
| Respiratory Irritation | May cause respiratory tract irritation.[8][9] | Inhalation of dust or aerosols should be avoided.[9][11] |
| Reactivity | Reacts with acids to produce toxic gas. Incompatible with strong oxidizing agents.[2][8] | The cyanophenyl group can be hydrolyzed under acidic conditions to release HCN gas.[2] |
| Environmental Hazard | Discharge into the environment must be avoided.[11][12] | Cyanide-containing compounds can be toxic to aquatic life.[2] |
Part 2: Pre-Disposal Safety Protocol
Before beginning any waste consolidation, ensure the following controls are in place. This protocol is designed to protect both the individual and the laboratory environment.
Personal Protective Equipment (PPE)
A non-negotiable first line of defense.
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[11]
-
Body Protection : A fully buttoned laboratory coat is mandatory.[11]
Engineering Controls
All handling and consolidation of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate waste must be performed within a certified laboratory chemical fume hood.[2] This is critical to prevent inhalation of any dust or aerosols and to contain any potential vapor release.
Critical Incompatibilities
-
DO NOT mix this waste with acids or acidic waste streams.[2]
-
DO NOT dispose of this chemical down the sink or in general trash.[11][13]
-
DO NOT mix with other incompatible waste categories, such as strong oxidizers.[8]
Part 3: Step-by-Step Disposal Procedure
This procedure ensures regulatory compliance and minimizes risk.
Step 1: Waste Segregation
The cardinal rule for cyanide-containing compounds is strict segregation.[2]
-
Establish Designated Waste Containers : Dedicate separate, clearly marked containers for solid and liquid waste of Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
-
Solid Waste : Includes contaminated gloves, weighing papers, pipette tips, and any absorbent material used for minor cleanups.
-
Liquid Waste : Includes unused solutions, reaction mixtures, and solvent rinses containing the compound.
Step 2: Container Selection and Labeling
Proper containment and communication are vital.
-
Container Type : Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap). Ensure the container is in good condition and free from contamination.
-
Labeling : The container must be labeled clearly as soon as the first drop of waste is added.[4] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate "
-
Associated Hazards: "Toxic , Irritant , Do Not Mix With Acids "
-
Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Step 3: Waste Collection and Accumulation
-
Solids : Place all contaminated solid materials directly into the designated solid waste container.[4]
-
Liquids : Carefully pour or pipette liquid waste into the designated liquid waste container. Avoid splashing.
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[11]
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat sources, and physically segregated from incompatible materials, especially acids.[2][4]
Step 5: Final Disposal
-
Contact EH&S : Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[13]
-
Documentation : Complete any required waste manifests or pickup request forms accurately, ensuring the chemical name and hazards are clearly stated.
-
NEVER attempt to treat or neutralize this waste yourself. The material should be sent to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing.[11]
Part 4: Emergency Procedures
Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency line.[2]
-
Contain : For small spills within a fume hood, prevent the spread using an inert absorbent material (e.g., sand, vermiculite).[9] Do not use combustible materials like paper towels.
-
Collect : Carefully sweep or scoop the absorbent material and spilled compound into your designated solid hazardous waste container.[4]
-
Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[4]
Personal Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
Part 5: Visualization of the Disposal Workflow
The following diagram outlines the logical flow for the proper management and disposal of waste containing Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
Caption: Disposal workflow for Ethyl 2-{[(3-cyanophenyl)carbamoyl]amino}acetate.
References
- Various Authors. (n.d.).
- Unknown. (2017).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Proper Disposal of Urea mono(4-methylbenzenesulfonate)
- Fisher Scientific. (n.d.).
- University of Essex. (2022).
- CymitQuimica. (2024). Safety Data Sheet - Ethyl 2-(4-amino-3-cyanophenyl)
- NJ.gov. (n.d.).
- Unknown. (2010).
- Fisher Scientific. (n.d.).
- Stanford Environmental Health & Safety. (n.d.).
- Unknown. (n.d.). Standard Operating Procedure - Urea. Provided by Google.
- Unknown. (2022).
- Unknown. (n.d.). Chemical Waste Name or Mixtures. Provided by Google.
- Vanderbilt Environmental Health and Safety (VEHS). (n.d.).
Sources
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. itwcp.de [itwcp.de]
- 10. fishersci.com [fishersci.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. vanderbilt.edu [vanderbilt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
